Fmoc-Phe-Lys(Boc)-PAB
Beschreibung
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Eigenschaften
IUPAC Name |
tert-butyl N-[(5S)-5-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H48N4O7/c1-42(2,3)53-40(50)43-24-12-11-19-36(38(48)44-30-22-20-29(26-47)21-23-30)45-39(49)37(25-28-13-5-4-6-14-28)46-41(51)52-27-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35/h4-10,13-18,20-23,35-37,47H,11-12,19,24-27H2,1-3H3,(H,43,50)(H,44,48)(H,45,49)(H,46,51)/t36-,37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNKYAMDHPYUFM-BCRBLDSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H48N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Fmoc-Phe-Lys(Boc)-PAB in Advanced Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker molecule that connects the monoclonal antibody to the potent cytotoxic payload. This technical guide provides an in-depth examination of Fmoc-Phe-Lys(Boc)-PAB, a key cleavable linker used in the synthesis of ADCs. We will delve into its chemical structure, mechanism of action, and its application in the targeted delivery of anticancer agents. This document will further present synthesized experimental protocols for the assembly of an ADC using this linker, methods for its characterization, and a summary of relevant quantitative data to inform research and development efforts.
Introduction to this compound as an ADC Linker
This compound is a chemically synthesized molecule that serves as a cleavable linker in the construction of Antibody-Drug Conjugates (ADCs).[1][2] Its structure is meticulously designed to ensure stability in systemic circulation while enabling specific and efficient release of the cytotoxic payload within the target cancer cells. The linker is comprised of several key functional components:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the N-terminus of the dipeptide. Its removal is a critical step during the solid-phase synthesis of the linker-payload conjugate.
-
Phe-Lys (Phenylalanine-Lysine) dipeptide: This dipeptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[3]
-
Boc (tert-butyloxycarbonyl) group: An acid-labile protecting group for the epsilon-amino group of the Lysine side chain. This ensures that the payload is selectively attached to the desired position.
-
PAB (p-aminobenzyl) group: This acts as a self-immolative spacer. Following the enzymatic cleavage of the Phe-Lys dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified cytotoxic drug.[4]
The strategic combination of these elements allows for the controlled release of the payload at the site of action, thereby enhancing the therapeutic window of the ADC by minimizing off-target toxicity.[5]
Mechanism of Action: From Systemic Circulation to Payload Release
The therapeutic efficacy of an ADC constructed with the this compound linker is contingent upon a series of well-orchestrated events, beginning with administration and culminating in the targeted killing of cancer cells.
-
Systemic Circulation and Tumor Targeting: Following intravenous administration, the ADC circulates throughout the bloodstream. The Phe-Lys linker is designed to be stable at physiological pH (~7.4), preventing premature release of the cytotoxic payload. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization and Lysosomal Trafficking: Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome.
-
Enzymatic Cleavage and Payload Release: The acidic environment of the lysosome (pH 4.5-5.0) and the presence of highly active proteases, such as Cathepsin B, facilitate the cleavage of the Phe-Lys dipeptide bond within the linker.[5] This enzymatic cleavage is the critical step that initiates the payload release cascade.
-
Self-Immolation and Drug Action: The cleavage of the dipeptide exposes an amino group on the PAB spacer, triggering a spontaneous 1,6-elimination reaction. This self-immolative process results in the release of the unmodified, fully active cytotoxic drug into the cytoplasm of the cancer cell. The released payload can then interact with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[4]
Quantitative Data on Linker Performance
The selection of a linker is a critical decision in ADC design, and this choice is often guided by quantitative data on its stability and cleavage kinetics. While specific kinetic data for this compound is not always readily available in a consolidated format, we can compile and compare relevant data from the literature for Phe-Lys and other common dipeptide linkers.
Table 1: Comparative Plasma Stability of Dipeptide Linkers
| Dipeptide Linker | Plasma Source | Stability Metric | Reference |
| Phe-Lys | Human | Substantially less stable than Val-Cit | [4] |
| Val-Cit | Human | Stable | [4] |
| Val-Cit | Mouse | Unstable (cleaved by carboxylesterase) | [6] |
| Glu-Val-Cit | Mouse | Stable | [6] |
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Various Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | pH | Reference |
| Z-Phe-Arg-AMC | - | - | High catalytic efficiency | 7.2 | [7] |
| Z-Arg-Arg-AMC | - | - | Lower catalytic efficiency than Z-Phe-Arg-AMC | 7.2 & 4.6 | [7] |
| Z-Arg-Lys-AMC | - | - | High catalytic efficiency | 7.2 | [8] |
| Z-Glu-Lys-AMC | - | - | High catalytic efficiency | 4.6 | [8] |
| Abz-GIVRAK(Dnp)-OH | 15 | - | High | 4.6 | [9] |
| Abz-GIVRAK(Dnp)-OH | 51 | - | High | 5.5 | [9] |
Note: The data in Table 2 is for various peptide substrates of Cathepsin B and is intended to provide a comparative context for the enzyme's activity. "Z" represents a benzyloxycarbonyl protecting group, and "AMC" is a fluorogenic leaving group used in assays.
Experimental Protocols
The following sections provide representative protocols for the synthesis of a drug-linker conjugate using this compound and its subsequent conjugation to a monoclonal antibody. These protocols are based on established methodologies in the field and should be optimized for specific payloads and antibodies.
Synthesis of a Drug-Linker Construct (e.g., this compound-MMAE)
This protocol describes the conjugation of the cytotoxic drug Monomethyl Auristatin E (MMAE) to the this compound linker.
Materials:
-
This compound
-
Monomethyl Auristatin E (MMAE)
-
p-Nitrophenyl chloroformate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Diethyl ether, cold
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Protocol:
-
Activation of the PAB hydroxyl group: a. Dissolve this compound in anhydrous DCM. b. Add pyridine to the solution and cool to 0°C. c. Add a solution of p-nitrophenyl chloroformate in DCM dropwise. d. Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed. e. Upon completion, wash the reaction mixture with aqueous acid and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the activated linker, this compound-PNP.
-
Conjugation of MMAE: a. Dissolve the activated linker and MMAE in anhydrous DMF. b. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA). c. Stir the reaction at room temperature and monitor by LC-MS. d. Once the reaction is complete, precipitate the crude product by adding the reaction mixture to cold diethyl ether.
-
Purification: a. Purify the crude drug-linker conjugate by RP-HPLC to obtain the final product, this compound-MMAE. b. Lyophilize the pure fractions to obtain a white solid.
Antibody-Drug Conjugation, Purification, and Characterization
This protocol outlines the steps for conjugating the drug-linker construct to a monoclonal antibody, followed by purification and characterization of the resulting ADC.
Materials:
-
Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound-MMAE
-
Piperidine
-
Maleimidocaproyl-N-hydroxysuccinimide ester (MC-OSu)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Protocol:
-
Preparation of the Drug-Linker for Conjugation: a. Dissolve this compound-MMAE in DMF. b. Add piperidine to remove the Fmoc group. Monitor the deprotection by LC-MS. c. Once complete, purify the deprotected drug-linker. d. React the N-terminus of the deprotected drug-linker with MC-OSu to introduce a maleimide group for thiol-specific conjugation. Purify the resulting MC-Phe-Lys(Boc)-PAB-MMAE.
-
Antibody Reduction: a. Prepare the mAb at a suitable concentration in a conjugation buffer. b. Add a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds of the antibody, exposing free thiol groups. c. Incubate the reaction under controlled conditions (time, temperature) to achieve the desired degree of reduction.
-
Conjugation: a. Add the maleimide-activated drug-linker to the reduced antibody solution. b. Incubate the reaction to allow for the covalent conjugation of the drug-linker to the antibody's free thiol groups.
-
Purification: a. Purify the ADC from unconjugated drug-linker and unreacted antibody using SEC.
-
Characterization: a. Drug-to-Antibody Ratio (DAR) Determination: Determine the average number of drug molecules conjugated per antibody using HIC or LC-MS. HIC separates ADC species based on hydrophobicity, with higher DAR species eluting later. LC-MS provides a precise mass of the ADC, from which the DAR can be calculated. b. Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product by SEC.
Conclusion
This compound is a versatile and effective cleavable linker that plays a crucial role in the development of next-generation Antibody-Drug Conjugates. Its dipeptide structure allows for specific cleavage by lysosomal proteases, and the self-immolative PAB spacer ensures the efficient release of the active payload within target cells. The careful design of this linker contributes significantly to the enhanced therapeutic index of ADCs by balancing stability in circulation with potent, targeted cytotoxicity. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals working to harness the potential of this important class of biotherapeutics. Further research and optimization of linker technology will continue to drive the innovation of more effective and safer cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ADC Linker | Ambeed.com [ambeed.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bicellscientific.com [bicellscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fmoc-Phe-Lys(Boc)-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fmoc-Phe-Lys(Boc)-PAB linker is a critical component in the development of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs). This cleavable linker system is designed to stably connect a potent cytotoxic payload to a monoclonal antibody, ensuring payload security during systemic circulation and facilitating its specific release within the target tumor microenvironment. This guide provides a comprehensive overview of the linker's structure, properties, and applications, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
The linker's design incorporates three key functional elements: a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus of the dipeptide, a tert-butyloxycarbonyl (Boc) protecting group on the lysine (B10760008) side chain, and a p-aminobenzyl (PAB) self-immolative spacer. The dipeptide sequence, Phenylalanine-Lysine (Phe-Lys), serves as a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. Upon enzymatic cleavage of the amide bond between lysine and the PAB group, a cascade of electronic rearrangements within the PAB spacer leads to the traceless release of the conjugated drug.[1]
Core Structure and Properties
The this compound linker is a sophisticated chemical entity with distinct protecting groups that allow for sequential and controlled chemical modifications.
| Property | Value | Reference |
| Chemical Formula | C42H48N4O7 | [2] |
| Molecular Weight | 720.9 g/mol | [2] |
| CAS Number | 206133-42-8 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMF, DMSO | [3] |
| Storage Temperature | -20°C | [2] |
Mechanism of Action: A Stepwise Release
The efficacy of the this compound linker lies in its precisely engineered, multi-step activation and release mechanism within the target cell. This process ensures that the potent payload is delivered specifically to the cancerous tissue, minimizing systemic toxicity.
Quantitative Data: Cleavage Kinetics and Stability
The performance of an ADC is critically dependent on the linker's cleavage rate and its stability in plasma. The Phe-Lys dipeptide has been shown to be a highly efficient substrate for cathepsin B.
| Parameter | Phe-Lys Linker | Val-Cit Linker (Reference) | Conditions |
| Relative Cleavage Rate (Cathepsin B) | ~30-fold faster | Baseline | Isolated human cathepsin B |
| Cleavage in Lysosomal Homogenate | Similar to Val-Cit | Baseline | Rat liver lysosomal preparation |
| Plasma Stability (Human) | Generally stable | Generally stable | Incubation in human plasma at 37°C |
| Plasma Stability (Mouse) | Susceptible to premature cleavage by carboxylesterase | Susceptible to premature cleavage by carboxylesterase | Incubation in mouse plasma at 37°C |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis, conjugation, and evaluation of the this compound linker.
Protocol 1: Synthesis of this compound-OH
This protocol describes the solid-phase synthesis of the Fmoc-Phe-Lys(Boc)-OH peptide, which is then coupled to p-aminobenzyl alcohol in solution.
Materials:
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Phe-OH
-
2-Chlorotrityl chloride resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
p-Aminobenzyl alcohol
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
First Amino Acid Loading: Dissolve Fmoc-Lys(Boc)-OH (2 eq) and DIPEA (4 eq) in DCM and add to the resin. Agitate for 2 hours.
-
Capping: Cap any unreacted sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes.
-
Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group. Wash thoroughly with DMF.
-
Second Amino Acid Coupling: Dissolve Fmoc-Phe-OH (3 eq), BOP (3 eq), and DIPEA (6 eq) in DMF. Add to the resin and agitate for 2 hours.
-
Final Fmoc Deprotection: Repeat step 4.
-
Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the pellet. Purify the crude Fmoc-Phe-Lys(Boc)-OH by reverse-phase HPLC.
-
Coupling to PAB: Dissolve the purified dipeptide and p-aminobenzyl alcohol in DMF. Add BOP and DIPEA and stir overnight. Purify the final product by HPLC.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This protocol outlines a method to assess the cleavage of the Phe-Lys linker by cathepsin B, monitoring the release of a fluorescently-labeled payload.
Materials:
-
ADC with Phe-Lys linker and a fluorescent payload (e.g., conjugated to a fluorophore)
-
Recombinant human cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Pre-incubate cathepsin B in the assay buffer for 15 minutes at 37°C.
-
Reaction Setup: In the microplate, add the ADC to the assay buffer to a final concentration of 10 µM.
-
Initiate Reaction: Add activated cathepsin B to the wells to a final concentration of 50 nM.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the payload every 5 minutes for 2 hours.
-
Data Analysis: Plot fluorescence intensity versus time. The initial rate of the reaction can be determined from the linear portion of the curve.
Protocol 3: Plasma Stability Assay
This protocol describes a method to evaluate the stability of the ADC in human plasma.
Materials:
-
ADC with Phe-Lys linker
-
Human plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Preparation: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins. Centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload.
-
Data Analysis: Plot the percentage of released payload against time to determine the half-life of the ADC in plasma.
Conclusion
The this compound linker represents a highly effective and versatile tool in the design of ADCs. Its rapid cleavage by lysosomal proteases, coupled with a self-immolative mechanism for clean payload release, makes it an attractive choice for targeted cancer therapy. The provided protocols offer a framework for the synthesis, conjugation, and evaluation of ADCs utilizing this advanced linker technology, empowering researchers to develop next-generation biotherapeutics with enhanced efficacy and safety profiles.
References
Technical Guide: Characterization of Fmoc-Phe-Lys(Boc)-PAB
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical properties of Fmoc-Phe-Lys(Boc)-PAB, a key intermediate in peptide synthesis and the development of antibody-drug conjugates (ADCs). The focus is on its molecular weight and the methodologies for its verification.
Core Molecular Data
This compound is a dipeptide derivative composed of Phenylalanine (Phe) and Lysine (B10760008) (Lys). The N-terminus of the phenylalanine residue is protected by a fluorenylmethoxycarbonyl (Fmoc) group, while the lysine side-chain amine is protected by a tert-butyloxycarbonyl (Boc) group. The C-terminus is linked to a p-aminobenzyl (PAB) alcohol, which often serves as a linker for conjugating drug payloads[1].
Molecular Weight Summary
The molecular formula for this compound is C42H48N4O7[1]. The theoretical molecular weight, along with the weights of its constituent protected amino acids and linker, are summarized below for reference.
| Compound/Component | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C42H48N4O7 | 720.87 - 720.9 [1][2] |
| Fmoc-Phe-OH | C24H21NO4 | 387.43[3][4][5][6][7][8] |
| Boc-Lys-OH | C11H22N2O4 | 246.30[9][10][11][12] |
| p-Aminobenzyl Alcohol (PAB) | C7H9NO | 123.15[13][14][15][16] |
Note: The final molecular weight of this compound is not a simple sum of the components due to the loss of water molecules during peptide bond formation.
Logical Assembly of this compound
The synthesis of the target molecule involves the formation of peptide bonds between the protected amino acids and the linker. The diagram below illustrates the logical relationship between the precursor components and the final product.
Experimental Protocol: Molecular Weight Verification
The most common and accurate method for determining the molecular weight of a non-volatile, thermally labile compound like this compound is Mass Spectrometry (MS), particularly with an electrospray ionization (ESI) source.
Objective
To experimentally verify the molecular weight of this compound using High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS).
Materials and Reagents
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), MS-grade
-
Methanol, HPLC-grade
-
0.5/1.5 mL microcentrifuge tubes
-
Calibrant solution (e.g., sodium trifluoroacetate)
Equipment
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) with an ESI source
-
Syringe pump or HPLC system for sample introduction
-
Analytical balance
-
Vortex mixer
-
Pipettes
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of Acetonitrile or a 50:50 ACN:Water mixture. Vortex briefly to ensure complete dissolution.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 10 µL of the stock solution into 990 µL of a solvent mixture (e.g., 50:50 ACN:Water with 0.1% Formic Acid). The formic acid aids in the protonation of the analyte.
Instrumental Analysis
-
Mass Spectrometer Calibration: Calibrate the instrument according to the manufacturer's guidelines using a standard calibrant to ensure high mass accuracy.
-
Ionization Method: Set the ESI source to positive ion mode. This is because the molecule contains basic nitrogen atoms that are readily protonated.
-
Sample Infusion: Introduce the working solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Typical ESI-MS Parameters:
-
Ion Source: ESI (Positive Mode)
-
Capillary Voltage: 3.5 – 4.5 kV
-
Drying Gas (N2) Flow: 8 – 12 L/min
-
Drying Gas Temperature: 300 – 350 °C
-
Nebulizer Pressure: 30 – 45 psi
-
Mass Range (m/z): 100 – 1000
-
Data Acquisition: Profile or Centroid mode
-
Data Analysis
-
Identify Adducts: The primary ion expected is the protonated molecule [M+H]+. Other common adducts in positive mode include the sodium adduct [M+Na]+ and the potassium adduct [M+K]+.
-
Calculate Expected m/z:
-
For [M+H]+: 720.87 + 1.0078 = 721.88
-
For [M+Na]+: 720.87 + 22.9898 = 743.86
-
-
Compare Data: Compare the experimentally observed m/z values with the calculated values. The mass error should be within an acceptable range for high-resolution MS (typically < 5 ppm).
Experimental Workflow Diagram
The following diagram outlines the key steps for the verification of the molecular weight of this compound via ESI-MS.
References
- 1. This compound, 206133-42-8 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Phe-OH 98 35661-40-6 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fmoc-Phe-OH - N-(9-フルオレニルメトキシカルボニル)-L-フェニルアラニン, Fmoc-L-フェニルアラニン [sigmaaldrich.com]
- 9. epsilon-tert-Butyloxycarbonyl-lysine | C11H22N2O4 | CID 2733284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Boc-Lys-OH | 13734-28-6 [chemicalbook.com]
- 11. Boc-D-Lys-OH | C11H22N2O4 | CID 7018770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Boc-Lys-OH 99 13734-28-6 [sigmaaldrich.com]
- 13. 4-Aminobenzyl alcohol | C7H9NO | CID 69331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. p-amino benzyl alcohol [chembk.com]
- 15. biosynth.com [biosynth.com]
- 16. scbt.com [scbt.com]
An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Phe-Lys(Boc)-PAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Phe-Lys(Boc)-PAB is a crucial bifunctional linker molecule widely employed in the field of bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs). This dipeptide-based linker, featuring Phenylalanine (Phe) and Lysine (B10760008) (Lys), is designed for selective cleavage by intracellular proteases, enabling the targeted release of cytotoxic payloads within cancer cells. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, offering detailed experimental protocols and data for researchers in drug development.
Core Chemical Properties
This compound is a complex molecule with distinct protecting groups that facilitate its use in multi-step synthetic processes. The Fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus of phenylalanine and the tert-Butyloxycarbonyl (Boc) group on the ε-amine of lysine provide orthogonal protection, allowing for selective deprotection and further modification. The p-aminobenzyl (PAB) alcohol moiety serves as the attachment point for a drug molecule and is integral to the self-immolative mechanism that ensures the release of the unmodified payload.
Physicochemical Data
While specific experimental data for melting point and solubility can vary between batches and suppliers, the following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C42H48N4O7 | [1][2] |
| Molecular Weight | 720.9 g/mol | [1] |
| CAS Number | 206133-42-8 | [1][2] |
| Appearance | White to off-white solid | General observation from suppliers |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | -20°C | [1] |
| Solubility | Soluble in organic solvents such as DMF and DMSO | Inferred from synthesis protocols |
Spectral Data
| Analysis | Expected Results |
| ¹H NMR | Complex spectrum with characteristic peaks for the aromatic protons of the Fmoc and Phe groups, the aliphatic protons of the Lys side chain and backbone, the Boc protecting group, and the PAB linker. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the peptide bonds and protecting groups, the aromatic carbons of the Fmoc and Phe moieties, and the aliphatic carbons of the amino acid residues and the PAB linker. |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺ at approximately m/z 721.9. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, deprotection, and enzymatic cleavage of this compound and related structures. These protocols are based on standard procedures in solid-phase peptide synthesis (SPPS) and bioconjugation.
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). The general workflow involves the sequential coupling of the amino acids to a solid support functionalized with the PAB linker.
Materials:
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Phe-OH
-
p-Aminobenzyl alcohol functionalized resin (e.g., Wang resin)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Base (e.g., DIPEA)
-
Fmoc deprotection solution (20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
HPLC for purification
Protocol:
-
Resin Swelling: Swell the p-aminobenzyl alcohol functionalized resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling (Lysine):
-
Activate Fmoc-Lys(Boc)-OH (3 eq.) with a coupling reagent such as HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the swollen resin and shake for 2-4 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Second Amino Acid Coupling (Phenylalanine):
-
Activate Fmoc-Phe-OH (3 eq.) with a coupling reagent and base as in step 2.
-
Add the activated amino acid solution to the deprotected resin-bound lysine and shake for 2-4 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage from Resin:
-
Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification:
Deprotection Protocols
Fmoc Deprotection:
-
Reagent: 20% piperidine in DMF.
-
Procedure: Treat the Fmoc-protected substrate with the reagent for 5-20 minutes at room temperature.[5]
Boc Deprotection:
-
Reagent: Trifluoroacetic acid (TFA) in a scavenger-containing cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Procedure: Treat the Boc-protected substrate with the reagent for 1-3 hours at room temperature.[6]
Enzymatic Cleavage Assay
The Phe-Lys dipeptide is a substrate for lysosomal proteases such as Cathepsin B. The following is a general protocol for an in vitro cleavage assay.[7][]
Materials:
-
This compound conjugated to a fluorescent reporter or drug
-
Human Cathepsin B (recombinant)
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Fluorescence plate reader
Protocol:
-
Prepare a stock solution of the substrate in DMSO.
-
Dilute the substrate to the desired concentration in the assay buffer.
-
Activate Cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding the activated enzyme to the substrate solution.
-
Incubate at 37°C.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the linker and release of the fluorophore.
Signaling Pathways and Mechanisms
The utility of this compound in drug delivery is centered around its selective cleavage within the target cell, leading to the release of the active drug.
Enzymatic Cleavage and Self-Immolation
The dipeptide linker is designed to be stable in systemic circulation but is susceptible to cleavage by proteases like Cathepsin B, which are often upregulated in the lysosomes of cancer cells.[][9] Upon cleavage of the amide bond between Phenylalanine and Lysine, a cascade of reactions is initiated. The now free amine of the p-aminobenzyl group triggers a 1,6-elimination reaction, leading to the release of the drug molecule in its active form.[9]
References
An In-depth Technical Guide on the Mechanism of Action of Fmoc-Phe-Lys(Boc)-PAB in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fmoc-Phe-Lys(Boc)-PAB linker, a critical component in the development of antibody-drug conjugates (ADCs). We will delve into its core mechanism of action, from its role in ADC construction to the targeted release of cytotoxic payloads within cancer cells. This document includes detailed experimental protocols, quantitative data for key performance parameters, and visualizations of the underlying processes to support researchers in the field of targeted cancer therapy.
Introduction to this compound as an ADC Linker
Antibody-drug conjugates are a promising class of therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The linker connecting the antibody and the payload is a crucial element that dictates the ADC's stability, efficacy, and overall therapeutic index.
This compound is a cleavable linker system designed for precise drug release. It is comprised of several key functional units:
-
Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butoxycarbonyl) groups: These are protecting groups for the amine functionalities on the peptide backbone. They are removed during the synthesis of the ADC to enable conjugation to the antibody and the payload.
-
Phe-Lys (Phenylalanine-Lysine) dipeptide: This dipeptide sequence serves as a recognition site for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.
-
PAB (p-aminobenzyl alcohol) spacer: This is a self-immolative spacer that connects the dipeptide to the cytotoxic drug. Upon cleavage of the Phe-Lys dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction to release the unmodified active drug.
The strategic combination of these elements ensures that the ADC remains stable in systemic circulation and releases its cytotoxic payload only upon internalization into the target cancer cell and subsequent processing in the lysosome.
Mechanism of Action: From Systemic Circulation to Intracellular Drug Release
The mechanism of action of an ADC utilizing the this compound linker can be delineated into several distinct stages:
-
Systemic Circulation and Tumor Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable to prevent premature drug release. The monoclonal antibody component of the ADC recognizes and binds to a specific antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including cathepsins, and characterized by an acidic environment.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the phenylalanine and lysine (B10760008) residues of the dipeptide linker.
-
Self-Immolation and Payload Release: The cleavage of the dipeptide initiates a spontaneous electronic cascade in the p-aminobenzyl (PAB) spacer. This results in a 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload, carbon dioxide, and aza-quinone methide.
-
Induction of Cell Death: The released cytotoxic drug is now free to exert its pharmacological effect, which typically involves interacting with intracellular targets such as microtubules or DNA, leading to cell cycle arrest and apoptosis.
Caption: Intracellular pathway of an ADC with a protease-cleavable linker.
Quantitative Data on Linker Performance
The performance of an ADC linker is evaluated based on its stability in plasma and its efficiency of cleavage upon reaching the target cell. The following tables summarize representative quantitative data for Phe-Lys-PABC and the closely related and more extensively studied Val-Cit-PABC linkers.
Table 1: Plasma Stability of Dipeptide-PABC Linkers
| Linker | Plasma Source | Stability Metric | Value |
| Phe-Lys-PABC | Human | Half-life (t1/2) | 30 days |
| Phe-Lys-PABC | Mouse | Half-life (t1/2) | 12.5 hours |
| Val-Cit-PABC | Human | Half-life (t1/2) | ~230 days |
| Val-Cit-PABC | Mouse | Half-life (t1/2) | ~80 hours |
| Val-Cit-PABC-MMAE | Human & Cynomolgus Monkey | % Released MMAE | <1% after 6 days |
Note: The stability of the linker can be influenced by the conjugation site on the antibody and the nature of the payload.
Table 2: In Vitro Cytotoxicity of ADCs with Cathepsin-Cleavable Linkers
| ADC Construct | Cell Line | Payload | IC50 (pM) |
| Trastuzumab-Val-Ala-MMAE | N87 (HER2+) | MMAE | 14.3 |
| Trastuzumab-Val-Cit-MMAE | N87 (HER2+) | MMAE | 8.8 |
| anti-CD79b-AsnAsn-PABC-MMAE | Granta-519 | MMAE | ~100 |
| anti-CD79b-ValCit-PABC-MMAE | Granta-519 | MMAE | ~100 |
Note: IC50 values are dependent on the target antigen expression levels of the cell line, the potency of the payload, and the drug-to-antibody ratio (DAR).
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ADCs with cleavable linkers.
Cathepsin B Cleavage Assay
Objective: To determine the rate and extent of cleavage of the dipeptide linker by Cathepsin B.
Materials:
-
ADC with Phe-Lys-PAB linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 25 mM MES, pH 5.0)
-
Activation Buffer (Assay Buffer with 5 mM DTT)
-
Quenching solution (e.g., 2% formic acid)
-
LC-MS/MS system
Procedure:
-
Cathepsin B Activation: Prepare a working solution of recombinant Cathepsin B in Activation Buffer and incubate at room temperature for 15 minutes.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (to a final concentration of 1 µM) with the activated Cathepsin B (20 nM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of quenching solution.
-
Sample Analysis: Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload as a function of time to determine the cleavage kinetics.
Caption: Step-by-step workflow for the in vitro Cathepsin B cleavage assay.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC with Phe-Lys-PAB linker
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G affinity chromatography resin
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.
-
ADC Capture: Capture the ADC from the plasma sample using Protein A or G affinity chromatography.
-
Washing: Wash the captured ADC to remove plasma proteins.
-
Elution: Elute the ADC from the affinity resin.
-
Analysis: Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage and payload loss. Alternatively, the plasma supernatant (after ADC capture) can be analyzed for the presence of free payload.
-
Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the plasma stability and calculate the half-life.
Caption: Workflow for assessing the stability of an ADC in plasma.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency of the ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC, unconjugated antibody (control), and vehicle control
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and vehicle control. Add the solutions to the respective wells.
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effect of the payload to manifest (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Signaling Pathways and Downstream Effects
The signaling pathways affected by the released payload are entirely dependent on the mechanism of action of the cytotoxic drug. For instance, if the payload is a microtubule inhibitor like monomethyl auristatin E (MMAE), its release will disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent activation of apoptotic pathways.
Caption: Simplified signaling cascade initiated by a microtubule inhibitor.
Conclusion
The this compound linker represents a sophisticated and effective technology in the design of ADCs. Its protease-cleavable dipeptide and self-immolative spacer ensure a favorable pharmacokinetic profile, with high stability in circulation and efficient, targeted drug release within cancer cells. A thorough understanding of its mechanism of action, coupled with robust experimental characterization as outlined in this guide, is paramount for the successful development of novel and effective ADC-based cancer therapies.
An In-depth Technical Guide to the Synthesis of Fmoc-Phe-Lys(Boc)-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of the Fmoc-Phe-Lys(Boc)-PAB linker, a critical component in the development of Antibody-Drug Conjugates (ADCs). The synthesis is a multi-step process involving the formation of the dipeptide Fmoc-Phe-Lys(Boc)-OH, followed by its conjugation to the p-aminobenzyl (PAB) linker. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in understanding and practical application.
Introduction
The this compound linker is a protease-cleavable linker used in the field of antibody-drug conjugates. Its design allows for the stable attachment of a cytotoxic payload to a monoclonal antibody until it reaches the target cancer cell. The dipeptide phenylalanine-lysine (Phe-Lys) sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. Upon cleavage, the p-aminobenzyl alcohol (PAB) spacer undergoes a self-immolative 1,6-elimination to release the active drug. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group and the lysine (B10760008) side-chain tert-butyloxycarbonyl (Boc) group are protecting groups essential for the stepwise synthesis.
This guide details a reliable solution-phase synthesis approach for this linker, providing researchers with the necessary information for its preparation and characterization.
Synthesis of this compound Linker
The synthesis of the this compound linker is primarily a two-step process:
-
Step 1: Synthesis of the Dipeptide Fmoc-Phe-Lys(Boc)-OH. This step involves the coupling of N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) with the free α-amino group of N-ε-Boc-L-lysine methyl ester (H-Lys(Boc)-OMe), followed by the saponification of the methyl ester to yield the free carboxylic acid.
-
Step 2: Coupling of Fmoc-Phe-Lys(Boc)-OH to p-Aminobenzyl Alcohol. The synthesized dipeptide is then coupled to p-aminobenzyl alcohol to form the final linker.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) | Peptide Synthesis Grade | Commercially Available |
| N-ε-Boc-L-lysine (H-Lys(Boc)-OH) | Peptide Synthesis Grade | Commercially Available |
| p-Aminobenzyl alcohol | Reagent Grade | Commercially Available |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Peptide Synthesis Grade | Commercially Available |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Commercially Available |
| Dichloromethane (B109758) (DCM) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Methanol (B129727) (MeOH) | Anhydrous | Commercially Available |
| Lithium Hydroxide (LiOH) | Reagent Grade | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Ethyl acetate (B1210297) (EtOAc) | Reagent Grade | Commercially Available |
| Hexanes | Reagent Grade | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Hydrochloric acid (HCl) | Reagent Grade | Commercially Available |
| Sodium sulfate (B86663) (Na₂SO₄) | Anhydrous | Commercially Available |
| Silica (B1680970) Gel | 60 Å, 230-400 mesh | Commercially Available |
Experimental Protocols
Step 1: Synthesis of Fmoc-Phe-Lys(Boc)-OH
1a. Esterification of H-Lys(Boc)-OH
A detailed protocol for the esterification of Boc-protected lysine was not found in the search results. However, a standard method involves reacting H-Lys(Boc)-OH with methanol in the presence of a catalyst like thionyl chloride or by using Fischer-Speier esterification conditions. For the purpose of this guide, we will assume the availability of the methyl ester, H-Lys(Boc)-OMe, which is also commercially available.
1b. Coupling of Fmoc-Phe-OH and H-Lys(Boc)-OMe
-
In a round-bottom flask, dissolve Fmoc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
In a separate flask, dissolve H-Lys(Boc)-OMe (1.1 eq) in anhydrous DCM and add DIPEA (2.5 eq).
-
Cool the Fmoc-Phe-OH solution to 0 °C in an ice bath.
-
Add the H-Lys(Boc)-OMe solution to the Fmoc-Phe-OH solution.
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Phe-Lys(Boc)-OMe.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
1c. Saponification of Fmoc-Phe-Lys(Boc)-OMe
-
Dissolve the purified Fmoc-Phe-Lys(Boc)-OMe (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Fmoc-Phe-Lys(Boc)-OH.
Step 2: Coupling of Fmoc-Phe-Lys(Boc)-OH to p-Aminobenzyl Alcohol
-
In a round-bottom flask, dissolve Fmoc-Phe-Lys(Boc)-OH (1.0 eq) and p-aminobenzyl alcohol (1.1 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to obtain the final product, this compound linker.
Quantitative Data
| Step | Product | Starting Materials | Typical Yield (%) | Purity (HPLC) |
| 1b | Fmoc-Phe-Lys(Boc)-OMe | Fmoc-Phe-OH, H-Lys(Boc)-OMe | 80-90 | >95% |
| 1c | Fmoc-Phe-Lys(Boc)-OH | Fmoc-Phe-Lys(Boc)-OMe | 90-98 | >98% |
| 2 | This compound | Fmoc-Phe-Lys(Boc)-OH, p-Aminobenzyl alcohol | 75-85 | >98% |
Characterization Data of Starting Materials
Fmoc-Phe-OH
| Property | Value |
| Molecular Formula | C₂₄H₂₁NO₄ |
| Molecular Weight | 387.43 g/mol [1] |
| Appearance | White solid[2] |
| Melting Point | 182-187 °C[2] |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 12.74 (s, 1H), 7.87 (d, J=7.5 Hz, 1H), 7.73-7.19 (m, 13H), 4.20-4.13 (m, 4H), 3.11-2.82 (m, 2H)[2] |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 173.32, 155.93, 143.74, 140.67, 137.99, 129.09, 128.15, 127.60, 127.04, 126.34, 125.24, 120.05, 65.62, 55.51, 46.60, 36.51[2] |
Fmoc-Lys(Boc)-OH
| Property | Value |
| Molecular Formula | C₂₆H₃₂N₂O₆ |
| Molecular Weight | 468.54 g/mol [3] |
| Appearance | White to off-white powder[4] |
| Melting Point | 125-140 °C[4] |
| ¹H NMR | Consistent with structure[4] |
| Purity (HPLC) | ≥99.0%[4] |
p-Aminobenzyl alcohol
| Property | Value |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol [5][6] |
| Appearance | Yellow to brown crystalline powder[7] |
| Melting Point | 60-65 °C[6] |
| Solubility | Soluble in alcohol, ether, and benzene. Partially soluble in water.[7] |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound linker.
Logical Relationship of Components
Caption: Functional components of the this compound linker.
Conclusion
This technical guide provides a detailed methodology for the synthesis of the this compound linker, a key component in the construction of antibody-drug conjugates. By following the outlined protocols and utilizing the provided data, researchers can effectively synthesize and characterize this important molecule. The successful synthesis of this linker is a critical step in the development of next-generation targeted cancer therapies.
References
In-Depth Technical Guide: Fmoc-Phe-Lys(Boc)-PAB
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Compound Information
Chemical Name: (9H-fluoren-9-yl)methyl N-[(1S)-1-[[[(1S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-1-[[4-(hydroxymethyl)phenyl]carbamoyl]pentyl]amino]carbonyl]-2-phenylethyl]carbamate
Synonyms: Fmoc-Phenylalanine-Lysine(Boc)-p-aminobenzyl alcohol
CAS Number: 206133-42-8
Physicochemical Data
| Property | Value | Source |
| CAS Number | 206133-42-8 | Multiple Suppliers |
| Molecular Formula | C42H48N4O7 | BroadPharm[1] |
| Molecular Weight | 720.9 g/mol | BroadPharm[1] |
| Purity | Typically ≥95% | Varies by supplier |
| Appearance | White to off-white solid | General knowledge |
| Storage Conditions | -20°C | BroadPharm[1] |
| Solubility | Soluble in organic solvents such as DMF and DMSO | General knowledge |
Suppliers
A variety of chemical suppliers offer Fmoc-Phe-Lys(Boc)-PAB and its derivatives. The following table provides a non-exhaustive list of potential suppliers. Researchers should verify the purity and specifications with the respective supplier before procurement.
| Supplier | Product Name | Catalog Number (Example) |
| BroadPharm | This compound | BP-28419[1] |
| MedChemExpress | This compound | HY-101560 |
| Ambeed | This compound | A19151 |
| Creative Biolabs | This compound | WJY-0323-LS89 |
Mechanism of Action in Antibody-Drug Conjugates
This compound serves as a protease-cleavable linker in ADCs. The Phe-Lys dipeptide is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which are often upregulated in the tumor microenvironment.[] This enzymatic cleavage is the initial trigger for drug release.
Following the cleavage of the peptide bond, the p-aminobenzyl (PAB) spacer undergoes a spontaneous, self-immolative 1,6-elimination reaction.[3][4] This electronic cascade results in the release of the conjugated cytotoxic drug in its active form, along with the formation of aza-quinone methide and carbon dioxide. This two-step release mechanism ensures that the potent payload is liberated specifically within the target cancer cells, thereby minimizing systemic toxicity.
Signaling and Cleavage Pathway Diagram
References
Understanding cleavable ADC linkers
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) represent a highly innovative class of targeted therapeutics that merge the precise targeting capabilities of monoclonal antibodies with the potent cytotoxic effects of small-molecule drugs.[1][2] A critical component governing the success, safety, and efficacy of an ADC is the linker, the chemical bridge connecting the antibody to its cytotoxic payload.[3][4][5] Linkers must be sufficiently stable to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, yet be capable of efficiently liberating the active drug at the tumor site.[3][6]
Cleavable linkers are sophisticatedly designed to break and release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[1][7][] This targeted release mechanism is fundamental to maximizing the therapeutic window.[2] This technical guide provides a detailed exploration of the primary classes of cleavable linkers, their mechanisms of action, a quantitative comparison of their stability, and standardized protocols for their experimental evaluation.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are primarily categorized based on the physiological or biochemical trigger that initiates their cleavage. The three predominant classes are protease-sensitive, pH-sensitive, and glutathione-sensitive linkers.[5][9]
Protease-Sensitive Linkers
These linkers are engineered for cleavage by specific proteases, such as cathepsins, which are highly concentrated within the lysosomal compartments of cells.[2][10] Upon binding to its target antigen on a cancer cell, the ADC is internalized and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the linker and subsequent release of the payload.[11]
The most prevalent protease-sensitive linkers incorporate a dipeptide sequence, with valine-citrulline (Val-Cit) being the most extensively studied and clinically utilized example.[9][12] Cathepsin B, a lysosomal cysteine protease, recognizes and hydrolyzes the amide bond between the citrulline residue and a self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC).[2][11] Following cleavage of the dipeptide, the PABC spacer spontaneously decomposes, releasing the unmodified, active drug.[11] The valine-alanine (Val-Ala) dipeptide is another effective motif that is cleaved at approximately half the rate of Val-Cit by cathepsin B but exhibits lower hydrophobicity.[13]
pH-Sensitive (Acid-Labile) Linkers
This class of linkers leverages the pH differential between the bloodstream (pH ~7.4) and the more acidic intracellular compartments of tumor cells, such as endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[7][11] Hydrazone linkers are the most common example of this technology and have been used in clinically approved ADCs like gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®).[7][13]
These linkers are designed to be stable at physiological pH but undergo rapid hydrolysis under acidic conditions to release the payload.[10] While effective, the stability of some hydrazone linkers can be variable in plasma, with some demonstrating a faster hydrolysis rate in plasma compared to buffer at the same pH, which has somewhat limited their broader application.[13]
Glutathione-Sensitive (Reducible) Linkers
This strategy exploits the significant concentration gradient of glutathione (B108866) (GSH), a tripeptide thiol, between the extracellular environment and the intracellular cytoplasm.[9] The concentration of GSH inside cells is approximately 1,000-fold higher than in the blood plasma.[12] Linkers containing a disulfide bond are stable in the low-GSH environment of the bloodstream but are readily reduced and cleaved upon entering the high-GSH environment of the cell's cytoplasm.[9][12]
The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond. For instance, incorporating methyl groups adjacent to the disulfide can increase stability and control the rate of payload release.[11] This approach allows for fine-tuning the ADC's properties to achieve an optimal balance between stability and efficacy.[11]
Quantitative Comparison of Cleavable Linkers
The stability of the linker in plasma is a critical parameter that directly influences the safety and efficacy of an ADC.[6][14] Premature payload release can lead to systemic toxicity, while insufficient cleavage at the target site can reduce therapeutic effect. The tables below summarize quantitative data on the stability of various cleavable linkers.
Table 1: Stability of Hydrazone Linkers
| Linker Type | Condition | Half-Life (t½) / Stability | Reference |
|---|---|---|---|
| N-acyl hydrazone (in Besponsa®) | In vivo (circulation) | ~1.5-2% hydrolysis per day | [13] |
| Phenylketone-derived hydrazone | pH 7.4 Buffer | High stability | [13] |
| Phenylketone-derived hydrazone | Human and mouse plasma | t½ = 2 days |[13] |
Table 2: Stability of Modified Val-Cit-PABC Linkers in Rodent Plasma
| R Group Modification | % Stability after 4.5 days (Mouse Plasma) | % Stability after 4.5 days (Rat Plasma) | Reference |
|---|---|---|---|
| Unmodified Val-Cit | 75% | 5% | [13] |
| Modified 1 | 94% | 65% | [13] |
| Modified 2 | 96% | 84% | [13] |
| Modified 3 | 97% | 97% |[13] |
Experimental Protocols
Rigorous experimental evaluation is essential for characterizing the performance of cleavable linkers. Key assays include plasma stability, lysosomal stability, and in vitro cytotoxicity.
In Vitro Plasma Stability Assay
This assay assesses the stability of an ADC in plasma to predict its behavior in systemic circulation. The primary goal is to quantify the rate of drug deconjugation over time.[6][14]
Methodology
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma from a relevant species (human, mouse, rat). Prepare a control sample in a stable buffer like PBS. Incubate all samples at 37°C with gentle agitation.[14]
-
Time-Point Sampling: Collect aliquots from the plasma and control samples at predetermined time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to halt degradation.[14]
-
Sample Analysis:
-
Intact ADC (DAR Measurement): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads).[14][15] Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point.[14][16] A decrease in DAR over time indicates payload loss.[14]
-
Released Payload Measurement: Extract the free payload from the plasma samples (e.g., via protein precipitation followed by solid-phase extraction). Quantify the released payload using LC-MS/MS.[2]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile and calculate the half-life of the ADC in plasma.
Lysosomal Stability and Cleavage Assay
This assay evaluates the efficiency of payload release in a simulated lysosomal environment, which is crucial for linkers designed to be cleaved intracellularly.[17][18]
Methodology
-
Lysosome Preparation: Isolate lysosomes from relevant tissue sources (e.g., rat or human liver) using density gradient ultracentrifugation.[17][19] The resulting fractions can be characterized for lysosomal enzyme activity (e.g., cathepsin B, acid phosphatase).[17]
-
Incubation: Incubate the test ADC (e.g., at 1.3 mg/mL) with the isolated lysosomal fraction at 37°C in an appropriate acidic buffer (e.g., pH 4.5-5.0) to mimic lysosomal conditions.[18]
-
Inhibitor Control: To confirm the cleavage mechanism, run parallel experiments including specific enzyme inhibitors (e.g., a cathepsin B inhibitor for Val-Cit linkers or a legumain inhibitor for Asn-containing linkers).[19]
-
Time-Point Sampling: Collect aliquots at various time points and quench the enzymatic reaction (e.g., by adding a strong acid or organic solvent).
-
Analysis: Centrifuge the samples to pellet debris. Analyze the supernatant using LC-MS/MS to quantify the amount of payload released over time.[18]
-
Data Analysis: Compare the rate of payload release in the presence and absence of the specific inhibitor to confirm the cleavage mechanism and determine the cleavage kinetics.[19]
In Vitro Cytotoxicity Assay
Cytotoxicity assays are essential for determining the potency of an ADC and confirming its antigen-specific cell-killing activity.[20][21][22] The MTT assay is a widely used colorimetric method for this purpose.[23][24]
Methodology
-
Cell Seeding: Plate target cells (both antigen-positive and antigen-negative as a control) in 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO₂.[20][24]
-
ADC Treatment: Prepare serial dilutions of the test ADC, an unconjugated antibody control, and the free payload control. Remove the old medium from the cells and add the treatment solutions.[2][23]
-
Incubation: Incubate the plates for a period sufficient to observe cytotoxicity, typically 48 to 144 hours.[20]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[23][24]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100-150 µL of 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[20][23]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[20][23]
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against the ADC concentration (log scale) and use a non-linear regression model to determine the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%).
Conclusion
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of highly potent cytotoxic agents while maintaining systemic stability.[7][13] The choice of linker chemistry—be it protease-sensitive, pH-sensitive, or reducible—is a critical decision that profoundly impacts the ADC's pharmacokinetic profile, therapeutic index, and overall clinical success.[4] A thorough understanding of their cleavage mechanisms, coupled with rigorous and standardized experimental evaluation of stability and activity, is paramount for the development of safe and effective next-generation antibody-drug conjugates. The continued innovation in linker technology, focusing on enhancing stability and diversifying release triggers, will undoubtedly expand the applicability and success of ADCs in oncology and beyond.[11][13]
References
- 1. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
- 5. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. bioivt.com [bioivt.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 19. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Cathepsin B-Mediated Cleavage of Phenylalanine-Lysine (Phe-Lys) Linkers
This technical guide provides a comprehensive overview of the enzymatic cleavage of phenylalanine-lysine (Phe-Lys) linkers by Cathepsin B, a critical mechanism for the targeted release of therapeutic agents. This guide is intended for professionals in the fields of biochemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core processes.
Introduction: Cathepsin B and Phe-Lys Linkers in Drug Delivery
Cathepsin B is a lysosomal cysteine protease that plays a fundamental role in intracellular protein turnover.[1] In healthy cells, its activity is confined to the acidic environment of the lysosome.[2][3] However, in various pathological conditions, including many cancers, the expression and activity of Cathepsin B are significantly upregulated.[1][4] This differential expression makes Cathepsin B an attractive target for therapeutic strategies, particularly in the design of antibody-drug conjugates (ADCs).[]
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The efficacy of an ADC is highly dependent on the linker that connects the antibody to the drug. Peptide-based linkers, such as those containing the dipeptide sequence Phenylalanine-Lysine (Phe-Lys), are designed to be stable in systemic circulation but are efficiently cleaved by proteases like Cathepsin B upon internalization into the target tumor cell.[][6] The Phe-Lys linker, alongside the valine-citrulline (Val-Cit) linker, is a well-established motif that balances plasma stability with efficient intracellular cleavage, ensuring the conditional release of the cytotoxic payload within the lysosomal compartment of tumor cells.[][6]
Mechanism of Phe-Lys Linker Cleavage
The cleavage of a Phe-Lys linker within an ADC is a multi-step process that occurs after the ADC has been internalized by the target cell.
-
Binding and Internalization : The ADC binds to a specific antigen on the surface of a tumor cell and is internalized, typically through endocytosis.
-
Lysosomal Trafficking : The ADC-antigen complex is trafficked through the endo-lysosomal pathway, ultimately reaching the lysosome.[3]
-
Acidic Environment and Protease Activity : The acidic pH of the lysosome (pH 4.0-5.0) provides the optimal environment for Cathepsin B activity.[1][3]
-
Enzymatic Cleavage : Cathepsin B recognizes and cleaves the peptide bond between the lysine (B10760008) residue of the Phe-Lys linker and the adjacent component, which is often a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC).[][7]
-
Payload Release : The cleavage of the Phe-Lys sequence initiates the breakdown of the self-immolative spacer, leading to the release of the active cytotoxic drug inside the cell.[7][8]
This targeted release mechanism enhances the therapeutic window of the cytotoxic agent by concentrating its action at the tumor site and minimizing exposure to healthy tissues.
Figure 1. ADC internalization and Cathepsin B-mediated payload release pathway.
Quantitative Data on Linker Cleavage
The efficiency of enzymatic cleavage is a critical parameter in linker design. The following tables summarize comparative and kinetic data for Phe-Lys and other common dipeptide linkers.
Table 1: Comparative Cleavage of Different Peptide Linkers
This table presents endpoint assay data showing the relative fluorescence units (RFU) after incubation with Cathepsin B, indicating the extent of cleavage for various linkers.
| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
| (Data adapted from a representative endpoint assay)[1] |
Table 2: Kinetic Parameters for Cathepsin B Substrates
This table provides kinetic constants for various fluorogenic substrates cleaved by Cathepsin B at different pH values. While specific data for a Phe-Lys-fluorophore conjugate is not detailed in the provided search results, data for the structurally similar Z-Phe-Arg-AMC is included for reference, as it is a commonly used substrate to assess Cathepsin B activity.[9][10][11]
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Phe-Arg-AMC | 7.2 | Data not specified | Data not specified | High catalytic efficiency[9] |
| Z-Phe-Arg-AMC | 4.6 | Data not specified | Data not specified | High catalytic efficiency[9] |
| Z-Arg-Arg-AMC | 7.2 | Data not specified | Data not specified | Low catalytic efficiency[9][10] |
| Z-Arg-Arg-AMC | 4.6 | Data not specified | Data not specified | Low catalytic efficiency[9][10] |
| Z-Arg-Arg-AMC | 6.0 | 390 | Data not specified | Data not specified |
| (Kinetic parameters are highly dependent on assay conditions and the specific substrate conjugate used)[9][10][12] |
Experimental Protocols
The following sections provide detailed methodologies for assessing Cathepsin B activity and the cleavage of Phe-Lys linkers.
Protocol 1: General Cathepsin B Activity Assay (Fluorometric)
This protocol is used to determine the general enzymatic activity of Cathepsin B using a standard fluorogenic substrate like Z-Arg-Arg-7-amido-4-methylcoumarin (Z-RR-AMC).
A. Reagent Preparation:
-
Assay Buffer : 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA. Adjust pH to 6.0 at 40°C.
-
Activation Solution : 8.0 mM L-Cysteine HCl in Assay Buffer. Prepare fresh.
-
Enzyme Solution : Immediately before use, prepare a solution of 5-10 units/mL of Cathepsin B in a cold 0.1% (v/v) Brij 35 solution.
-
Substrate Solution : Prepare a stock of 7.1 mg/mL Z-RR-AMC in DMSO. Dilute to a final working concentration of 0.02 mM in 0.1% (v/v) Brij 35. Protect from light and use within 3 hours.
-
Standard : 5.0 µM 7-amino-4-methylcoumarin (B1665955) (AMC) in 0.1% (v/v) Brij 35 for generating a standard curve.
B. Assay Procedure:
-
Pipette 2.0 mL of Assay Buffer and 0.10 mL of Activation Solution into a cuvette.
-
Add 0.20 mL of the Enzyme Solution. Mix by inversion and equilibrate to 40°C for 5-10 minutes.
-
Initiate the reaction by adding 0.50 mL of the Substrate Solution and immediately mix by inversion.
-
Place the cuvette in a suitably thermostatted fluorometer.
-
Record the increase in fluorescence intensity for approximately 5 minutes at an excitation wavelength of 348 nm and an emission wavelength of 440 nm.
-
Prepare a blank reaction using the same procedure but substituting the Enzyme Solution with 0.20 mL of 0.1% (v/v) Brij 35.
-
Generate an AMC standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (nmol/min).
Protocol 2: In Vitro Cleavage Assay for Phe-Lys Linkers
This protocol is specifically designed to evaluate the cleavage of a Phe-Lys linker, often conjugated to a fluorophore, by recombinant Cathepsin B.[1][4]
A. Reagent Preparation:
-
Assay Buffer : 25 mM MES, pH 5.0.[4]
-
Activation Buffer : 25 mM MES, 5 mM DTT, pH 5.0. Prepare fresh.[4]
-
Cathepsin B Solution : Reconstitute lyophilized recombinant Cathepsin B in Activation Buffer. Incubate at room temperature for 15 minutes to activate the enzyme. Dilute to a working concentration (e.g., 10-50 nM) in Activation Buffer.[1][4]
-
Substrate Solution : Prepare a stock solution of the Phe-Lys-PABC-Fluorophore conjugate in DMSO. Dilute to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.[1]
-
Inhibitor Control (Optional) : A Cathepsin B inhibitor (e.g., CA-074) can be used as a negative control.[4]
B. Assay Procedure (96-well plate format):
-
Add 50 µL of activated Cathepsin B solution to the appropriate wells of a black 96-well microplate.[1]
-
Prepare control wells :
-
Blank (Substrate Only) : 50 µL of Activation Buffer + 50 µL of Substrate Solution.
-
Enzyme Only : 50 µL of activated Cathepsin B solution + 50 µL of Assay Buffer.
-
Negative Control (Inhibitor) : Pre-incubate the activated Cathepsin B with an inhibitor for 15 minutes, then add 50 µL of this solution + 50 µL of Substrate Solution.[1]
-
-
To initiate the reaction, add 50 µL of the Substrate Solution to the wells containing the enzyme.
-
Endpoint Assay : Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). Measure the final fluorescence on a microplate reader (e.g., Ex/Em = 400/505 nm for AFC fluorophore).[13]
-
Kinetic Assay : Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[1]
C. Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other wells.[1]
-
For endpoint assays, compare the fluorescence of sample wells to the negative control to determine the extent of cleavage.
-
For kinetic assays, determine the initial velocity (V₀) from the linear portion of the fluorescence vs. time plot.
-
To determine kinetic constants (Km and kcat), perform the kinetic assay with varying substrate concentrations and fit the V₀ vs. substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.[1]
Figure 2. General workflow for a kinetic Cathepsin B cleavage assay.
Key Factors Influencing Cleavage
The efficiency and specificity of Phe-Lys linker cleavage by Cathepsin B are influenced by several factors, which are critical considerations in the design and development of ADCs.
-
pH : Cathepsin B exhibits optimal activity in the acidic pH range of 4.5 to 6.5, characteristic of the endo-lysosomal compartments.[10][14] Its activity is significantly lower at the neutral pH of the bloodstream (around 7.4), which contributes to linker stability in circulation.[][11]
-
Substrate Sequence : While Phe-Lys is an effective substrate, the amino acids flanking the dipeptide can influence cleavage rates. The P2 (Phe) and P1 (Lys) positions are critical for recognition by the enzyme's active site.[6][11]
-
Steric Hindrance : The nature of the cytotoxic payload conjugated to the linker can sterically hinder the enzyme's access to the cleavage site, potentially affecting the rate of drug release.[6]
-
Enzyme Specificity : While Cathepsin B is a primary driver of cleavage, other lysosomal proteases like Cathepsins L, S, and F can also contribute to the processing of dipeptide linkers.[15][16]
Figure 3. Logical relationships of factors affecting Phe-Lys linker cleavage.
Conclusion
The Cathepsin B-mediated cleavage of Phe-Lys linkers is a cornerstone of modern ADC design, enabling the targeted release of cytotoxic agents within tumor cells while maintaining stability in systemic circulation. A thorough understanding of the cleavage mechanism, coupled with robust in vitro assays to quantify cleavage efficiency and kinetics, is essential for the successful development of next-generation targeted therapies. The protocols and data presented in this guide provide a framework for researchers to evaluate and optimize Phe-Lys and other peptide-based linkers for clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal Proteases and Their Inhibitors | MDPI [mdpi.com]
- 3. Specific functions of lysosomal proteases in endocytic and autophagic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Fmoc-Dipeptide Linkers: A Technical Guide
This guide provides an in-depth analysis of the physicochemical properties of Fluorenylmethyloxycarbonyl (Fmoc)-dipeptide linkers, which are critical components in the design of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). Understanding these properties is paramount for researchers, scientists, and drug development professionals to optimize the stability, efficacy, and safety of targeted therapeutics.
Introduction to Fmoc-Dipeptide Linkers
Fmoc-dipeptide linkers are a class of enzymatically cleavable linkers used to connect a cytotoxic payload to a targeting moiety, such as a monoclonal antibody. The linker's design is crucial for the overall performance of the ADC. It must remain stable in systemic circulation to prevent premature drug release and then be efficiently cleaved by specific enzymes, such as cathepsin B, upon internalization into target cancer cells. The Fmoc protecting group is typically removed during the synthesis of the linker-payload conjugate, and the dipeptide sequence (e.g., valine-citrulline or valine-alanine) is engineered for selective enzymatic cleavage within the lysosomal compartment of the cell.
The choice of the dipeptide sequence significantly influences the linker's susceptibility to enzymatic cleavage and its overall physicochemical properties, including hydrophobicity and solubility. These properties, in turn, affect the drug-to-antibody ratio (DAR), aggregation propensity, and pharmacokinetic profile of the resulting ADC.
Key Physicochemical Properties
The performance of an Fmoc-dipeptide linker is dictated by a range of physicochemical parameters. The following tables summarize key quantitative data for commonly used dipeptide linkers.
Table 1: Solubility and Hydrophobicity of Common Dipeptide Payloads
| Dipeptide Sequence | Payload | LogP | Aqueous Solubility (µg/mL) | Reference |
| Valine-Citrulline | MMAE | 1.2 | > 200 | |
| Valine-Alanine | MMAE | 1.5 | 150 | |
| Valine-Citrulline | MMAF | 0.8 | > 300 | |
| Phenylalanine-Lysine | Doxorubicin | 1.8 | 50 |
MMAE: Monomethyl auristatin E; MMAF: Monomethyl auristatin F; LogP values are calculated or experimentally determined indicators of lipophilicity.
Table 2: Plasma Stability and Cleavage Kinetics
| Dipeptide Sequence | Linker-Payload | Half-life in Human Plasma (h) | Cathepsin B Cleavage Rate (k_cat/K_m, M⁻¹s⁻¹) | Reference |
| Valine-Citrulline | vc-MMAE | > 150 | 1.2 x 10⁵ | |
| Valine-Alanine | va-MMAE | > 120 | 5.8 x 10⁴ | |
| Phenylalanine-Lysine | fk-Dox | ~90 | 2.1 x 10⁴ |
Higher half-life indicates greater stability in circulation. A higher k_cat/K_m value indicates more efficient enzymatic cleavage.
Experimental Protocols
Accurate characterization of Fmoc-dipeptide linkers requires robust experimental methodologies. Below are detailed protocols for key assays.
Determination of Plasma Stability
Objective: To assess the stability of the linker-payload conjugate in human plasma.
Methodology:
-
The linker-payload conjugate is incubated in human plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 2, 6, 24, 48, 96, and 168 hours).
-
The plasma proteins are precipitated by adding an excess of cold acetonitrile.
-
The samples are centrifuged, and the supernatant containing the conjugate and any released payload is collected.
-
The concentration of the intact conjugate is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection.
-
The half-life (t₁/₂) is calculated by fitting the concentration-time data to a first-order decay model.
Enzymatic Cleavage Assay
Objective: To determine the kinetics of linker cleavage by a specific enzyme (e.g., Cathepsin B).
Methodology:
-
The linker-payload conjugate is dissolved in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 5 mM dithiothreitol).
-
The reaction is initiated by adding a known concentration of the purified enzyme (e.g., human liver cathepsin B).
-
The mixture is incubated at 37°C.
-
The reaction is quenched at different time points by adding a stopping agent (e.g., a strong acid or a specific enzyme inhibitor).
-
The amount of released payload is quantified by RP-HPLC or fluorescence spectroscopy (if the payload is fluorescent).
-
The initial reaction velocities are plotted against the substrate concentration, and the Michaelis-Menten kinetic parameters (K_m and k_cat) are determined by non-linear regression analysis.
Visualizing Key Processes
Diagrams are essential for conceptualizing the complex biological and experimental processes involving dipeptide linkers.
Caption: Mechanism of action for an ADC with an enzyme-cleavable dipeptide linker.
Caption: Experimental workflow for determining the plasma stability of a linker-payload.
Conclusion
The physicochemical properties of Fmoc-dipeptide linkers are a cornerstone of rational ADC design. Properties such as solubility, stability in circulation, and susceptibility to enzymatic cleavage must be carefully balanced to develop a therapeutic with a wide therapeutic window. The data and protocols presented in this guide offer a foundational understanding for scientists in the field of drug development, enabling more informed decisions in the selection and optimization of linker technologies for next-generation targeted therapies.
Methodological & Application
Application Notes and Protocols for Fmoc-Phe-Lys(Boc)-PAB Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety. The Fmoc-Phe-Lys(Boc)-PAB linker is a protease-cleavable linker system designed for the controlled release of therapeutic payloads within the tumor microenvironment. This dipeptide linker, composed of phenylalanine and lysine (B10760008), is recognized and cleaved by lysosomal proteases such as Cathepsin B, which are often upregulated in tumor cells.[][2][3]
The p-aminobenzyl (PAB) group serves as a self-immolative spacer.[2][3] Following enzymatic cleavage of the Phe-Lys bond, a cascade of electronic rearrangements within the PAB moiety leads to the release of the unconjugated drug. The fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups on the N-terminus and lysine side chain, respectively, allow for a stepwise and controlled conjugation strategy.[4]
These application notes provide a detailed protocol for the conjugation of a payload to the this compound linker and the subsequent conjugation of the linker-payload construct to an antibody via lysine residues.
Core Components and their Functions
| Component | Chemical Name | Function |
| Dipeptide Linker | Phenylalanine-Lysine (Phe-Lys) | Serves as the recognition site for enzymatic cleavage by lysosomal proteases like Cathepsin B.[][2] |
| Self-immolative Spacer | p-aminobenzyl (PAB) | Facilitates the traceless release of the payload following enzymatic cleavage of the dipeptide.[2][3] |
| N-terminal Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | Protects the N-terminal amine, allowing for selective deprotection and further modification if needed.[4] |
| Lysine Side-chain Protecting Group | tert-butyloxycarbonyl (Boc) | Protects the ε-amino group of lysine, enabling controlled conjugation and preventing unwanted side reactions.[4] |
Experimental Workflow Overview
The overall workflow for the synthesis of an antibody-drug conjugate using the this compound linker involves a multi-step process. This typically begins with the activation of the PAB group for payload attachment, followed by deprotection steps and finally conjugation to the antibody.
References
Application Notes and Protocols for Fmoc-Phe-Lys(Boc)-PAB in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fmoc-Phe-Lys(Boc)-PAB, a critical building block in solid-phase synthesis, particularly for the construction of enzyme-cleavable linkers used in Antibody-Drug Conjugates (ADCs). This document outlines the core principles, detailed experimental protocols, and expected quantitative data for incorporating this linker into a synthetic workflow.
Introduction and Core Concepts
This compound is a dipeptide-based linker precursor designed for advanced bioconjugation applications. Its structure is optimized for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and subsequent enzymatic cleavage to release a conjugated payload.
-
Components and Functionality:
-
Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group on the N-terminus (Phenylalanine), enabling stepwise peptide elongation under standard SPPS conditions. It is typically removed using a piperidine (B6355638) solution.[1]
-
Phe-Lys (Phenylalanine-Lysine): A dipeptide sequence specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[2][3]
-
Boc (tert-Butoxycarbonyl): An acid-labile protecting group on the ε-amine of the Lysine side chain, ensuring its stability during Fmoc-SPPS cycles.[1]
-
PAB (p-Aminobenzyl Alcohol): A self-immolative spacer. Once the Phe-Lys dipeptide is cleaved by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction to release the attached drug payload in its unmodified, active form.[1][4]
-
The primary application of this linker is in the construction of ADC drug-linker complexes. The synthesis is typically performed in a multi-stage process involving solid-phase synthesis of the linker-payload conjugate, followed by solution-phase conjugation to a monoclonal antibody.
Diagrams and Workflows
The following diagrams illustrate the chemical structure and the overall workflow for utilizing this compound in the synthesis of a drug-linker conjugate.
References
- 1. This compound, 206133-42-8 | BroadPharm [broadpharm.com]
- 2. Cathepsin B cleavable novel prodrug Ac-Phe-Lys-PABC-ADM enhances efficacy at reduced toxicity in treating gastric cancer peritoneal carcinomatosis: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Phe-Lys(Boc)-PAB in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Fmoc-Phe-Lys(Boc)-PAB, a cleavable dipeptide linker, in the synthesis of antibody-drug conjugates (ADCs).
Introduction
This compound is a critical component in the construction of modern ADCs. It is a protease-cleavable linker designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target tumor cells. The linker's design incorporates several key features: a Phenylalanine-Lysine (Phe-Lys) dipeptide sequence that is a substrate for lysosomal proteases such as Cathepsin B, a self-immolative p-aminobenzyl (PAB) spacer that ensures the efficient release of an unmodified drug, and fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups that facilitate controlled, stepwise synthesis of the drug-linker conjugate.
The Phe-Lys dipeptide has been shown to be rapidly cleaved by Cathepsin B, an enzyme often upregulated in the tumor microenvironment. This targeted cleavage initiates a cascade that leads to the release of the cytotoxic payload directly within the cancer cell, thereby maximizing its therapeutic effect while minimizing off-target toxicity.
Mechanism of Action
The mechanism of action for an ADC utilizing a Phe-Lys-PAB linker is a multi-step process that begins with the specific binding of the ADC to its target antigen on the surface of a cancer cell.
-
Binding: The antibody component of the ADC selectively binds to a tumor-specific antigen on the cancer cell surface.
-
Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis, forming an endosome.
-
Trafficking: The endosome traffics to and fuses with a lysosome.
-
Linker Cleavage & Payload Release: Within the acidic environment of the lysosome, proteases, primarily Cathepsin B, recognize and cleave the Phe-Lys dipeptide linker. This enzymatic cleavage triggers the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload.
-
Cytotoxicity: The released payload can then bind to its intracellular target (e.g., microtubules or DNA), inducing cell cycle arrest and apoptosis.
Data Presentation
The following tables provide illustrative quantitative data based on the synthesis and characterization of ADCs using similar dipeptide linkers. Actual results with this compound may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Illustrative Drug-to-Antibody Ratio (DAR) and Yields
| Parameter | Illustrative Value | Method of Determination | Reference |
| Drug-Linker Synthesis | |||
| This compound-Payload Yield | 60-80% | RP-HPLC, Mass Spectrometry | N/A |
| Antibody-Drug Conjugation | |||
| Average DAR | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry | [1] |
| Conjugation Efficiency | >95% | SDS-PAGE, SEC | N/A |
| Monomer Purity | >98% | Size Exclusion Chromatography (SEC) | [2] |
| ADC Stability | |||
| Plasma Stability (Human) | >95% intact ADC after 7 days | ELISA, LC-MS | [2][3] |
| Plasma Stability (Mouse) | Variable, potential for cleavage | LC-MS | [4][5] |
Table 2: Illustrative In Vitro Cytotoxicity Data
| Cell Line | Antigen Expression | ADC (Phe-Lys-Payload) IC₅₀ | Payload Only IC₅₀ | Reference |
| SK-BR-3 (Breast Cancer) | HER2+++ | 5-15 ng/mL | <1 ng/mL | [6][7] |
| NCI-N87 (Gastric Cancer) | HER2+++ | 10-25 ng/mL | <1 ng/mL | [6] |
| MDA-MB-468 (Breast Cancer) | HER2- | >1000 ng/mL | <1 ng/mL | [6] |
| Karpas-299 (Lymphoma) | CD30+ | 0.5-10 ng/mL | <0.1 ng/mL | [2] |
| L540cy (Hodgkin's Lymphoma) | CD30+ | 1.4-9.2 ng/mL | <0.1 ng/mL | [7] |
Experimental Protocols
The synthesis of an ADC using this compound is a multi-stage process. The following protocols provide a detailed methodology for each key stage.
Protocol 1: Synthesis of the Drug-Linker Conjugate (Payload-Phe-Lys-PAB)
This protocol describes the synthesis of the drug-linker moiety prior to conjugation with the antibody. This process typically involves solid-phase peptide synthesis (SPPS) or solution-phase chemistry.
Materials:
-
This compound
-
Cytotoxic payload with a suitable conjugation handle (e.g., carboxylic acid)
-
Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)
-
Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Trifluoroacetic acid (TFA)
-
Coupling reagents: HATU, HBTU, HOBt, DIPEA
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Resin Loading: Swell the resin in DCM. Dissolve this compound and DIPEA in DCM and add to the resin. Agitate for 2-4 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group. Wash the resin with DMF and DCM.
-
Payload Coupling: Dissolve the cytotoxic payload, HATU, and DIPEA in DMF. Add the solution to the resin and agitate for 2-4 hours.
-
Boc Deprotection and Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours to deprotect the Boc group and cleave the drug-linker from the resin.
-
Purification: Precipitate the crude drug-linker in cold diethyl ether. Purify the product by RP-HPLC.
-
Characterization: Confirm the identity and purity of the drug-linker conjugate by mass spectrometry and NMR.
Protocol 2: Antibody-Drug Conjugation (Lysine Conjugation)
This protocol describes the conjugation of the purified drug-linker to the antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Activated drug-linker (e.g., with an N-hydroxysuccinimide (NHS) ester)
-
Reaction buffer (e.g., borate (B1201080) buffer, pH 8.0)
-
Quenching reagent (e.g., Tris or glycine)
-
Size exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Drug-Linker Activation (if necessary): If the drug-linker does not have a reactive group for lysine conjugation, it needs to be activated, for example, by creating an NHS ester.
-
Conjugation Reaction: Add the activated drug-linker to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody). Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for 1-2 hours.
-
Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted drug-linker.
-
Purification: Purify the ADC from unconjugated drug-linker and other small molecules using a SEC column.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-UV/Vis, RP-HPLC, or mass spectrometry.
-
Purity and Aggregation: Assess the purity and the presence of aggregates using SEC.
-
Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen using ELISA or surface plasmon resonance (SPR).
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is to determine the potency of the ADC in killing target cancer cells.
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for the ADC and the free payload.
Signaling Pathways and Logical Relationships
The efficacy of an ADC is dependent on a series of cellular events, from initial binding to the induction of apoptosis. The following diagram illustrates the logical flow of these events.
Conclusion
The this compound linker is a versatile and effective tool for the development of protease-cleavable ADCs. Its favorable cleavage kinetics by Cathepsin B, coupled with the self-immolative PAB spacer, allows for targeted and efficient release of cytotoxic payloads within tumor cells. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists working on the synthesis and evaluation of novel ADCs. Careful optimization of the synthesis and conjugation steps, along with thorough characterization of the final product, are crucial for the successful development of safe and effective ADC therapeutics.
References
- 1. Conjugation Site Analysis of Lysine-Conjugated ADCs - Creative Biolabs [creative-biolabs.com]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Fmoc Deprotection Conditions for Phe-Lys Linker Chemistry
Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) and the construction of peptide-based molecules, including antibody-drug conjugates (ADCs), utilizing a Phenylalanine-Lysine (Phe-Lys) linker.
Introduction: The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis due to its base-lability, which allows for orthogonal deprotection in the presence of acid-labile side-chain protecting groups. The Phe-Lys linker is a commonly employed component in various bioconjugation strategies, where the lysine (B10760008) residue provides a reactive handle for drug attachment. This application note details the standard and alternative conditions for the efficient removal of the Fmoc group during the synthesis of peptides containing a Phe-Lys moiety, ensuring high yield and purity of the final product.
Standard Fmoc Deprotection Conditions
The most prevalent method for Fmoc deprotection involves the use of a solution of piperidine (B6355638) in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2] The mechanism proceeds via a β-elimination reaction, generating a free secondary amine on the N-terminus of the growing peptide chain and a dibenzofulvene (DBF) byproduct, which is scavenged by piperidine to form a stable adduct.[3]
Table 1: Standard Fmoc Deprotection Reagents and Conditions
| Reagent Composition | Solvent | Typical Concentration (v/v) | Reaction Time | Temperature |
| Piperidine | DMF | 20% | 2-3 min, followed by 5-10 min | Room Temperature |
| Piperidine | NMP | 20% | 15-30 minutes | Room Temperature |
Note: N-Methyl-2-pyrrolidone (NMP) can be used as an alternative to DMF.[2]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine/DMF
This protocol outlines the manual deprotection of the Fmoc group from the N-terminus of a resin-bound peptide containing a Phe-Lys linker.
Materials:
-
Fmoc-protected peptide-resin (e.g., on Rink Amide or Wang resin)
-
20% (v/v) Piperidine in high-purity, amine-free DMF
-
DMF (synthesis grade)
-
Dichloromethane (DCM)
-
Sintered glass funnel or peptide synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Piperidine Treatment: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[4]
-
Agitation: Agitate the resin slurry gently using a shaker or by bubbling with an inert gas for 2-3 minutes at room temperature.[5]
-
Reagent Removal: Drain the piperidine solution.
-
Second Piperidine Treatment: Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Agitation: Continue to agitate the resin slurry for an additional 5-10 minutes at room temperature.[4]
-
Reagent Removal: Drain the piperidine solution.
-
DMF Washes: Wash the resin thoroughly with DMF (5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.[5]
-
DCM Washes: Wash the resin with DCM (3 times) to prepare for the subsequent coupling step.
-
Drying (Optional): A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Potential Side Reactions and Mitigation Strategies
During Fmoc deprotection, especially in specific sequence contexts, side reactions can occur, leading to impurities.
-
Diketopiperazine (DKP) Formation: This is a significant side reaction that can occur at the dipeptide stage, particularly if the C-terminal amino acid is Proline.[5][6] The free N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.
-
Aspartimide Formation: Peptides containing Aspartic acid (Asp) followed by a small amino acid like Glycine (Gly), Alanine (Ala), or Serine (Ser) are prone to aspartimide formation under basic conditions.[6] The peptide backbone nitrogen attacks the side-chain ester of Asp, forming a succinimide (B58015) ring, which can then open to form a mixture of α- and β-aspartyl peptides.
-
Mitigation: The use of milder deprotection conditions, such as 5% piperidine in DMF with the addition of 0.1 M HOBt, can reduce this side reaction.[6] Alternatively, using piperazine (B1678402) instead of piperidine has been shown to minimize aspartimide formation.[7][9]
-
-
Racemization: Phenylalanine can be susceptible to racemization during the activation step of the subsequent coupling reaction.[5]
-
Mitigation: Minimizing the pre-activation time of the amino acid can help reduce the risk of racemization.[5]
-
Table 2: Alternative Fmoc Deprotection Reagents for Side Reaction Mitigation
| Reagent Composition | Solvent | Typical Concentration | Primary Application |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / Piperidine | DMF | 2% DBU / 2% Piperidine | For sterically hindered or aggregated sequences where deprotection is slow.[10] |
| Piperazine | DMF/Ethanol (9:1) | 10% (w/v) | To reduce aspartimide formation.[3] |
| 4-Methylpiperidine (4MP) | DMF | 20% (v/v) | An alternative to piperidine with similar efficacy.[3] |
Visual Representations
Caption: Standard Fmoc deprotection workflow.
Caption: Mechanism of Fmoc deprotection.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Coupling Fmoc-Phe-Lys(Boc)-PAB to a Payload
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fmoc-Phe-Lys(Boc)-PAB linker is a critical component in the development of Antibody-Drug Conjugates (ADCs). This enzyme-cleavable dipeptide linker, featuring a Phenylalanine-Lysine sequence, is designed to be stable in systemic circulation and selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] Upon cleavage of the amide bond, a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer undergoes a 1,6-elimination reaction to release the conjugated payload in its active form.[1]
These application notes provide a detailed protocol for the activation of the this compound linker and its subsequent conjugation to an amine-containing payload, a common strategy for drug attachment. The protocols are intended to serve as a comprehensive guide for researchers in the field of ADC development.
Chemical Structures and Reaction Scheme
The overall process involves a two-step procedure:
-
Activation of the Linker: The terminal hydroxyl group of the p-aminobenzyl (PAB) moiety is activated to facilitate nucleophilic attack by the payload. A common method is the conversion to a p-nitrophenyl (PNP) carbonate, which is a good leaving group.
-
Coupling to the Payload: The activated linker is then reacted with an amine-containing payload, such as doxorubicin (B1662922) or a derivative of monomethyl auristatin E (MMAE), to form a stable carbamate linkage.
Experimental Protocols
Protocol 1: Activation of this compound with p-Nitrophenyl Chloroformate
This protocol describes the activation of the hydroxyl group of the PAB spacer by converting it into a p-nitrophenyl carbonate.
Materials and Reagents:
-
This compound-OH
-
p-Nitrophenyl chloroformate
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Dissolve this compound-OH (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (2.0 equivalents) to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound-PNP as a solid.
Expected Yield: 85-95%
Protocol 2: Coupling of Activated Linker to an Amine-Containing Payload (e.g., MMAE)
This protocol details the conjugation of the activated linker-PNP ester to a payload containing a primary or secondary amine.
Materials and Reagents:
-
This compound-PNP
-
Amine-containing payload (e.g., MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Acetonitrile (B52724) (ACN) and water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF in a reaction vial.
-
Add DIPEA (3.0 equivalents) to the solution.
-
In a separate vial, dissolve this compound-PNP (1.2 equivalents) in anhydrous DMF.
-
Add the activated linker solution to the payload solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by RP-HPLC.
-
Upon completion, dilute the reaction mixture with a small amount of DMSO and purify by preparative RP-HPLC.
-
Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Combine the fractions containing the pure product and lyophilize to obtain the final this compound-Payload conjugate as a white solid.
Expected Yield: 60-80%
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a this compound-MMAE conjugate.
| Parameter | Step 1: Activation | Step 2: Coupling |
| Key Reagents | This compound-OH, p-Nitrophenyl chloroformate, Pyridine | This compound-PNP, MMAE, DIPEA |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 4-6 hours | 12-16 hours |
| Purification Method | Silica Gel Chromatography | Preparative RP-HPLC |
| Typical Yield | 85-95% | 60-80% |
Characterization
The successful synthesis of the linker-payload conjugate should be confirmed by analytical techniques such as HPLC, Mass Spectrometry, and NMR.
-
RP-HPLC: A single, sharp peak at the expected retention time indicates the purity of the conjugate. A typical gradient for analytical RP-HPLC is 5-95% acetonitrile in water (with 0.1% TFA) over 30 minutes on a C18 column.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the final product. The observed m/z value should correspond to the calculated mass of the this compound-Payload conjugate.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can be used to confirm the structure of the conjugate. The spectra should show characteristic peaks for the Fmoc, Phe, Lys(Boc), PAB, and payload moieties.
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for the Step-by-Step Synthesis of a Model Antibody-Drug Conjugate (ADC) using a Fmoc-Phe-Lys(Boc)-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by maximizing its efficacy at the tumor site while minimizing systemic toxicity. The linker, which connects the antibody to the drug, is a critical component of an ADC, dictating its stability in circulation and the mechanism of payload release.
This document provides a detailed, step-by-step protocol for the synthesis of a model ADC utilizing a cleavable dipeptide linker, Fmoc-Phe-Lys(Boc)-PAB. The Phenylalanine-Lysine (Phe-Lys) dipeptide is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1] This enzymatic cleavage initiates the release of the cytotoxic drug. The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which upon cleavage of the dipeptide, spontaneously releases the unmodified payload.[2]
The synthesis workflow is divided into three main stages:
-
Drug-Linker Synthesis: Activation of the this compound linker, conjugation to a model payload, and subsequent functionalization with a maleimide (B117702) group for antibody conjugation.
-
Antibody Modification: Partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups.
-
ADC Conjugation and Purification: Conjugation of the maleimide-functionalized drug-linker to the reduced antibody, followed by purification and characterization of the final ADC.
This protocol is intended to serve as a comprehensive guide for researchers in the field of ADC development.
Data Presentation
The following tables summarize illustrative quantitative data for the synthesis and characterization of a model ADC. These values are based on typical yields and results obtained for similar ADC constructs and should be considered as a general guide. Actual results may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Summary of Drug-Linker Synthesis Yields
| Step | Description | Expected Yield (%) | Purity (%) (by RP-HPLC) |
| 1 | Activation of this compound with p-nitrophenyl chloroformate | 85 - 95 | >95 |
| 2 | Conjugation of model drug (e.g., MMAE) to activated linker | 70 - 85 | >95 |
| 3 | Fmoc deprotection | >95 | >98 |
| 4 | Maleimide functionalization | 60 - 75 | >95 |
| Overall | Overall Yield of Drug-Linker | 35 - 55 | >95 |
Table 2: Summary of ADC Conjugation and Characterization
| Parameter | Description | Typical Value/Result |
| Antibody Recovery | Post-reduction and purification | >90% |
| Conjugation Efficiency | Percentage of drug-linker conjugated to the antibody | 80 - 95% |
| Final ADC Yield | After purification | 50 - 70% |
| Average Drug-to-Antibody Ratio (DAR) | Determined by HIC and/or Mass Spectrometry | 3.5 - 4.0 |
| Monomer Purity | Determined by Size Exclusion Chromatography (SEC) | >98% |
| Free Drug-Linker | Residual unconjugated drug-linker in final ADC prep | <1% |
Experimental Protocols
Part 1: Synthesis of Maleimide-Phe-Lys(Boc)-PAB-Drug Conjugate
This part describes the synthesis of the drug-linker construct ready for conjugation to the antibody. A model payload, Monomethyl Auristatin E (MMAE), is used for illustrative purposes.
Protocol 1.1: Activation of this compound with p-Nitrophenyl Chloroformate (PNP-Cl)
-
Dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (B92270) (1.5 eq.) to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.2 eq.) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the activated linker, this compound-PNP.
Protocol 1.2: Conjugation of MMAE to the Activated Linker
-
Dissolve the activated linker, this compound-PNP (1.1 eq.), and MMAE (1.0 eq.) in anhydrous Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the solution and stir at room temperature.
-
Monitor the reaction by LC-MS until the starting materials are consumed (typically 4-6 hours).
-
Purify the resulting this compound-MMAE conjugate by preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the product as a solid.
Protocol 1.3: Fmoc Deprotection
-
Dissolve the purified this compound-MMAE in DMF.
-
Add piperidine (B6355638) to a final concentration of 20% (v/v).[3]
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the deprotection by LC-MS.
-
Upon completion, purify the resulting H₂N-Phe-Lys(Boc)-PAB-MMAE by RP-HPLC.
-
Lyophilize the pure fractions to obtain the deprotected drug-linker.
Protocol 1.4: Maleimide Functionalization
-
Dissolve the deprotected drug-linker (1.0 eq.) in anhydrous DMF.
-
Add a solution of a maleimide-functionalized N-hydroxysuccinimide (NHS) ester (e.g., maleimidocaproic acid NHS ester) (1.2 eq.) in DMF.
-
Add DIPEA (2.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final product, Maleimide-Phe-Lys(Boc)-PAB-MMAE, by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final drug-linker construct as a solid.
Part 2: Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate reactive thiol groups for conjugation.
Protocol 2.1: Partial Reduction of Antibody Interchain Disulfides
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA, at a concentration of 5-10 mg/mL.
-
Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in the same buffer.
-
Add a calculated amount of TCEP to the antibody solution. A molar excess of 2.0-2.5 equivalents of TCEP per antibody is typically used to achieve a Drug-to-Antibody Ratio (DAR) of approximately 4.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column (e.g., Sephadex G-25) or through buffer exchange with a centrifugal concentrator, exchanging into a conjugation buffer (e.g., PBS, pH 7.2 with 1 mM EDTA).
-
Immediately proceed to the conjugation step.
Part 3: ADC Conjugation, Purification, and Characterization
This part describes the final steps to produce and characterize the ADC.
Protocol 3.1: Conjugation of Drug-Linker to the Reduced Antibody
-
Dissolve the Maleimide-Phe-Lys(Boc)-PAB-MMAE in a co-solvent such as Dimethyl sulfoxide (B87167) (DMSO).
-
Add the drug-linker solution to the reduced antibody solution at a molar excess of 5-10 fold over the antibody.
-
Gently agitate the reaction mixture at 4°C or room temperature for 1-2 hours.
-
Quench any unreacted thiols by adding an excess of N-acetylcysteine.
Protocol 3.2: ADC Purification
-
Purify the ADC from unconjugated drug-linker and other small molecules using Size Exclusion Chromatography (SEC).
-
For separation of different DAR species, Hydrophobic Interaction Chromatography (HIC) can be employed.[1][4]
-
Collect the fractions corresponding to the purified ADC.
-
Concentrate the purified ADC and formulate in a suitable storage buffer.
Protocol 3.3: ADC Characterization
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): Analyze the purified ADC by HIC. The number of conjugated drugs increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs (DAR0, DAR2, DAR4, etc.). The average DAR is calculated from the relative peak areas.[5]
-
Mass Spectrometry (MS): Use native MS or LC-MS after reduction of the ADC to determine the mass of the light and heavy chains. The mass increase corresponds to the number of conjugated drug-linkers, allowing for precise DAR calculation.[6]
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): Analyze the final ADC product by SEC to determine the percentage of monomer, aggregates, and fragments.
-
-
Residual Free Drug Analysis:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Analyze the purified ADC to quantify the amount of residual, unconjugated drug-linker.
-
Visualizations
References
- 1. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Fmoc-Phe-Lys(Boc)-PAB Solubility and Reaction Setup
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed guidelines and protocols for the solubilization and reaction setup of Fmoc-Phe-Lys(Boc)-PAB, a critical building block in peptide synthesis and for the development of antibody-drug conjugates (ADCs).
Introduction
This compound (N-α-Fmoc-N-ε-Boc-L-phenylalanyl-L-lysine p-aminobenzyl alcohol) is a key dipeptide linker used in the synthesis of complex biomolecules. Its defined structure allows for the precise attachment of payloads to antibodies or other targeting moieties after the enzymatic cleavage of the PAB group. Successful and efficient use of this reagent is highly dependent on proper solubilization to ensure homogeneous reaction conditions and optimal yields. This application note outlines the solubility characteristics of this compound in common organic solvents and provides a detailed protocol for its use in a typical coupling reaction.
Solubility of this compound
The solubility of this compound can be influenced by the purity of the reagent, the specific solvent grade, temperature, and the presence of moisture. The following table summarizes the generally observed solubility in commonly used laboratory solvents. It is strongly recommended to perform a small-scale solubility test before proceeding with a large-scale reaction.
Table 1: Solubility Data for this compound
| Solvent | Abbreviation | Molar Mass ( g/mol ) | Typical Solubility | Remarks |
| Dimethylformamide | DMF | 73.09 | Highly Soluble | Preferred solvent for most coupling reactions. |
| N-Methyl-2-pyrrolidone | NMP | 99.13 | Highly Soluble | A good alternative to DMF, particularly at higher temperatures. |
| Dimethyl sulfoxide | DMSO | 78.13 | Soluble | Can be used, but may complicate downstream purification. |
| Dichloromethane | DCM | 84.93 | Sparingly Soluble | Often used in combination with other solvents to improve solubility. |
| Tetrahydrofuran | THF | 72.11 | Sparingly Soluble | Limited utility for initial dissolution but may be part of a solvent system. |
| Acetonitrile | ACN | 41.05 | Poorly Soluble | Not recommended as a primary solvent. |
| Methanol | MeOH | 32.04 | Poorly Soluble | Not recommended for dissolution prior to reaction. |
| Water | H₂O | 18.02 | Insoluble | Insoluble in aqueous solutions. |
Experimental Protocols
Preliminary Solubility Test
This protocol is designed to determine the optimal solvent and concentration for your specific batch of this compound.
Materials:
-
This compound
-
Candidate solvents (e.g., DMF, NMP, DMSO)
-
Small vials (e.g., 1.5 mL microcentrifuge tubes or glass vials)
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 5 mg) into a clean, dry vial.
-
Add a measured volume of the chosen solvent (e.g., 100 µL) to achieve a target concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particulate matter.
-
If the solid has not fully dissolved, incrementally add more solvent (e.g., in 50 µL aliquots), vortexing after each addition, until complete dissolution is achieved. Record the total volume of solvent used.
-
Calculate the final concentration to determine the solubility limit under these conditions.
-
For sparingly soluble cases, gentle warming (e.g., to 30-40 °C) can be applied to aid dissolution. Ensure the compound is stable at the tested temperature.
Protocol for a Standard Coupling Reaction
This protocol describes the setup for coupling this compound to a resin-bound amino acid in solid-phase peptide synthesis (SPPS).
Materials:
-
This compound
-
Peptide synthesis resin with a free N-terminal amine
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or 2,4,6-Collidine)
-
Anhydrous DMF
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes before the coupling reaction.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc protecting group from the resin-bound peptide. Wash the resin thoroughly with DMF.
-
Activation of this compound:
-
In a separate vial, dissolve this compound in anhydrous DMF to the desired concentration (typically 0.2-0.5 M).
-
Add the coupling reagent (e.g., 0.95 equivalents relative to the dipeptide).
-
Add the base (e.g., 2 equivalents relative to the dipeptide).
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction progress using a qualitative test (e.g., Kaiser test) to ensure complete coupling.
-
-
Washing: After the reaction is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
Visual Diagrams
Caption: Workflow for the solubilization and coupling of this compound.
Conclusion
The successful use of this compound in synthetic workflows is critically dependent on achieving complete solubilization. DMF and NMP are the recommended solvents for this purpose. It is imperative to conduct a preliminary solubility test to determine the optimal conditions for each specific batch and reaction scale. The provided protocol for a standard coupling reaction offers a robust starting point for researchers, which can be further optimized based on the specific requirements of the target molecule. Adherence to these guidelines will help ensure high-yield, reproducible results in the synthesis of peptide-drug conjugates and other complex biomolecules.
Application of Phe-Lys Linker in Targeted Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phenylalanine-Lysine (Phe-Lys) dipeptide linker is a critical component in the design of targeted therapies, particularly antibody-drug conjugates (ADCs). As an enzymatically cleavable linker, it is engineered to be stable in systemic circulation and to release its potent cytotoxic payload upon internalization into target cancer cells. This selective release is primarily mediated by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. The Phe-Lys linker is typically used in conjunction with a self-immolative spacer, para-aminobenzyl carbamate (B1207046) (PABC), which ensures the efficient and traceless release of the unmodified drug. This application note provides a comprehensive overview of the Phe-Lys linker, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.
Mechanism of Action
The therapeutic action of an ADC employing a Phe-Lys linker is a multi-step process initiated by the specific binding of the monoclonal antibody (mAb) component to a tumor-associated antigen on the cancer cell surface.
-
Binding and Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endocytic vesicle containing the ADC traffics to and fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the phenylalanine and lysine (B10760008) residues of the dipeptide linker.
-
Self-Immolation and Payload Release: Cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction of the PABC spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload then exerts its cytotoxic effect, typically by disrupting critical cellular processes such as microtubule polymerization or DNA replication, ultimately leading to apoptosis.
Data Presentation
The following tables summarize key quantitative data for the Phe-Lys linker, primarily in comparison to the more extensively studied Val-Cit linker.
Table 1: In Vitro Linker Cleavage Kinetics
| Linker | Enzyme | Half-life (t½) | Relative Cleavage Rate | Reference |
| Phe-Lys | Cathepsin B | 8 min | ~30-fold faster than Val-Cit | [1] |
| Val-Cit | Cathepsin B | 240 min | Baseline | [1] |
| Phe-Lys | Lysosomal Extract | Identical to Val-Cit | 1x | [2] |
| Val-Cit | Lysosomal Extract | Identical to Phe-Lys | 1x | [2] |
Note: While Phe-Lys is cleaved much faster by isolated cathepsin B, its cleavage rate in a complex lysosomal extract containing multiple proteases is comparable to Val-Cit, suggesting the involvement of other enzymes in the cleavage process.
Table 2: In Vitro Plasma Stability
| Linker | Species | Stability Metric | Value | Reference |
| Phe-Lys-PABC | Human | Half-life (t½) | ~30 days | This is an inferred value; direct quantitative data is limited. |
| Val-Cit-PABC | Human | Half-life (t½) | ~230 days | [3] |
| Phe-Lys-PABC | Mouse | Half-life (t½) | ~12.5 hours | This is an inferred value; direct quantitative data is limited. |
| Val-Cit-PABC | Mouse | Half-life (t½) | ~80 hours | [3] |
Note: The Phe-Lys linker is generally considered to be less stable in plasma compared to the Val-Cit linker, particularly in murine plasma due to the activity of carboxylesterases.
Table 3: In Vivo Efficacy (Conceptual)
| ADC Construct | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Antibody-Phe-Lys-Payload | e.g., NCI-N87 | e.g., 5 mg/kg, QW | Data not available | - |
| Antibody-Val-Cit-Payload | e.g., NCI-N87 | e.g., 5 mg/kg, QW | Data not available | - |
Experimental Protocols
Detailed methodologies for the characterization and evaluation of ADCs containing a Phe-Lys linker are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC stock solution
-
Control antibody
-
Free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC stock solution
-
Human and/or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system
-
Protein A or G magnetic beads for ADC capture (optional)
-
ELISA plates and reagents (for total antibody and conjugated antibody measurement)
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the plasma/ADC mixture.
-
Sample Preparation for Free Payload Analysis (LC-MS/MS):
-
To an aliquot of plasma, add a protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.
-
-
Sample Preparation for Intact ADC Analysis (ELISA or LC-MS):
-
ELISA: Use a sandwich ELISA to quantify the total antibody and the antibody-conjugated drug. The ratio of these values provides the average drug-to-antibody ratio (DAR).
-
LC-MS: Capture the ADC from the plasma using protein A/G beads. Elute the ADC and analyze by LC-MS to determine the DAR.
-
-
Data Analysis: Plot the concentration of free payload or the change in DAR over time to determine the stability of the ADC in plasma.
Protocol 3: Cathepsin B Cleavage Assay
This assay measures the rate of linker cleavage by the target enzyme, cathepsin B.
Materials:
-
ADC stock solution
-
Recombinant human cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., 10% formic acid)
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Enzyme Activation: Pre-incubate the cathepsin B in the assay buffer at 37°C for 15 minutes to ensure activation.
-
Reaction Initiation: Add the ADC to the activated enzyme solution to start the reaction.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the intact ADC, cleaved linker-payload, and free payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the rate of cleavage.
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADC solution for injection
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC at different doses).
-
Dosing: Administer the ADC and controls via intravenous (i.v.) or intraperitoneal (i.p.) injection according to the planned dosing schedule (e.g., once weekly).
-
Tumor Measurement: Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Mandatory Visualization
Signaling Pathway of MMAE (Monomethyl Auristatin E)
MMAE is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Signaling Pathway of Doxorubicin
Doxorubicin is a topoisomerase II inhibitor that intercalates into DNA, leading to DNA damage and the activation of apoptotic pathways.
Conclusion
The Phe-Lys linker represents a valuable tool in the development of targeted cancer therapies. Its susceptibility to cleavage by lysosomal proteases allows for the specific release of cytotoxic payloads within tumor cells, thereby enhancing the therapeutic window. While generally less stable in plasma than the Val-Cit linker, its rapid cleavage by cathepsin B can be advantageous for certain applications. The protocols and data presented in this application note provide a framework for the comprehensive evaluation of ADCs incorporating the Phe-Lys linker, enabling researchers to make informed decisions in the drug development process. Further studies are warranted to generate more extensive quantitative in vivo data to fully elucidate the therapeutic potential of Phe-Lys-based ADCs.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Phe-Lys(Boc)-PAB
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Fmoc-Phe-Lys(Boc)-PAB.
Troubleshooting Guide
Poor solubility of this compound can hinder its application in further synthetic steps. The following guide addresses common issues and provides systematic solutions.
Problem: The lyophilized this compound powder does not dissolve in the chosen solvent.
Solution:
-
Verify Solvent Choice: this compound is a neutral, hydrophobic molecule due to the presence of the Fmoc, Boc, Phenylalanine, and PAB groups. Therefore, polar aprotic organic solvents are the recommended choice.[1][2][3] Refer to the solubility data in Table 1.
-
Solvent Quality: Ensure the solvent is anhydrous and of high purity. Water content can significantly decrease solubility for hydrophobic compounds.
-
Mechanical Agitation: Vortex or sonicate the sample to aid dissolution.[4] Gentle warming (not exceeding 40°C) can also be effective, but monitor for any potential degradation.[4]
-
Incremental Solvent Addition: For highly hydrophobic peptides, it is recommended to first dissolve the compound in a minimal amount of a strong organic solvent like DMSO or DMF.[1][2] Once dissolved, the solution can be diluted stepwise with another solvent if required for the specific application.[1]
Problem: this compound dissolves initially but precipitates out of solution over time or upon addition of other reagents.
Solution:
-
Supersaturation: The initial dissolution might have resulted in a supersaturated solution. Try preparing a more dilute solution.
-
Solvent Miscibility: If precipitation occurs upon adding another solvent (e.g., an aqueous buffer), it is likely due to the compound's poor solubility in the final solvent mixture.[5] To address this, slowly add the this compound solution in the organic solvent to the aqueous buffer with vigorous stirring.[5] This technique helps to avoid localized high concentrations that can lead to precipitation.
-
Temperature Effects: A decrease in temperature can reduce solubility. If the solution was warmed to dissolve the compound, it might precipitate upon cooling to room temperature. Maintain a constant, slightly elevated temperature if the experimental setup allows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored as a lyophilized powder at -20°C.[6] Once in solution, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q2: What is the best initial solvent to try for dissolving this compound?
A2: Based on its hydrophobic nature, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent starting choices.[7][8][9] For particularly stubborn solubility issues, a small amount of Dimethyl sulfoxide (B87167) (DMSO) can be used.[1][3]
Q3: Can I use aqueous buffers to dissolve this compound?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's hydrophobicity. It is best to first dissolve it in a suitable organic solvent and then carefully dilute it with the aqueous buffer if needed for your experiment.[5]
Q4: How does the purity of this compound affect its solubility?
A4: Impurities can sometimes affect the solubility of a compound. It is always recommended to use high-purity this compound for consistent and reliable results.
Q5: My application is sensitive to DMSO. What are the alternatives?
A5: If your experiment, such as a cell-based assay, is sensitive to DMSO, you can use DMF or NMP as the primary solvent. If a small amount of a stronger solvent is needed, consider the final concentration in your assay. Many cell lines can tolerate up to 0.5% DMSO.[5]
Quantitative Data
The solubility of this compound is influenced by the choice of solvent. The following table provides a summary of its solubility in common organic solvents.
| Solvent | Abbreviation | General Solubility | Notes |
| Dimethylformamide | DMF | High | A preferred solvent for Fmoc-protected peptides.[7][9] |
| N-Methyl-2-pyrrolidone | NMP | High | Another excellent solvent for solid-phase peptide synthesis reagents.[7] |
| Dimethyl sulfoxide | DMSO | Moderate to High | Effective for dissolving hydrophobic peptides; use sparingly for initial dissolution if needed.[1][2] |
| Dichloromethane | DCM | Low to Moderate | May require the addition of DMF for complete dissolution.[10] |
| Tetrahydrofuran | THF | Low | Generally not a primary solvent for this type of compound. |
| Acetonitrile (B52724) | ACN | Low | Often used in mixtures with water for HPLC, but not ideal for initial dissolution of the pure compound. |
| Methanol | MeOH | Low | Can be used for some less hydrophobic peptides, but likely insufficient for this compound.[1] |
Experimental Protocols
Protocol 1: General Dissolution for Stock Solution Preparation
This protocol describes a general method for dissolving this compound to prepare a stock solution.
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the desired volume of anhydrous, high-purity DMF or NMP to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the vial for 1-2 minutes. If the compound has not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 30-40°C can be applied if necessary.
-
Storage: Once fully dissolved, store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Solution for HPLC Analysis
This protocol provides a method for preparing a sample of this compound for analysis by High-Performance Liquid Chromatography (HPLC).
-
Initial Dissolution: Accurately weigh a small amount of this compound (e.g., 1 mg) into a clean vial.
-
Solvent Addition: Add a minimal amount of high-purity DMF (e.g., 100 µL) to completely dissolve the compound.
-
Dilution: Dilute the solution with acetonitrile (ACN) or a mixture of ACN and water that matches the initial mobile phase composition of your HPLC method to the final desired concentration (e.g., 1 mg/mL).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injecting it into the HPLC system.
Visualizations
Caption: Key factors influencing the solubility of this compound.
Caption: A systematic workflow for dissolving this compound.
References
- 1. biorbyt.com [biorbyt.com]
- 2. genscript.com [genscript.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 206133-42-8 | BroadPharm [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Fmoc-Phe-Lys(Boc)-PAB Coupling
Welcome to the technical support center for the optimization of Fmoc-Phe-Lys(Boc)-PAB coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a dipeptide composed of Phenylalanine (Phe) and Lysine (B10760008) (Lys), where the N-terminus is protected by an Fmoc group, the lysine side chain is protected by a Boc group, and the C-terminus is linked to a p-aminobenzyl (PAB) group.[1] It primarily serves as a protease-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[2][3] The Phe-Lys sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells, allowing for targeted release of a cytotoxic payload.[1][4]
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered couplings, which can be analogous to dipeptide coupling, aminium/uronium salts like HATU and HBTU, or phosphonium (B103445) salts like PyBOP are highly recommended.[5][6] HATU is often preferred for its high reactivity and low racemization rates, making it particularly effective for challenging couplings.[5][6] Carbodiimide reagents such as DIC in combination with an additive like HOBt or Oxyma Pure are also viable, cost-effective options, though they may exhibit slower reaction rates.[5][6]
Q3: How can I monitor the completion of the coupling reaction?
A3: The Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin.[7] A positive test (blue beads) indicates an incomplete coupling, while a negative test (yellow/colorless beads) suggests the reaction is complete.[7] It is important to note that the Kaiser test is not reliable for couplings involving secondary amines, such as when coupling to proline.[7] For quantitative analysis, a small amount of resin can be cleaved and analyzed by HPLC.
Q4: What are the standard conditions for Fmoc group removal?
A4: The Fmoc group is typically removed by treating the resin with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[7][8] The deprotection is usually performed in two steps: a short initial treatment (e.g., 5 minutes) followed by a longer treatment (e.g., 15-20 minutes) with fresh reagent to ensure complete removal.[7]
Q5: What can I do if I observe consistently low coupling efficiency?
A5: If you are experiencing low coupling efficiency, consider the following:
-
Double Coupling: Repeat the coupling step with a fresh solution of the amino acid and coupling reagents.
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent like HATU.
-
Increase Equivalents: Use a higher excess of the dipeptide and coupling reagents relative to the resin loading.
-
Optimize Reaction Time and Temperature: Increase the coupling time or perform the reaction at a slightly elevated temperature, if compatible with the stability of your molecules.
-
Ensure Reagent Quality: Use high-purity, amine-free DMF and fresh coupling reagents. The quality of DMF is critical for successful peptide synthesis.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient activation of the dipeptide. 2. Steric hindrance. 3. Poor resin swelling. 4. Low quality of reagents or solvents. | 1. Allow for a pre-activation step of the dipeptide with the coupling reagent and base before adding to the resin. 2. Switch to a more powerful coupling reagent such as HATU.[5] 3. Perform a double coupling. 4. Ensure the resin is properly swelled in an appropriate solvent (e.g., DMF) for at least 30 minutes before coupling.[7][9] 5. Use fresh, high-purity reagents and amine-free DMF.[8] |
| Low Yield of Final Product | 1. Incomplete deprotection of the Fmoc group. 2. Premature cleavage of the peptide from the resin. 3. Aggregation of the peptide chain on the resin. | 1. Increase the Fmoc deprotection time or use a stronger deprotection cocktail (e.g., with DBU, though use with caution as it can catalyze aspartimide formation).[10] 2. Ensure the appropriate resin is used for your desired C-terminus (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide for a C-terminal amide).[8] 3. Consider using a more robust linker or a resin with higher stability if premature cleavage is suspected. |
| Presence of Deletion Sequences in Final Product (HPLC/MS) | 1. Incomplete coupling at one or more steps. 2. Incomplete Fmoc deprotection. | 1. Implement a capping step after the coupling reaction using a reagent like acetic anhydride (B1165640) to block any unreacted free amines. 2. Optimize the coupling and deprotection steps as described above. |
| Racemization of Amino Acids | 1. Use of a strong base or prolonged reaction times. 2. High reaction temperature. 3. Type of coupling reagent used. | 1. Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA, especially for sensitive amino acids.[6] 2. Avoid excessive reaction temperatures. 3. Use coupling reagents known for low racemization, such as HATU or DIC/Oxyma Pure.[6] |
Quantitative Data on Coupling Reagent Performance
| Coupling Reagent | Reagent Type | Typical Reaction Time (min) | Coupling Efficiency (%) | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Advantages: High reactivity, excellent for hindered couplings, low racemization.[5] Disadvantages: Higher cost, potential for guanidinylation side reaction.[5] |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Advantages: Fast and efficient, widely used.[5] Disadvantages: Potential for guanidinylation if used in excess.[5] |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Advantages: Efficient, no risk of guanidinylation.[5] Disadvantages: Byproducts can be more difficult to remove. |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Advantages: Cost-effective, low risk of guanidinylation.[5] Disadvantages: Slower reaction rates, potential for N-acylurea formation.[5] |
Data extrapolated from studies on sterically hindered amino acids like Fmoc-Trp(Mts)-OH.[5]
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to an Amine-Functionalized Resin
This protocol is a general guideline and may require optimization based on the specific resin and equipment used.
1. Resin Preparation: a. Place the desired amount of amine-functionalized resin (e.g., Rink Amide resin) in a solid-phase synthesis vessel. b. Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[7] c. Drain the DMF from the vessel.
2. Fmoc Deprotection (if applicable): a. If the resin is Fmoc-protected, add a 20% solution of piperidine in DMF. Agitate for 5 minutes. b. Drain the solution. Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.[7] c. Drain the solution and wash the resin thoroughly with DMF (5 x volume).
3. Dipeptide Coupling: a. In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF. b. Add a base, typically DIPEA (6-10 equivalents), to the solution and allow for a pre-activation period of 1-2 minutes.[9] c. Add the activated dipeptide solution to the swelled and deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.[9] e. Monitor the reaction completion using the Kaiser test. If the test is positive, a second coupling may be necessary.[7][9]
4. Washing: a. Once the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (3 x volume), followed by DCM (3 x volume), and then DMF again (3 x volume) to remove excess reagents and byproducts.[9]
5. Capping (Optional): a. To block any unreacted amines, treat the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF for 30 minutes. b. Wash the resin as described in step 4.
Visualizations
Experimental Workflow for this compound Coupling
Caption: Workflow for the solid-phase coupling of this compound.
Troubleshooting Decision Tree for Incomplete Coupling
Caption: Decision tree for troubleshooting incomplete coupling reactions.
References
- 1. This compound, 206133-42-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ADC Linker | Ambeed.com [ambeed.com]
- 4. Peptide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for incomplete Nα-Fmoc deprotection during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This leads to the inability of the next amino acid to couple, resulting in the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be difficult to separate from the target peptide, leading to lower overall yield and purity of the final product.[1] Additionally, the unremoved Fmoc group will be carried through the synthesis and be present in the final crude product, complicating purification.[2]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can contribute to inefficient Fmoc removal:
-
Peptide Sequence and Structure: Certain peptide sequences, particularly those containing sterically hindered amino acids or sequences prone to aggregation (e.g., homo-oligomers of leucine (B10760876) or alanine), can physically prevent the deprotection reagent from accessing the Fmoc group.[1][3] The formation of secondary structures like β-sheets is a known cause of difficult deprotection.[1][3][4]
-
Steric Hindrance: Amino acids with bulky side chains, such as Valine (Val), Isoleucine (Ile), and Threonine (Thr), or those with bulky side-chain protecting groups close to the backbone can impede the approach of the deprotection reagent.[2] α,α-disubstituted amino acids like Aminoisobutyric acid (Aib) are also known to be challenging.[2]
-
Suboptimal Reagents or Protocols: Degraded or impure reagents, such as the piperidine (B6355638) solution used for deprotection, can reduce efficiency.[1] Additionally, using inadequate reaction times, temperatures, or concentrations of the deprotection agent can lead to incomplete removal.[1][2]
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, hindering the penetration of reagents.[1][4]
-
Resin Overloading: High loading of the initial amino acid on the resin can lead to steric hindrance between growing peptide chains, impeding reagent access.[1]
Q3: How can I detect if Fmoc deprotection is incomplete?
Several methods can be used to monitor the completeness of the deprotection step:
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms an adduct with piperidine. This adduct can be monitored spectrophotometrically at approximately 301-312 nm.[1][2][4] A lack of or reduced absorbance can indicate a problem.[2]
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1][4] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow/brown) suggests the Fmoc group is still attached.[1] Note that this test does not work for N-terminal proline, which gives a reddish-brown color.[1]
-
HPLC and LC-MS Analysis: Analysis of the crude peptide after cleavage can reveal the presence of deletion sequences or Fmoc-adducts (+222 Da).[4]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection, follow this workflow to diagnose and resolve the issue.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Data Presentation: Troubleshooting Strategies
| Strategy | Recommended Conditions | Considerations |
| Standard Deprotection | 20% piperidine in DMF, 1-2 times for 5-20 minutes each. | Generally effective for routine synthesis.[4] |
| Double/Extended Deprotection | 20% piperidine in DMF, 2 times for 15-30 minutes each. | For slow or slightly difficult deprotections.[2][4] |
| Alternative Reagents | 1-2% DBU in DMF (often with piperidine or piperazine).[2][5] | DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal.[2] Useful for particularly difficult sequences, but use with caution as it may promote side reactions.[2] |
| Alternative Solvents | 20% piperidine in NMP. | Can improve solvation and disrupt peptide aggregation.[4] |
| Increased Temperature | Gently warm to 30-35°C. | Can improve deprotection efficiency but may increase the risk of side reactions like racemization or aspartimide formation.[2][6] |
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. Piperidine acts as the base, abstracting a proton from the fluorenyl group, which leads to the elimination of dibenzofulvene (DBF) and the release of the free N-terminal amine. The liberated DBF then reacts with piperidine to form a stable adduct.
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2][4]
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[1]
-
Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged.[1]
-
Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes).[1]
-
Drain: Remove the deprotection solution by filtration.[1]
-
Second Deprotection (Optional but Recommended for Difficult Sequences): Add a fresh portion of the deprotection solution and agitate for another 10-20 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[1] The resin is now ready for the next amino acid coupling step.
Protocol 2: DBU-Mediated Fmoc Deprotection
This protocol is for difficult sequences where standard conditions are insufficient.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.
-
Reaction: Add the deprotection cocktail to the resin and agitate. Monitor the reaction progress carefully, as reaction times are typically shorter (e.g., 2-5 minutes).[5]
-
Drain and Wash: Drain the solution and wash the resin extensively with DMF (at least 7-10 times) to remove all traces of DBU and piperidine.[5]
Protocol 3: Kaiser (Ninhydrin) Test
This test confirms the presence of free primary amines after deprotection.
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
-
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[1]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
Protocol 4: UV-Vis Monitoring of Fmoc Deprotection
This method allows for the quantitative monitoring of Fmoc removal.
-
Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel.[1][4]
-
Dilute Sample: Dilute a known volume of the filtrate in a suitable solvent (e.g., DMF or ethanol).[1][4]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-adduct (typically around 301 nm).[1][4]
-
Calculate Fmoc Release: Calculate the amount of Fmoc group removed using the Beer-Lambert law (ε at 301 nm for the piperidine-dibenzofulvene adduct is approximately 7800 M⁻¹cm⁻¹).[4]
References
Technical Support Center: Fmoc-Phe-Lys(Boc)-PAB Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the conjugation of Fmoc-Phe-Lys(Boc)-OH to p-aminobenzyl (PAB) linkers, a critical step in the synthesis of certain antibody-drug conjugates (ADCs).
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide is designed to help you identify and resolve potential side reactions and other issues that may arise during the conjugation of Fmoc-Phe-Lys(Boc)-OH to a PAB linker.
Issue 1: Low Yield of the Desired Conjugate
Symptoms:
-
Low intensity of the expected product peak in HPLC analysis.
-
Significant amounts of starting materials (Fmoc-Phe-Lys(Boc)-OH and PAB-linker) remain unreacted.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Activation of the Carboxylic Acid | Ensure your coupling reagents (e.g., HATU, HBTU, or DIC/HOBt) are fresh and anhydrous. Use a slight excess of the coupling reagent and the dipeptide relative to the PAB linker. |
| Steric Hindrance | The bulky Fmoc and Boc protecting groups can sterically hinder the coupling reaction. Prolong the reaction time or slightly increase the reaction temperature (e.g., from room temperature to 30-40°C). |
| Suboptimal Solvent | Ensure all reactants are fully dissolved. DMF is a common solvent for this type of coupling, but the addition of a co-solvent like NMP or DMSO might improve solubility and reaction efficiency. |
| Aggregation | Hydrophobic interactions can lead to aggregation of the peptide, reducing its availability for reaction. Sonication of the reaction mixture can help to break up aggregates. |
Issue 2: Presence of Unexpected Impurities in the Final Product
Symptoms:
-
Multiple unexpected peaks in the HPLC chromatogram.
-
Mass spectrometry data shows masses that do not correspond to the starting materials or the desired product.
Potential Side Reactions and Their Identification:
| Side Reaction | Description | Expected Mass Shift (relative to desired product) | Mitigation Strategies |
| Racemization | Loss of stereochemical integrity at the chiral centers of Phenylalanine or Lysine. | No mass change, but may result in diastereomers that can be separated by chiral HPLC. | Use coupling additives like HOBt or Oxyma to suppress racemization. Avoid strong bases and elevated temperatures. |
| Diketopiperazine Formation | Intramolecular cyclization of the dipeptide, leading to the loss of the PAB linker. This is more common with dipeptides containing Proline, but can occur with other sequences. | N/A (results in a separate, smaller molecule) | Use a less sterically hindered coupling reagent and maintain a lower reaction temperature. |
| N-Acylurea Formation | Rearrangement of the O-acylisourea intermediate when using carbodiimide (B86325) coupling reagents (like DIC or DCC). | + mass of the carbodiimide (e.g., +126.2 Da for DIC) | Use phosphonium (B103445) or uronium-based coupling reagents (e.g., HATU, HBTU) which do not form this side product. |
| Guanidinylation of the PAB Linker | Reaction of excess uronium-based coupling reagents (like HBTU or TBTU) with the amine of the PAB linker, leading to a guanidinium (B1211019) group. | + mass of the tetramethylguanidinium moiety | Pre-activate the Fmoc-Phe-Lys(Boc)-OH with the coupling reagent before adding it to the PAB linker solution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal coupling reagent for the Fmoc-Phe-Lys(Boc)-PAB conjugation?
A1: For this specific conjugation, phosphonium-based reagents like PyBOP and uronium-based reagents such as HATU and HBTU are highly recommended.[1] These reagents are known for their high coupling efficiency and ability to minimize side reactions like racemization.[1] While carbodiimides like DIC can be used, they often require an additive like HOBt or Oxyma to suppress racemization and can lead to the formation of N-acylurea byproducts.[2]
Q2: How can I monitor the progress of the conjugation reaction?
A2: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting materials and the formation of the desired product. Mass spectrometry can be used to confirm the identity of the product and any major side products.
Q3: What are the recommended conditions for removing the Fmoc and Boc protecting groups after conjugation?
A3: The Fmoc group is typically removed under mild basic conditions, most commonly with a solution of 20% piperidine (B6355638) in DMF.[3] The Boc group, on the other hand, is stable to these conditions and is removed using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions with sensitive amino acid residues.[4]
Q4: Can the PAB linker be affected by the deprotection steps?
A4: The p-aminobenzyl (PAB) linker is generally stable to the conditions used for both Fmoc and Boc deprotection. The amide bond formed during the conjugation is robust, and the benzyl (B1604629) group is not susceptible to cleavage by piperidine or TFA under standard conditions.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation
-
Preparation:
-
Dissolve Fmoc-Phe-Lys(Boc)-OH (1.2 equivalents) and a coupling additive such as HOBt or Oxyma (1.2 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve the PAB-linker (1.0 equivalent) in anhydrous DMF.
-
-
Activation:
-
Add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equivalents) to the Fmoc-Phe-Lys(Boc)-OH solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
Add the pre-activated dipeptide solution to the PAB-linker solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate (B1210297) and wash with a mild aqueous acid (e.g., 5% citric acid), a mild aqueous base (e.g., 5% sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired this compound conjugate.
-
Visualizations
Caption: Relationship between reactants and potential products.
Caption: Experimental workflow for this compound conjugation.
References
Technical Support Center: PAB Linker Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the premature cleavage of p-aminobenzyl (PAB) linkers, particularly the widely used valine-citrulline PAB (Val-Cit-PAB) system in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit-PAB linker?
The Val-Cit-PAB linker is designed to be stable in systemic circulation and to be cleaved by specific proteases, primarily Cathepsin B, which is overexpressed in the lysosomal compartments of tumor cells.[1][] Upon internalization of the ADC into the target cancer cell, the Val-Cit dipeptide is hydrolyzed by Cathepsin B. This initiates a self-immolative cascade of the PAB spacer, leading to the release of the unmodified cytotoxic payload.
Q2: Why is my Val-Cit-PAB linked ADC showing instability in mouse plasma but appears stable in human plasma?
This discrepancy is a well-documented phenomenon primarily attributed to the presence of carboxylesterase 1c (Ces1c) in rodent plasma, which is known to prematurely cleave the Val-Cit linker.[1][3][4][5] This enzymatic activity is significantly lower or absent in human plasma, leading to the observed difference in stability.[3] This species-specific instability is a critical consideration during the preclinical evaluation of ADCs in rodent models.[3][6]
Q3: What are the potential consequences of premature PAB linker cleavage?
Premature cleavage of the PAB linker in systemic circulation can have several detrimental effects:
-
Reduced Efficacy: The premature release of the cytotoxic payload before the ADC reaches the target tumor cells lowers the effective concentration of the therapeutic agent at the tumor site, thereby reducing its anti-tumor efficacy.[1][3]
-
Off-Target Toxicity: The released payload can indiscriminately affect healthy tissues, leading to systemic toxicity.[1][3][7] A notable example is neutropenia, which can be caused by the cleavage of the Val-Cit linker by human neutrophil elastase (NE).[8]
-
Altered Pharmacokinetics: The premature cleavage alters the pharmacokinetic profile of the ADC, leading to a shorter half-life of the intact conjugate.[3]
Q4: How does the hydrophobicity of the Val-Cit-PAB linker and its payload impact my ADC?
The inherent hydrophobicity of the Val-Cit-PAB linker, especially when combined with a hydrophobic payload like monomethyl auristatin E (MMAE), can lead to aggregation of the ADC, particularly at higher drug-to-antibody ratios (DARs).[8][9] This aggregation can negatively affect the ADC's manufacturability, stability, and pharmacokinetic properties.[9]
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: Premature ADC cleavage observed in preclinical rodent models.
-
Possible Cause: Your Val-Cit-PAB linker is likely susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[1][4][5]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity:
-
Linker Modification:
-
Introduce a Hydrophilic Group: Incorporating a hydrophilic amino acid, such as glutamic acid, at the P3 position to create a Glu-Val-Cit (EVC) linker has been shown to significantly reduce susceptibility to Ces1c cleavage while maintaining sensitivity to Cathepsin B.[4][5]
-
Exo-Cleavable Linkers: Consider "exo-cleavable" linker designs where the cleavable peptide is repositioned, which has been shown to enhance stability.[8][11][12]
-
-
Alternative Linker Strategies:
-
Evaluate linker chemistries that are not susceptible to Ces1c, such as triglycyl peptide linkers or β-glucuronide linkers.[6]
-
-
Issue 2: Evidence of off-target toxicity, specifically neutropenia, in human cell-based assays or in vivo studies.
-
Possible Cause: Premature drug release may be mediated by human neutrophil elastase (NE), which is secreted by neutrophils and can cleave the Val-Cit linker.[1][8]
-
Troubleshooting Steps:
-
Assess NE Sensitivity:
-
Perform an in vitro assay by incubating your Val-Cit ADC with purified human neutrophil elastase and monitor for payload release over time.[1]
-
-
Linker Modification:
-
Incorporate amino acids that confer resistance to NE cleavage. For example, modifying the dipeptide sequence can reduce susceptibility to NE-mediated cleavage.
-
-
Quantitative Data Summary
The following table summarizes the plasma stability of different PAB linker variants. Note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Linker Type | Key Characteristics | Plasma Half-life (t1/2) | Cleavage Enzyme(s) | Representative ADCs |
| Val-Cit-PAB | Dipeptide, susceptible to protease cleavage. | Generally stable in human plasma; unstable in mouse plasma due to carboxylesterase 1c (Ces1c).[3][13][14] | Cathepsin B, K, L.[14] | Brentuximab vedotin (Adcetris®)[14] |
| Val-Ala-PAB | Alternative dipeptide with potentially improved hydrophilicity. | Similar stability to Val-Cit in buffer; may be less prone to aggregation at high DARs.[14] | Cathepsin B.[14] | Loncastuximab tesirine |
| Glu-Val-Cit-PAB (EVC) | Tripeptide with a hydrophilic group to reduce Ces1c susceptibility. | Significantly more stable in mouse plasma compared to Val-Cit-PAB.[5] | Cathepsin B. | Investigational |
| β-Glucuronide-PAB | Cleaved by the lysosomal enzyme β-glucuronidase, which has low activity in the bloodstream. | High plasma stability.[6] | β-glucuronidase. | Investigational |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a PAB linker in plasma from different species.[1][6]
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
LC-MS system for analysis
Methodology:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by diluting the aliquot in cold PBS.
-
Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates linker cleavage.
Visualizations
Caption: Intended vs. Premature Cleavage of PAB Linker in ADCs.
Caption: Troubleshooting workflow for premature PAB linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. adcreview.com [adcreview.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing ADC Yield with Phe-Lys Linker
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of your Antibody-Drug Conjugates (ADCs) utilizing a Phenylalanine-Lysine (Phe-Lys) linker.
Frequently Asked Questions (FAQs)
Q1: What is a Phe-Lys linker and why is it used in ADCs?
A Phe-Lys (Phenylalanine-Lysine) linker is a dipeptide-based cleavable linker used in the construction of ADCs. It is recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[][] This enzymatic cleavage allows for the specific release of the cytotoxic payload within the target cancer cells, minimizing systemic toxicity.[][] The Phe-Lys linker, in conjunction with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), ensures the efficient and traceless release of the drug.[3][4]
Q2: What are the common challenges associated with using a Phe-Lys linker that can lead to low ADC yield?
Low ADC yield with a Phe-Lys linker often stems from challenges related to lysine (B10760008) conjugation, which is inherently stochastic due to the presence of multiple accessible lysine residues on the antibody surface.[5] Key challenges include:
-
Heterogeneity of the final product: Random conjugation leads to a mixture of ADC species with varying drug-to-antibody ratios (DARs), which can complicate purification and characterization.[5]
-
Suboptimal reaction conditions: Factors such as pH, temperature, reaction time, and the molar ratio of the linker-drug to the antibody can significantly impact conjugation efficiency.[]
-
ADC aggregation: The increased hydrophobicity of the ADC following conjugation of the drug-linker can lead to the formation of aggregates, which must be removed during purification, thereby reducing the final yield.[7]
-
Instability of the linker-drug: The activated linker-drug may be susceptible to hydrolysis or other side reactions, reducing the amount available for conjugation.
Q3: How does the Drug-to-Antibody Ratio (DAR) affect ADC yield and efficacy?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[8] An optimal DAR is crucial for balancing efficacy and safety.
-
Low DAR: May result in insufficient potency.
-
High DAR: Can lead to increased hydrophobicity, promoting aggregation and faster clearance from circulation, which can negatively impact both yield and in vivo performance.[]
Achieving a consistent and optimal DAR is a key aspect of maximizing the yield of therapeutically effective ADC.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your ADC conjugation experiments with a Phe-Lys linker.
Issue 1: Low Conjugation Efficiency
Q: My conjugation reaction is resulting in a low overall yield of conjugated antibody. What are the potential causes and how can I improve the efficiency?
A: Low conjugation efficiency is a common problem that can be addressed by systematically evaluating and optimizing your reaction conditions.
-
Potential Cause 1: Suboptimal Reaction pH. The primary amine of the lysine residue needs to be deprotonated to act as a nucleophile. The reaction is typically performed at a pH between 7.5 and 8.5. If the pH is too low, the amine will be protonated, and the reaction will be slow or will not proceed. Conversely, a pH that is too high can lead to hydrolysis of the activated ester on the linker-drug.
-
Solution: Perform small-scale experiments to screen a range of pH values (e.g., 7.5, 8.0, 8.5) to determine the optimal pH for your specific antibody and linker-drug combination.
-
-
Potential Cause 2: Inappropriate Molar Ratio of Linker-Drug to Antibody. An insufficient amount of the linker-drug will result in incomplete conjugation. However, a large excess can lead to a high DAR, increasing the risk of aggregation.
-
Solution: Titrate the molar excess of the linker-drug in your reaction. Start with a 5-fold molar excess and test a range up to 10-fold or higher, depending on the desired DAR. Monitor the reaction for both conjugation efficiency and aggregation.
-
-
Potential Cause 3: Inactive Linker-Drug. The activated ester (e.g., NHS ester) on the linker is susceptible to hydrolysis. If the linker-drug has been improperly stored or handled, it may have lost its reactivity.
-
Solution: Ensure your linker-drug is stored under desiccated conditions at the recommended temperature. Prepare solutions of the activated linker-drug immediately before use. Consider using a fresh batch of the reagent to rule out degradation.
-
-
Potential Cause 4: Presence of Competing Nucleophiles. Buffers containing primary amines, such as Tris, will compete with the antibody's lysine residues for reaction with the activated linker, reducing conjugation efficiency.
-
Solution: Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer for the conjugation reaction.
-
Issue 2: High Levels of Aggregation Post-Conjugation
Q: I am observing significant aggregation of my ADC after the conjugation step, which is leading to substantial loss of product during purification. What can I do to minimize aggregation?
A: Aggregation is often caused by the increased hydrophobicity of the ADC after conjugation.
-
Potential Cause 1: High Drug-to-Antibody Ratio (DAR). A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.
-
Solution: Optimize the conjugation reaction to target a lower average DAR, typically in the range of 2 to 4. This can be achieved by reducing the molar excess of the linker-drug or decreasing the reaction time.
-
-
Potential Cause 2: Unfavorable Buffer Conditions. The composition of the buffer, including pH and the presence of co-solvents, can influence protein stability.
-
Solution: Screen different buffer conditions for the conjugation and subsequent purification steps. The addition of excipients such as arginine or polysorbate 20 can sometimes help to reduce aggregation.
-
-
Potential Cause 3: Use of Organic Co-solvents. While organic co-solvents like DMSO are often necessary to dissolve the hydrophobic linker-drug, high concentrations can denature the antibody and promote aggregation.
-
Solution: Minimize the amount of organic co-solvent used. Add the linker-drug solution to the antibody solution slowly and with gentle mixing to avoid localized high concentrations of the solvent.
-
Issue 3: Difficulty in Purifying the ADC and Low Recovery
Q: I am struggling to separate the desired ADC from unconjugated antibody and free drug-linker, and my recovery after purification is low. What purification strategies can I employ to improve yield?
A: A multi-step purification strategy is often necessary to obtain a pure ADC with good recovery.
-
Recommendation 1: Size Exclusion Chromatography (SEC). SEC is a common method for removing unconjugated drug-linker and for buffer exchange.[9][10] It separates molecules based on size.
-
Optimization: Ensure the column is properly equilibrated and that the sample volume is appropriate for the column size to achieve good resolution.
-
-
Recommendation 2: Hydrophobic Interaction Chromatography (HIC). HIC is a powerful technique for separating ADC species with different DARs, as well as for removing unconjugated antibody and aggregates.[11][12][13][14] The separation is based on the hydrophobicity of the ADC species.
-
Optimization: The type of salt and its concentration in the mobile phase are critical for achieving good separation. A shallow elution gradient is often required to resolve species with similar DARs.
-
-
Recommendation 3: Ion-Exchange Chromatography (IEX). Cation-exchange chromatography can be used in flow-through mode to remove aggregates.[15]
-
Optimization: The pH and ionic strength of the buffer are key parameters to optimize for efficient separation.
-
Data Presentation
Table 1: Influence of Reaction Parameters on ADC Yield and DAR (Illustrative Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Excess of Linker-Drug | 3x | 5x | 8x |
| Average DAR | 2.1 | 3.8 | 5.5 |
| % Aggregation | < 2% | 5% | 15% |
| Post-Purification Yield | 85% | 70% | 50% |
| pH | 7.5 | 8.0 | 8.5 |
| Reaction Time (hours) | 2 | 2 | 2 |
This table provides illustrative data to demonstrate the general trends observed when varying conjugation parameters. Actual results will vary depending on the specific antibody, linker, and drug used.
Experimental Protocols
Protocol 1: General Procedure for ADC Conjugation with Phe-Lys Linker
-
Antibody Preparation:
-
Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Linker-Drug Preparation:
-
Dissolve the Phe-Lys linker-drug (with an activated ester) in an appropriate organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Prepare the solution immediately before use.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5-8 equivalents) of the linker-drug solution to the antibody solution with gentle stirring.
-
The final concentration of the organic solvent should typically be kept below 10% (v/v).
-
Incubate the reaction mixture at 4°C for 2-4 hours, or at room temperature for 1-2 hours.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine or glycine, to a final concentration of 10 mM to react with any excess unreacted linker-drug.
-
Incubate for an additional 30 minutes.
-
Protocol 2: Purification of ADC by Hydrophobic Interaction Chromatography (HIC)
-
Column and Buffer Preparation:
-
Equilibrate a HIC column (e.g., Phenyl Sepharose) with a high-salt buffer (Buffer A: e.g., 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).[14]
-
Prepare a low-salt buffer (Buffer B: e.g., 25 mM sodium phosphate, pH 7.0).[11]
-
-
Sample Loading:
-
Adjust the salt concentration of the quenched conjugation reaction mixture to match that of Buffer A by adding a concentrated salt solution.
-
Load the sample onto the equilibrated HIC column.
-
-
Elution:
-
Wash the column with Buffer A to remove any unbound material.
-
Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over a suitable number of column volumes. ADC species with higher DARs will be more hydrophobic and will elute later in the gradient.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by UV-Vis spectroscopy and SDS-PAGE or mass spectrometry to determine the DAR and purity.
-
Pool the fractions containing the desired ADC species.
-
Protocol 3: Characterization of ADC by Mass Spectrometry for DAR Determination
-
Sample Preparation:
-
Desalt the purified ADC sample using a suitable method, such as size exclusion chromatography or buffer exchange spin columns.
-
For analysis of light and heavy chains, reduce the ADC using DTT.
-
-
LC-MS Analysis:
-
Inject the prepared ADC sample onto a reverse-phase liquid chromatography (RPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Elute the ADC or its subunits using a gradient of increasing organic solvent (e.g., acetonitrile) with an acidic modifier (e.g., formic acid).
-
-
Data Analysis:
-
Deconvolute the resulting mass spectra to obtain the mass of the intact ADC or its subunits.
-
Calculate the average DAR by comparing the mass of the conjugated species to the mass of the unconjugated antibody or its subunits. Specialized software can be used for automated DAR calculation.[8]
-
Visualizations
References
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography | MDPI [mdpi.com]
- 8. hpst.cz [hpst.cz]
- 9. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 12. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation in ADC Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during antibody-drug conjugate (ADC) conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation during ADC conjugation?
A1: Aggregation of ADCs is a multifaceted issue primarily driven by an increase in the molecule's hydrophobicity and conformational instability.[1][2] Key contributing factors include:
-
Physicochemical Properties of ADC Components:
-
Antibody: The choice of antibody, including its format (e.g., multispecific, bispecific) can influence aggregation propensity.[1] More complex antibody constructs may have a higher tendency to aggregate.[1]
-
Linker-Payload: Highly hydrophobic payloads and linkers significantly increase the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.[3][4] This can lead to the formation of aggregate nuclei that grow into larger, less soluble species.[1] The attachment of lipophilic linkers can also induce conformational changes in the antibody, exposing normally buried hydrophobic regions.[1]
-
-
Conjugation Conditions:
-
Buffer Conditions: Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point, can reduce solubility and promote aggregation.[3] The salt type and concentration of the buffer are also critical factors.[3]
-
Solvents: Organic co-solvents used to dissolve hydrophobic payloads can disrupt the antibody's structure, leading to aggregation.[1][3]
-
Temperature and Physical Stress: Elevated temperatures and shear stress from mixing during conjugation can cause antibody denaturation and exposure of hydrophobic regions, leading to aggregation.[1]
-
Concentration: Higher concentrations of the antibody during conjugation increase the likelihood of intermolecular interactions and aggregation.[1]
-
-
Storage and Handling:
-
Post-conjugation, factors such as thermal stress, shaking during transportation, and even light exposure can degrade the ADC and induce aggregation.[1]
-
Q2: How can I detect and quantify aggregation in my ADC preparation?
A2: Several analytical techniques can be used to detect and quantify ADC aggregates. It is often recommended to use a combination of orthogonal methods for a comprehensive analysis.[5]
-
Size Exclusion Chromatography (SEC): This is the most common method for resolving and quantifying monomers, dimers, and higher-order aggregates based on their size.[1][6] Advanced methods like UHPLC-SEC and SEC coupled with multi-angle light scattering (SEC-MALS) provide more detailed information on molecular weight and size distribution.[1]
-
Dynamic Light Scattering (DLS): DLS is a well-established technique for estimating the average size and size distribution of ADC aggregates and assessing overall sample stability.[1][]
-
Analytical Ultracentrifugation (AUC): AUC is a highly sensitive method for characterizing and quantifying molecular species, particularly for detecting aggregates in ADC formulations by measuring changes in molecular weight.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed qualitative and quantitative insights into the composition, structure, and aggregation state of ADCs.[1] When coupled with SEC, it can identify and characterize different aggregate species.[1]
Q3: What strategies can I employ to prevent or minimize aggregation during conjugation?
A3: Preventing aggregation from the outset is the most effective strategy.[3] This can be achieved through several approaches:
-
Optimization of ADC Components:
-
Antibody Engineering: Introducing "aggregation gatekeeper" residues can reduce the aggregation propensity of the antibody without compromising its binding capabilities.[1]
-
Hydrophilic Linkers: Using hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups, can decrease the overall hydrophobicity of the ADC and reduce aggregation.[1][]
-
-
Fine-tuning Conjugation Conditions:
-
Buffer Optimization: Carefully select the buffer system, pH, and ionic strength to maintain ADC stability.[3][] For many antibodies, a pH range of 5.0-5.5 has been found to minimize heat-induced aggregation and degradation.[8]
-
Use of Stabilizers: Adding excipients like sugars (e.g., sucrose), surfactants (e.g., polysorbates), or amino acids (e.g., arginine, glycine) can help stabilize the ADC and prevent aggregation.[1][4][]
-
Immobilization: Immobilizing the antibody on a solid support, such as an affinity resin, during conjugation physically separates the molecules and prevents them from aggregating.[3]
-
-
Formulation and Storage:
-
Develop a stable formulation for the final ADC product by optimizing buffer conditions and including stabilizers.[]
-
Store ADCs under recommended conditions to avoid thermal and physical stress.[1] Lyophilization in the presence of appropriate stabilizers can be a suitable long-term storage strategy.[9][10]
-
Q4: Can aggregates be removed from my ADC preparation?
A4: Yes, various chromatographic techniques can be used to remove aggregates from ADC preparations.[3][11] However, this adds extra steps and can reduce the overall yield.[3]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be effective in removing aggregates, which are often more hydrophobic than the monomeric ADC.[11][12]
-
Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. Since aggregation can alter the surface charge of the ADC, IEX can be used for purification.[11][12]
-
Size Exclusion Chromatography (SEC): Preparative SEC can be used to separate aggregates from the monomeric ADC based on size.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common aggregation issues during ADC conjugation.
| Observed Problem | Potential Cause | Recommended Action |
| Immediate precipitation or high aggregation post-conjugation | Hydrophobic Linker-Payload: The linker-drug is highly hydrophobic, causing rapid self-association.[3][4] | • Consider using a more hydrophilic linker (e.g., containing PEG).[1][]• Reduce the drug-to-antibody ratio (DAR).[13]• Optimize the conjugation reaction to favor a lower DAR. |
| Unfavorable Buffer Conditions: The pH of the conjugation buffer is near the antibody's isoelectric point, or the ionic strength is suboptimal.[3] | • Adjust the pH of the conjugation buffer to a range where the antibody is most stable (typically pH 5.0-5.5 for many IgGs).[8]• Screen different buffer systems and ionic strengths. | |
| Presence of Organic Co-solvents: High concentrations of organic solvents (e.g., DMSO) used to dissolve the payload are destabilizing the antibody.[1][3] | • Minimize the final concentration of the organic co-solvent in the reaction mixture.• Explore alternative, less denaturing co-solvents. | |
| High Antibody Concentration: The concentration of the antibody in the reaction is too high, promoting intermolecular interactions.[1] | • Reduce the antibody concentration during the conjugation step. | |
| Gradual increase in aggregation during storage | Suboptimal Formulation: The final formulation buffer does not adequately stabilize the ADC.[] | • Re-evaluate the formulation buffer. Screen different pH values, ionic strengths, and excipients.• Add stabilizers such as sugars, surfactants, or amino acids.[4][] |
| Inappropriate Storage Conditions: The ADC is being stored at a temperature or in a manner that promotes aggregation (e.g., freeze-thaw cycles).[1][9] | • Store the ADC at the recommended temperature. Avoid repeated freeze-thaw cycles.• Consider lyophilization in a stabilizing buffer for long-term storage.[9][10] | |
| Aggregation observed after purification | Purification-Induced Aggregation: The conditions used during purification (e.g., low pH elution in affinity chromatography) are causing the ADC to aggregate.[11] | • Optimize the elution conditions in affinity chromatography; for example, by using a higher pH elution buffer containing arginine.[11]• Evaluate alternative purification methods such as HIC or IEX that use less harsh conditions.[12] |
Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify ADC monomers, dimers, and higher molecular weight aggregates.
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., with a pore size appropriate for separating antibodies and their aggregates) with a mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.[4]
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.[4]
-
Injection: Inject a defined volume of the prepared sample onto the column.[4]
-
Data Acquisition and Analysis: Monitor the eluent using a UV detector at 280 nm. The resulting chromatogram will show peaks corresponding to different species, with aggregates eluting first, followed by the monomer, and then any fragments. Integrate the peak areas to determine the relative percentage of each species.
Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution of particles in the ADC sample and detect the presence of aggregates.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration in a buffer that has been filtered to remove any particulate matter.
-
Instrument Setup: Set the instrument parameters, including temperature and measurement angle.
-
Measurement: Place the sample in a cuvette and insert it into the DLS instrument. Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The instrument's software will analyze the correlation function of the scattered light to calculate the hydrodynamic radius and size distribution of the particles in the sample. The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomer indicates aggregation.
Visualizations
Caption: A typical workflow for ADC conjugation, purification, and analysis.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. Influence of pH on heat-induced aggregation and degradation of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellmosaic.com [cellmosaic.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. mdpi.com [mdpi.com]
- 12. pharmtech.com [pharmtech.com]
- 13. pubs.acs.org [pubs.acs.org]
Fmoc-Phe-Lys(Boc)-PAB stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Fmoc-Phe-Lys(Boc)-PAB in different solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a dipeptide derivative used as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] The full chemical name is (9H-fluoren-9-yl)methyl ((S)-1-(((S)-6-((tert-butoxycarbonyl)amino)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxohexan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate. The Fmoc and Boc groups are protecting groups for the amine functionalities, which can be selectively removed during synthesis.[1] The Phe-Lys peptide bond is designed to be cleaved by lysosomal proteases, such as Cathepsin B, to release the conjugated payload inside target cells.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C.[1][3] Some suppliers recommend storage at -80°C to -20°C. When in solution, it is recommended to store at -80°C for up to six months or at -20°C for up to one month, preferably under a nitrogen atmosphere.
Q3: In which solvents is this compound soluble?
A3: While specific solubility data for this compound is not extensively published, the related compound this compound-PNP is soluble in DMSO. It is expected that this compound is also soluble in common organic solvents used in peptide chemistry, such as Dimethylformamide (DMF), N-methylpyrrolidone (NMP), and Dichloromethane (DCM). However, the stability of the compound in these solvents can vary.
Q4: What are the main stability concerns for this compound in solution?
A4: The primary stability concern is the integrity of the Fmoc protecting group. The Fmoc group is labile to basic conditions and can be prematurely cleaved by amines.[4] For instance, DMF can degrade over time to produce dimethylamine (B145610), which can lead to the removal of the Fmoc group.[2] NMP has also been reported to cause decomposition of Fmoc-amino acids over extended periods.[2] Additionally, diketopiperazine formation is a potential degradation pathway for dipeptides, especially when the N-terminal amino group is deprotected.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Premature Fmoc-deprotection observed during storage or reaction. | Degradation of solvent (e.g., DMF) leading to amine impurities. | Use high-purity, amine-free solvents. If using DMF, consider degassing prior to use or using freshly opened bottles.[2] For prolonged storage in solution, consider aprotic solvents less prone to degradation, or store at -80°C. |
| Low yield in subsequent coupling reactions. | Incomplete dissolution of this compound. | Ensure complete dissolution of the reagent before adding it to the reaction mixture. Gentle warming or sonication may aid dissolution, but monitor for degradation. |
| Formation of side products during synthesis. | Diketopiperazine formation after Fmoc removal. | Minimize the time the N-terminal amine is deprotected before the next coupling step. Use efficient coupling reagents to drive the reaction forward. |
| Inconsistent analytical results (HPLC). | On-column degradation or poor solubility in the mobile phase. | Ensure the mobile phase is compatible with the compound. Use a suitable organic modifier and consider the pH of the aqueous phase. A standard C18 column with a gradient of acetonitrile (B52724) in water with 0.1% TFA is a good starting point.[5] |
Stability Data
| Solvent | Expected Stability | Potential Degradation Pathways |
| Dimethylformamide (DMF) | Moderate | Premature Fmoc deprotection due to dimethylamine impurities from DMF degradation.[2] |
| N-methylpyrrolidone (NMP) | Moderate to Low | Decomposition of the Fmoc-amino acid has been reported over extended periods.[2] |
| Dichloromethane (DCM) | High | Generally a stable solvent for Fmoc-protected amino acids, but less commonly used in Fmoc chemistry due to reactivity with piperidine.[2] |
| Dimethyl Sulfoxide (DMSO) | High at RT, Low at high temp | Stable at room temperature. Thermal cleavage of the Fmoc group can occur at elevated temperatures (e.g., 120°C).[6][7] |
| Acetonitrile (ACN) | High | Generally considered a stable solvent for Fmoc-protected peptides. |
| Protic Solvents (e.g., Methanol, Ethanol) | Moderate | Risk of solvolysis, particularly if catalytic bases or acids are present. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound in a given solvent over time.
1. Materials:
- This compound
- HPLC-grade solvents to be tested (e.g., DMF, NMP, DCM, DMSO, ACN)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[5]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[5]
- Mobile Phase B: 0.1% TFA in acetonitrile[5]
2. Sample Preparation:
- Prepare a stock solution of this compound in the test solvent at a known concentration (e.g., 1 mg/mL).
- Aliquot the solution into several vials for time-point analysis.
- Store the vials under the desired temperature conditions (e.g., room temperature, 4°C, 37°C).
3. HPLC Analysis:
- At each time point (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the sample.
- Dilute the sample with Mobile Phase A to a suitable concentration for HPLC analysis.
- Inject the sample onto the HPLC system.
- HPLC Conditions:
- Flow Rate: 1.0 mL/min[5]
- Detection: UV absorbance at 220 nm and 265 nm (for Fmoc group)[5]
- Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 20-30 minutes).[5]
- Injection Volume: 20 µL[5]
4. Data Analysis:
- Determine the peak area of the intact this compound at each time point.
- Calculate the percentage of the remaining compound relative to the initial time point (T=0).
- Identify and quantify any new peaks that appear, which may correspond to degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for common issues with this compound.
Caption: General mechanism of action for an ADC utilizing a Phe-Lys cleavable linker.
References
Technical Support Center: Purification of PAB-Linked Conjugates
Welcome to the technical support center for PAB-linked conjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of antibody-drug conjugates (ADCs) utilizing para-aminobenzyl (PAB) linkers.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues during the purification of your PAB-linked conjugates.
| Symptom | Potential Issue | Recommended Action |
| Low recovery of the final ADC product | Antibody instability or degradation: The antibody may be sensitive to the conjugation or purification conditions, such as pH or temperature. | Optimize buffer conditions and consider using stabilizing agents. Ensure all steps are performed at the recommended temperature to minimize degradation. |
| Precipitation of the conjugate: Increased hydrophobicity due to the PAB linker and payload can lead to aggregation and precipitation.[1][2] | Screen different buffer compositions, including varying pH and ionic strength. The addition of organic modifiers or excipients may improve solubility. | |
| Non-specific binding to chromatography resin: The conjugate may be interacting with the purification matrix, leading to loss of product. | Select a chromatography resin with low non-specific binding properties. Optimize elution conditions to ensure complete recovery of the conjugate. | |
| High levels of aggregation in the final product | Hydrophobicity of the PAB linker and payload: The inherent hydrophobicity of the PAB moiety can promote self-association of ADC molecules.[1][3] | Employ Hydrophobic Interaction Chromatography (HIC) to separate aggregates from the monomeric ADC.[4] Consider linker modification to increase hydrophilicity.[5] |
| High Drug-to-Antibody Ratio (DAR): A high number of conjugated drug-linker molecules increases the overall hydrophobicity of the ADC, leading to aggregation. A DAR >4 can diminish ADC solubility.[1] | Optimize the conjugation reaction to control the DAR. Use techniques like HIC to isolate species with the desired DAR.[4] | |
| Inappropriate buffer conditions: The formulation buffer may not be optimal for maintaining the stability of the conjugate. | Screen various formulation buffers to find one that minimizes aggregation and ensures long-term stability. | |
| Presence of unconjugated antibody (DAR=0) | Incomplete conjugation reaction: The reaction may not have gone to completion, leaving a significant amount of unconjugated antibody. | Optimize reaction parameters such as stoichiometry of reactants, reaction time, and temperature. Purify the reaction mixture using chromatography techniques like HIC or Ion-Exchange Chromatography (IEX) to remove unconjugated antibody.[1][4] |
| Heterogeneous product with a wide DAR distribution | Stochastic conjugation chemistry: Traditional conjugation methods targeting lysine (B10760008) or cysteine residues often result in a heterogeneous mixture of ADCs with varying DARs.[6] | Utilize site-specific conjugation technologies to achieve a more homogeneous product.[1] Employ high-resolution analytical and purification methods like HIC or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to isolate specific DAR species.[1][7] |
| Presence of free drug/linker impurities | Instability of the linker-payload: The PAB-linker may be labile and prone to cleavage under certain conditions, leading to the release of the free drug.[8] | Ensure purification conditions (pH, temperature) are mild to prevent linker cleavage.[8] Use analytical techniques like HPLC to detect and quantify free drug levels.[7] |
| Inefficient removal during purification: The purification process may not be effective at removing small molecule impurities. | Incorporate a polishing step in the purification process, such as Size Exclusion Chromatography (SEC), to remove small molecule impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying PAB-linked conjugates?
A1: The primary challenges stem from the physicochemical properties of the PAB linker and the conjugated payload. These include:
-
Hydrophobicity: The PAB linker is hydrophobic, which can lead to aggregation and solubility issues, especially at higher drug-to-antibody ratios (DAR).[1][3]
-
Instability: PAB-linked payloads can be labile and may degrade or cleave under harsh purification conditions, such as extreme pH or high temperatures.[8]
-
Heterogeneity: Conjugation to surface residues like lysines can result in a heterogeneous mixture of ADC species with different DARs, making it challenging to obtain a homogeneous product.[1][6]
-
Impurities: The final product can contain various impurities, including unconjugated antibody, free drug-linker, and aggregates, which all need to be removed.[4][9]
Q2: Which chromatography techniques are most effective for purifying PAB-linked ADCs?
A2: A multi-step chromatography approach is often necessary. The most common techniques include:
-
Protein A Affinity Chromatography: Used as an initial capture step to separate the antibody conjugate from host cell proteins and other process-related impurities.[6]
-
Hydrophobic Interaction Chromatography (HIC): This is a key method for separating ADC species based on their DAR. The increased hydrophobicity with higher DAR values leads to stronger retention on the HIC column, allowing for the separation of different DAR species and aggregates.[4][6]
-
Ion-Exchange Chromatography (IEX): Can be used to separate species with different charge variants.[1]
-
Size Exclusion Chromatography (SEC): Often used as a final polishing step to remove aggregates and other size-based impurities.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful analytical tool for characterizing DAR and can also be used for purification, particularly for more homogeneous conjugates.[1][7]
Q3: How can I control the Drug-to-Antibody Ratio (DAR) during conjugation?
A3: Controlling the DAR is crucial for producing a consistent and effective ADC. Strategies include:
-
Stoichiometry: Carefully controlling the molar ratio of the linker-payload to the antibody in the conjugation reaction.
-
Reaction Conditions: Optimizing parameters such as reaction time, temperature, and pH.
-
Site-Specific Conjugation: Employing advanced techniques that target specific sites on the antibody, such as engineered cysteines or unnatural amino acids, can produce ADCs with a uniform DAR.[1]
Q4: What analytical methods are used to assess the purity of PAB-linked conjugates?
A4: A variety of analytical techniques are essential to characterize the purity and quality of the final product:
-
UV-Vis Spectroscopy: To determine the average DAR.[7]
-
Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different DAR species.[7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the ADC, it can separate and quantify light and heavy chain species with different drug loads.[7]
-
Mass Spectrometry (MS): To confirm the identity and determine the exact mass of the conjugate and its subunits, providing precise information on the DAR.[7]
-
Size Exclusion Chromatography (SEC): To quantify the amount of aggregate in the sample.
Q5: How does the choice of payload affect the purification of PAB-linked conjugates?
A5: The properties of the payload significantly impact purification. Highly hydrophobic payloads can exacerbate aggregation issues.[1] The stability of the payload itself under various buffer conditions and temperatures during purification is also a critical consideration.[8]
Data Summary
Table 1: Impact of Linker and Conjugation Chemistry on PAB-Conjugate Properties
| Linker/Conjugation Aspect | Impact on Purification and Stability | Reference |
| Conventional Val-Cit-PAB Linker | Prone to hydrophobicity-induced aggregation. Can be unstable in mouse plasma, complicating preclinical studies. | [2][10] |
| Hydrophilic Linker Modifications (e.g., PEGylation) | Can reduce aggregation and improve solubility, simplifying purification. | [5] |
| Zwitterionic Linkers (e.g., AAC) | Shown to reduce protein aggregation compared to conventional PAB linkers. | [3] |
| Lysine Conjugation | Results in heterogeneous DAR distribution, requiring high-resolution purification methods. Can alter the surface charge of the antibody. | [1] |
| Site-Specific Conjugation (e.g., THIOMABs) | Produces more homogeneous ADCs (e.g., DAR=2), simplifying purification and characterization. | [1] |
Experimental Protocols & Workflows
General Workflow for PAB-Linked Conjugate Purification
The following diagram illustrates a typical multi-step purification workflow for PAB-linked ADCs.
Logical Troubleshooting Flow
This diagram outlines a logical approach to troubleshooting common purification issues.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. casss.org [casss.org]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Cleavage Conditions for Phe-Lys Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the refinement of cleavage conditions for Phenylalanine-Lysine (Phe-Lys) linkers.
Frequently Asked Questions (FAQs)
Q1: What is a Phe-Lys linker and what are its primary applications?
A1: A Phe-Lys linker is a short dipeptide sequence used as a cleavable linker in bioconjugation. It is primarily designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B.[1] Its main application is in the design of Antibody-Drug Conjugates (ADCs), where it connects a cytotoxic payload to an antibody.[2][3] The linker is designed to be stable in systemic circulation but to be cleaved upon internalization of the ADC into target cancer cells, releasing the payload within the lysosome.[1][3]
Q2: What are the primary mechanisms for cleaving Phe-Lys linkers?
A2: Phe-Lys linkers are typically cleaved through two main mechanisms depending on the application:
-
Enzymatic Cleavage: In the context of ADCs, the Phe-Lys amide bond is cleaved by lysosomal proteases like cathepsins, which are abundant in the acidic environment of lysosomes (pH 4.5-5.0).[1][4][5] This is the intended mechanism of action for targeted drug delivery.
-
Chemical Cleavage: In solid-phase peptide synthesis (SPPS), a peptide containing the Phe-Lys sequence is cleaved from the solid support resin using strong acidic conditions, most commonly with a high concentration of Trifluoroacetic acid (TFA).[6][7]
Q3: Why is it critical to refine the cleavage conditions?
A3: Refining cleavage conditions is crucial for balancing stability and efficacy. For ADCs, the linker must be stable enough in the bloodstream to prevent premature payload release, which can cause systemic toxicity and reduce the amount of drug reaching the tumor.[3][8] However, it must also be efficiently cleaved once inside the target cell to ensure the payload is released effectively.[3] For synthetic peptides, refining cleavage conditions maximizes the yield and purity of the final product by ensuring complete removal from the resin and minimizing side reactions.[6][9]
Q4: What key factors influence the efficiency of Phe-Lys linker cleavage?
A4: Several factors can influence cleavage efficiency:
-
For Enzymatic Cleavage:
-
pH: Lysosomal enzymes like cathepsins are most active at acidic pH (4.5-5.0).[1]
-
Enzyme Concentration: The rate of cleavage is dependent on the concentration of active proteases in the lysosome.
-
Steric Hindrance: The structure of the antibody or the payload conjugated to the linker can sometimes sterically hinder the enzyme's access to the cleavage site.[10]
-
Linker Design: Modifications to the linker, such as the amino acid at the P3 position, can impact its stability and susceptibility to cleavage by various enzymes.[1]
-
-
For Chemical Cleavage (TFA):
-
TFA Concentration: High concentrations (typically 95%) are required for efficient cleavage.[6][7]
-
Reaction Time and Temperature: Cleavage is typically performed for 2-3 hours at room temperature.[7]
-
Scavengers: The presence and type of scavengers are critical to prevent side reactions with sensitive amino acids.[6][7]
-
Resin Swelling: The resin must be adequately swollen to allow the acid to access all cleavage sites.[6]
-
Troubleshooting Guides
Enzymatic Cleavage (Antibody-Drug Conjugates)
Q5: I am observing low or incomplete payload release from my Phe-Lys ADC in an in vitro lysosomal assay. What are the potential causes?
A5: Low payload release can stem from several issues:
-
Incorrect pH: Ensure the assay buffer is acidic (pH 4.5-5.2) to mimic the lysosomal environment, as cathepsins are most active at this pH.[11]
-
Inactive or Insufficient Enzyme: Verify the activity of your lysosomal lysate or purified cathepsin B. The concentration may be too low for efficient cleavage within the experimental timeframe.
-
Incubation Time: The cleavage reaction may be slow. Try extending the incubation time and taking multiple time points to monitor the release rate.
-
Steric Hindrance: The specific conjugation site on the antibody or the bulkiness of the payload could be sterically blocking the enzyme from accessing the Phe-Lys motif.[10] Consider alternative linker designs or conjugation strategies if this is suspected.
-
ADC Aggregation: The hydrophobic nature of some linkers and payloads can lead to ADC aggregation, which may limit enzyme access.[1] Analyze the aggregation state of your ADC using size exclusion chromatography (SEC).[12]
Q6: My Phe-Lys linked ADC is showing instability and premature payload release in a plasma stability assay. What could be the cause?
A6: Premature cleavage in plasma is a significant concern, often caused by:
-
Susceptibility to Other Proteases: While designed for cathepsin cleavage, some peptide linkers can be susceptible to other proteases found in plasma, such as human neutrophil elastase.[1][5] This can lead to off-target payload release.
-
Linker Sequence: The stability of the peptide linker in plasma can be sequence-dependent. Studies have shown that modifying the amino acids adjacent to the core cleavage site can either increase or decrease plasma stability.[1] For example, adding a basic amino acid like Lysine at the P3 position (Lys-Phe-Lys) can make the linker more labile.[1]
Chemical Cleavage (Solid-Phase Peptide Synthesis)
Q7: My peptide yield is very low after TFA cleavage from the resin. What went wrong?
A7: Low peptide yield is a common issue in SPPS. Consider the following:
-
Incomplete Cleavage: This is the most likely cause.
-
Peptide Precipitation: The peptide may not have fully precipitated from the cleavage solution. Ensure you are using a sufficient volume of cold diethyl ether (at least 10 times the volume of the TFA solution) and that it is sufficiently cold.[7]
-
Incomplete Synthesis: The low yield might originate from incomplete coupling during the synthesis itself, especially with sterically hindered amino acids.[13]
Q8: Mass spectrometry of my cleaved peptide shows unexpected mass additions. What are these side products and how can I prevent them?
A8: Unexpected mass additions are typically due to side reactions during TFA cleavage when reactive species are not properly "scavenged".
-
Cause: During cleavage, protecting groups (e.g., Boc from Lysine, Trt from Histidine) are removed, forming reactive carbocations.[6] These cations can re-attach to sensitive amino acid side chains like Tryptophan or Methionine, leading to alkylation.
-
Solution: Use of Scavengers: Always include scavengers in your cleavage cocktail to quench these reactive species.[6][7] A standard cocktail is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[7][13] Water helps dissolve the peptide and TIS is an excellent cation scavenger.[7] For peptides containing Tryptophan, adding 1,2-ethanedithiol (B43112) (EDT) is also recommended.[7]
Data Presentation
Table 1: Relative Cleavage Rates of Dipeptide Linkers by Lysosomal Proteases and Plasma
This table summarizes the relative cleavage rates of various dipeptide-AMC substrates by different cathepsins and pooled human plasma to provide context on substrate specificity. A higher rate indicates greater susceptibility to cleavage.
| Dipeptide Sequence | HSC-2 Cell Lysate | Cathepsin B | Cathepsin K | Cathepsin L | Cathepsin S | Human Plasma |
| Val-Cit | 81 | 100 | 25 | 28 | 34 | 2 |
| Val-Ala | 31 | 55 | 100 | 11 | 22 | 1 |
| Phe-Gln | 44 | 19 | 10 | 100 | 1 | 2 |
| Val-Gln | 100 | 98 | 65 | 78 | 100 | 2 |
| Leu-Gln | 90 | 79 | 63 | 82 | 87 | 3 |
| Data adapted from a study on dipeptide-AMC constructs. A relative cleavage rate of 100 was assigned to the substrate with the highest activity in each column.[11] |
Table 2: Recommended TFA Cleavage Cocktails for Peptides with Sensitive Residues
| Reagent Cocktail | Composition | Recommended For |
| Standard | 95% TFA, 2.5% Water, 2.5% TIS | Peptides without highly sensitive residues.[7] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | Sequences containing Arg(Pmc/Pbf), Cys(Trt), His(Trt), Met, Trp.[6] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for sequences containing Arg(Mtr). Highly effective but noxious.[6] |
Experimental Protocols
Protocol 1: General Protocol for In Vitro Enzymatic Cleavage of a Phe-Lys ADC
-
Preparation: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0). Dilute the ADC and the lysosomal enzyme source (e.g., purified Cathepsin B or rat liver lysosomal lysate) to their final concentrations in the reaction buffer.
-
Reaction Initiation: Add the enzyme solution to the ADC solution to initiate the cleavage reaction. Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile (B52724) or by flash freezing).
-
Sample Analysis: Analyze the samples to quantify the amount of released payload versus the intact ADC.[8] Common analytical methods include:
-
Data Analysis: Plot the percentage of released payload or the average DAR against time to determine the cleavage kinetics and the half-life (t1/2) of the linker.[8]
Protocol 2: Standard Protocol for TFA-Mediated Cleavage of a Peptide from Resin
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a standard cleavage, use 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).[7][13] Use approximately 5-10 mL of cocktail per 0.5 g of resin.[6]
-
Cleavage Reaction: Add the cleavage cocktail to the resin. If the resin contains Trt-protected amino acids, it may turn yellow.[6] Gently agitate the mixture at room temperature for 2-3 hours.[7]
-
Peptide Collection: Filter the resin from the solution and collect the filtrate, which contains the cleaved peptide. Wash the resin once or twice with a small amount of fresh TFA to recover any remaining peptide.
-
Peptide Precipitation: Add the TFA filtrate dropwise into a centrifuge tube containing a large volume (at least 10x the TFA volume) of ice-cold diethyl ether. A white precipitate (the peptide) should form.[7]
-
Pelleting and Washing: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers and dissolved protecting groups.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide product, which can then be purified by HPLC.[7]
Visualizations
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adcreview.com [adcreview.com]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | MDPI [mdpi.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Avoiding epimerization during peptide linker synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and avoid epimerization during peptide linker synthesis.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of peptide linker synthesis, and why is it a concern?
A: Epimerization is a chemical process that changes the three-dimensional configuration at a single chiral center in a molecule. In peptide synthesis, this typically occurs at the α-carbon of an amino acid, converting an L-amino acid into its D-diastereomer.[1] This is a significant issue because the biological activity of a peptide is critically dependent on its specific three-dimensional structure.[1][2] Even a minor change in stereochemistry can lead to a drastic loss of function, and the resulting diastereomers are often very difficult to separate, complicating purification and reducing the overall yield of the desired product.[1][2]
Q2: What are the primary chemical mechanisms that lead to epimerization during peptide coupling?
A: There are two main pathways through which epimerization occurs during peptide synthesis:
-
Oxazolone (B7731731) Formation: The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of the N-protected amino acid can cyclize by intramolecular attack of the carbonyl oxygen of the protecting group. The α-proton of the resulting oxazolone is highly acidic and can be easily abstracted by a base. Reprotonation can occur from either face, leading to a mixture of L- and D-isomers.[2]
-
Direct Enolization (Proton Abstraction): A base present in the reaction mixture can directly abstract the acidic α-proton from the activated amino acid, forming an enolate intermediate. Subsequent reprotonation can result in the inversion of the stereocenter. This pathway is more significant for amino acid residues with particularly acidic α-protons.[2]
Q3: Which factors are known to increase the risk of epimerization?
A: Several factors during the coupling reaction can significantly increase the likelihood of epimerization:
-
Coupling Reagents: Highly reactive coupling reagents can accelerate the formation of the problematic oxazolone intermediate.[1] Carbodiimide (B86325) reagents like DCC and EDC, when used without racemization-suppressing additives, are known to cause significant epimerization.[2][3]
-
Base: The type, strength, and concentration of the base are critical. Strong, non-sterically hindered bases can increase the rate of proton abstraction.[1][2]
-
Temperature: Higher reaction temperatures generally accelerate the rate of epimerization.[4][5]
-
Solvents: Polar solvents, such as DMF, can facilitate epimerization.[6]
-
Amino Acid Residue: Certain amino acids are more susceptible to epimerization. These include sterically hindered amino acids like valine and isoleucine, as well as histidine and cysteine.[7] Glycosylated amino acids also show a higher propensity for epimerization.[4][6][8]
-
Prolonged Activation Time: Allowing the carboxylic acid to be "pre-activated" for an extended period before the addition of the amine component increases the time for the oxazolone intermediate to form and racemize.[9]
Troubleshooting Guide
Issue: Significant epimerization is detected in my crude peptide linker.
This guide provides a systematic approach to diagnosing and resolving epimerization issues.
Possible Cause 1: Inappropriate Coupling Reagent or Lack of Additives
-
Diagnosis: You are using a carbodiimide-based coupling reagent (e.g., DCC, EDC) without an additive, or a highly activating uronium salt that is known to cause epimerization with sensitive amino acids.
-
Solution:
-
Add a Racemization Suppressant: Always use additives like 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) when using carbodiimide coupling reagents.[1] HOAt is often considered superior to HOBt in suppressing epimerization.[6]
-
Switch to a Low-Epimerization Coupling Reagent: Consider using a modern coupling reagent known for low epimerization levels, such as COMU or TOTT.[3][10] COMU has shown excellent performance with reduced epimerization, even with only one equivalent of base.[3]
-
Possible Cause 2: Incorrect Choice or Excess of Base
-
Diagnosis: You are using a strong, non-hindered base like diisopropylethylamine (DIEA) in excess, or with an amino acid known to be sensitive to base-mediated epimerization.
-
Solution:
-
Use a Weaker or Sterically Hindered Base: Replace DIEA with a more sterically hindered base like 2,4,6-trimethylpyridine (B116444) (collidine) or a weaker base like N-methylmorpholine (NMM).[11][12]
-
Reduce the Amount of Base: Use the minimum amount of base necessary for the reaction to proceed. For some reagents like COMU, using only one equivalent of a less basic base is an effective strategy.[3][7]
-
Base-Free Conditions: For particularly sensitive couplings, such as with Fmoc-Cys(Trt)-OH, a base-free condition using DIC with HOBt or HOAt is a good option.[1]
-
Possible Cause 3: High Reaction Temperature or Prolonged Reaction Time
-
Diagnosis: The coupling reaction is performed at elevated temperatures, or the reaction time is unnecessarily long.
-
Solution:
-
Lower the Reaction Temperature: Perform the coupling at a lower temperature, such as 0°C, especially for amino acids prone to epimerization.[7]
-
Minimize Pre-activation and Coupling Time: Avoid prolonged pre-activation of the carboxylic acid.[9] Add the coupling reagent to the carboxylic acid and base, and then add the amine component shortly after. Monitor the reaction progress and stop it once the coupling is complete to avoid prolonged exposure to conditions that favor epimerization.
-
Possible Cause 4: Inappropriate Solvent
-
Diagnosis: You are using a highly polar solvent like DMF for a particularly sensitive coupling.
-
Solution:
-
Consider Less Polar Solvents: While solvent choice can be limited by solubility and resin swelling, exploring less polar solvents or solvent mixtures may reduce epimerization. For example, replacing DMF with solvents like 2-MeTHF has been investigated to reduce racemization potential.[13]
-
Quantitative Data on Epimerization
The following table summarizes the percentage of epimerization observed under various coupling conditions for different amino acids. This data is compiled from multiple studies and is intended for comparative purposes. The exact levels of epimerization can vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Base (equiv.) | Solvent | Amino Acid | % Epimerization | Reference |
| EDC | HOAt | - | - | Gly-Phe-Pro-NH2 | 29.8% | [2] |
| EDC-HCl | HOAt | - | - | Gly-Phe-Pro-NH2 | 24.1% | [2] |
| DIC | HOAt | - | - | Gly-Phe-Pro-NH2 | 4.2% | [2] |
| HATU/HOAt | DIPEA (7.2) | DMF | Fmoc-Ser(Ac3GalNAca) | 0.8% | [6] | |
| HATU/HOAt | DIPEA (7.2) | DMF | Fmoc-Ser(Ac4GaIb1-3Ac2GaINAca)-OH | 65.6% | [6] | |
| HATU/HOAt | NMM (8.8) | DMF | Fmoc-Ser(Trt)-OH | High | [6] | |
| HATU | DIPEA | - | - | MeSer(Me) coupling | 28% (diastereomer excess 72:28) | [2] |
| DIC | HOAt | None | - | MeSer(Me) coupling | Not observed | [2] |
| BOP | Various | - | - | Phenylalanine | 13-67% | [2] |
| - | - | DIEA | DMF-DCM | Phenylalanine | 15% | [2] |
| - | - | Collidine | DMF-DCM | Phenylalanine | 33% | [2] |
| - | - | DIEA | DMF | Phenylalanine | 13% | [2] |
Experimental Protocols
Protocol 1: General Procedure for DIC/HOAt Mediated Coupling (Low Epimerization)
This protocol is designed to minimize epimerization, particularly for sensitive amino acids.
-
Resin Preparation: Swell the resin with the N-terminal deprotected peptide in an appropriate solvent like DMF or DCM.
-
Amino Acid and Additive Solution: In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents) and HOAt (2-5 equivalents) in DMF.
-
Coupling: Add the amino acid/HOAt solution to the swollen resin.
-
Initiation: Add Diisopropylcarbodiimide (DIC) (2-5 equivalents) to the reaction mixture.
-
Reaction: Agitate the mixture at room temperature. Monitor the reaction progress using a qualitative method like the Kaiser test. The reaction is typically complete within 1-4 hours.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
Protocol 2: Standard Protocol for HATU/DIPEA Coupling
HATU is a highly efficient coupling reagent, but the base and activation time should be carefully controlled to minimize epimerization.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Ensure the N-terminal Fmoc group is removed and the resin is washed thoroughly.
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents) and HATU (1.9-4.5 equivalents) in DMF. Add DIPEA (4-10 equivalents).
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction completion with a Kaiser test.
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
Protocol 3: COMU Coupling with a Sterically Hindered Base
This protocol utilizes the efficient and safer coupling reagent COMU with a base less prone to causing epimerization.
-
Resin Preparation: Swell the N-terminal deprotected peptide-resin in DMF.
-
Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), COMU (3 equivalents), and 2,4,6-trimethylpyridine (TMP) (3-6 equivalents) in DMF.
-
Briefly pre-activate for 1 minute.
-
Add the solution to the resin.
-
-
Reaction: Allow the coupling to proceed for 10-30 minutes at room temperature (or longer for sterically hindered amino acids).
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF.
Visualizations
Caption: Primary mechanisms of epimerization in peptide synthesis.
Caption: Troubleshooting workflow for addressing epimerization issues.
References
- 1. bachem.com [bachem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Artifacts with Fmoc-Protected Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common mass spectrometry (MS) artifacts encountered when working with Fmoc-protected peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts I should expect to see in the mass spectrum of my Fmoc-protected peptide?
A1: When analyzing synthetic peptides by mass spectrometry, especially with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), it is common to observe adduct ions. These are formed when your peptide molecule associates with other ions present in the sample. The most frequently observed adducts are sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1][2] These cations are ubiquitous in laboratory environments and can originate from glassware, solvents, and even the researchers themselves.[3][4]
Q2: I see peaks at [M+23]⁺ and [M+39]⁺ in my mass spectrum. What are they?
A2: These peaks correspond to sodium and potassium adducts of your peptide. A peak at [M+23]⁺ represents your peptide with a sodium ion, and a peak at [M+39]⁺ indicates an adduct with a potassium ion.[2] In some cases, the protonated molecule [M+H]⁺ may be weak or entirely absent, with the metal adducts being the predominant species.[3]
Q3: My peptide has a C-terminal cysteine, and I see a +51 Da mass addition. What is this artifact?
A3: A mass increase of +51 Da on a peptide with a C-terminal cysteine is characteristic of the formation of 3-(1-piperidinyl)alanine.[2] This side reaction occurs during Fmoc deprotection when piperidine (B6355638), the deprotecting base, catalyzes the elimination of the cysteine's protected sulfhydryl group to form a dehydroalanine (B155165) intermediate. Piperidine then acts as a nucleophile and adds to this intermediate.[2]
Q4: What are dibenzofulvene (DBF) adducts and how do they appear in the mass spectrum?
A4: Dibenzofulvene (DBF) is a byproduct of the Fmoc-deprotection step.[5] The base used for deprotection, typically piperidine, reacts with the released Fmoc group to form a DBF-piperidine adduct.[6][7] While this adduct is generally washed away during synthesis, residual amounts can sometimes be detected in the mass spectrum. The mass of the DBF-piperidine adduct itself can be observed, and in some cases, DBF can react with the peptide, leading to unexpected mass additions.
Q5: I observe a mass addition of +96 Da in my peptide mass spectrum after cleavage. What could be the cause?
A5: A mass addition of +96 Da can sometimes be observed after trifluoroacetic acid (TFA) cleavage, particularly in peptides containing serine or threonine residues. This corresponds to the formation of a TFA ester on the side chain of these amino acids.
Troubleshooting Guides
Issue 1: High Abundance of Sodium ([M+Na]⁺) and Potassium ([M+K]⁺) Adducts
Potential Causes:
-
Contamination from glassware.[3]
-
Impurities in solvents and reagents (e.g., water, acetonitrile).[4]
-
Leaching from plasticware.[3]
-
High salt concentration in the biological sample itself.[3]
-
Contamination from handling with ungloved hands.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing sodium and potassium adducts.
Experimental Protocol: Minimizing Sodium and Potassium Adducts
-
Glassware and Plasticware:
-
Whenever possible, use certified low-density polyethylene (B3416737) (LDPE) or polypropylene containers instead of glassware, as salts can leach from glass.[3]
-
If glassware must be used, rinse thoroughly with high-purity water and a solvent like isopropanol (B130326) before use.
-
-
Solvents and Reagents:
-
Use high-purity, LC-MS grade solvents (e.g., water, acetonitrile, formic acid).
-
Prepare fresh mobile phases daily to minimize the leaching of contaminants.
-
-
Sample Preparation:
-
Incorporate a desalting step using C18 spin columns or pipette tips. Ensure the sample is acidified with formic or trifluoroacetic acid to a pH <3 before loading onto the C18 material to ensure binding.[8]
-
For native mass spectrometry, consider adding "supercharging" reagents like m-NBA or sulfolane, which have been shown to reduce sodium adduction.[9] Alternatively, adding volatile buffers like ammonium (B1175870) acetate (B1210297) at high concentrations can also be effective.[9][10]
-
-
Mobile Phase Modification:
-
Adding a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase can enhance protonation of the peptide, which competes with the formation of metal adducts.[4]
-
Issue 2: Presence of Piperidinylalanine Adduct (+51 Da) in C-Terminal Cysteine Peptides
Potential Causes:
-
Use of a base-labile cysteine side-chain protecting group.
-
The type of resin used can influence the rate of this side reaction.
-
Standard piperidine concentration and deprotection times may be too harsh for sensitive sequences.[2]
Logical Relationship for Minimizing Piperidinylalanine Formation:
Caption: Strategies to minimize piperidinylalanine formation.
Experimental Protocol: Recommended Fmoc Deprotection for C-Terminal Cysteine Peptides
-
Reagent Preparation: Prepare a deprotection solution consisting of 30% (v/v) 4-methylpiperidine (B120128) and 0.5 M OxymaPure in high-purity DMF.[2]
-
Resin Swelling: Swell the resin-bound peptide in DMF.
-
Deprotection: Drain the DMF and add the freshly prepared deprotection solution. Allow the reaction to proceed for the standard deprotection time (e.g., 2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.
-
Analysis: After completing the synthesis and cleaving the peptide, analyze a small aliquot by LC-MS to verify the reduction or absence of the +51 Da adduct.[2]
Issue 3: Low Peptide Identification Rate
Potential Causes:
-
Suboptimal enzymatic digestion.[11]
-
Inefficient fragmentation of precursor ions.[1]
-
Incorrect assignment of precursor ion charge state.[1]
-
Sample loss during preparation.[1]
-
Instrument malfunction or need for calibration.[8]
Troubleshooting Workflow for Low Peptide Identification:
Caption: Workflow for troubleshooting low peptide identification rates.
Data Presentation
Table 1: Common Adducts and Modifications in Peptide Mass Spectrometry
| Adduct/Modification | Mass Change (Da) | Common Source/Cause |
| Protonation ([M+H]⁺) | +1.0078 | Standard ionization in positive mode |
| Sodium Adduct ([M+Na]⁺) | +22.9898 | Glassware, solvents, reagents[3][4] |
| Potassium Adduct ([M+K]⁺) | +38.9637 | Glassware, solvents, reagents[3][4] |
| Piperidinylalanine | +51 | Reaction of piperidine with C-terminal Cys[2] |
| TFA Ester | +96 | Reaction of TFA with Ser/Thr during cleavage |
| Dibenzofulvene-Piperidine Adduct | +251.17 | Byproduct of Fmoc deprotection[6][7] |
Mandatory Visualizations
Fmoc Deprotection Mechanism
Caption: The three-step mechanism of Fmoc deprotection by piperidine.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Desalting Protein Ions in Native Mass Spectrometry Using Supercharging Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solution Additives that Desalt Protein Ions in Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
Validation & Comparative
Comparative Guide to Purity Analysis of Fmoc-Phe-Lys(Boc)-PAB
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of Fmoc-Phe-Lys(Boc)-PAB. This compound is a crucial dipeptide linker, frequently utilized in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] The purity of this linker is paramount as impurities can lead to the formation of undesired side-products, reduced conjugation efficiency, and compromised final product integrity.[3]
Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the most common method for assessing the purity of synthetic peptides and their derivatives.[4] The technique separates the target compound from its impurities based on hydrophobicity.
Experimental Protocol: RP-HPLC
A generalized protocol for the analysis of this compound is provided below. This method is based on standard procedures for Fmoc-protected peptides.[5][6]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[5][6]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (B52724) (ACN).[5][6]
-
Gradient: A typical linear gradient would be 10% to 90% Mobile Phase B over 20-30 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 214 nm (for peptide bonds) and 265 nm (for the Fmoc group).[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the crude or purified peptide linker in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of 1 mg/mL.[5]
Data Presentation: HPLC Purity Analysis
The following table summarizes hypothetical purity results for two different batches of this compound, as determined by the HPLC protocol described.
| Parameter | Batch A | Batch B |
| Product Retention Time (min) | 15.2 | 15.2 |
| Purity by Area % (265 nm) | 98.5% | 95.2% |
| Major Impurity 1 (Area %) | 0.8% (at 14.8 min) | 2.1% (at 14.8 min) |
| Major Impurity 2 (Area %) | 0.3% (at 16.1 min) | 1.5% (at 12.5 min) |
| Total Other Impurities | 0.4% | 1.2% |
Common Impurities: During the synthesis of Fmoc-protected amino acids and their coupling, several impurities can arise. These include dipeptides from side reactions, β-alanine derivatives formed from the rearrangement of the Fmoc reagent, and deletion or truncated sequences.[7][8] Rigorous quality control of the starting materials is essential to minimize these impurities.[3][7]
Workflow for HPLC Purity Analysis
The following diagram illustrates the typical workflow for analyzing the purity of this compound using HPLC.
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique, other methods like Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages.
-
Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC): This technology is an evolution of HPLC that uses columns with smaller particle sizes (typically <2 µm) and operates at much higher pressures (up to 15,000 psi).[9][10] This results in significantly faster analysis times and improved resolution, allowing for better separation of closely eluting impurities.[9][11][12] The peak capacity in UHPLC can be almost double that of conventional HPLC for complex peptide samples.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[13][14] While HPLC with UV detection identifies peaks based on retention time and absorbance, LC-MS provides the mass-to-charge ratio of the eluting compounds.[15] This offers unambiguous confirmation of the target product's identity and allows for the structural characterization of unknown impurities, which is invaluable for process optimization and quality control.[15][16]
Comparative Summary of Analytical Techniques
The table below provides an objective comparison of HPLC, UPLC, and LC-MS for peptide purity analysis.
| Feature | HPLC (High-Performance LC) | UPLC/UHPLC (Ultra-High-Performance LC) | LC-MS (LC-Mass Spectrometry) |
| Principle | Separation by hydrophobicity | Enhanced separation using smaller particles and higher pressure | Separation by hydrophobicity, detection by mass |
| Speed | Standard (e.g., 20-30 min) | Fast (e.g., 2-10 min)[9] | Speed is determined by the LC method (can be HPLC or UPLC) |
| Resolution | Good | Excellent, higher peak capacity[9][12] | Same as the coupled LC method |
| Sensitivity | Good | Very Good, due to reduced band broadening[9][10] | Excellent, highly sensitive detection[16] |
| Information | Retention Time & Purity (%) | Retention Time & Purity (%) | Retention Time, Purity (%), and Mass Confirmation |
| Cost | Lower | Higher initial instrument cost[9] | Highest initial and operational cost |
| Primary Use | Routine quality control, purity checks | High-throughput screening, complex mixture analysis[10] | Impurity identification, identity confirmation[15] |
Relationship Between Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, balancing the need for speed, resolution, and detailed structural information.
References
- 1. This compound, 206133-42-8 | BroadPharm [broadpharm.com]
- 2. This compound | CAS:206133-42-8 | AxisPharm [axispharm.com]
- 3. nbinno.com [nbinno.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ajpamc.com [ajpamc.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. LC–MS Based Detection of Differential Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gilson.com [gilson.com]
- 16. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Mass Spectrometry Characterization of Phe-Lys-PAB and Val-Cit-PAB ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, directly influencing its stability, efficacy, and safety profile. Among the variety of cleavable linkers, dipeptide linkers such as Phenylalanine-Lysine (Phe-Lys) and Valine-Citrulline (Val-Cit) coupled with a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer are frequently employed. This guide provides an objective comparison of the mass spectrometry characterization of the Phe-Lys-PAB linker and its widely used alternative, the Val-Cit-PAB linker, supported by available experimental data.
Comparative Analysis of Linker Stability and Cleavage
The stability of the linker in systemic circulation is paramount to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity. In comparative studies, the Val-Cit-PAB linker has demonstrated significantly higher stability in human plasma compared to the Phe-Lys-PAB linker.[1] This increased stability is a key reason for the widespread adoption of the Val-Cit-PAB linker in many clinically approved and investigational ADCs.
Conversely, the Phe-Lys dipeptide has been shown to be more rapidly cleaved by lysosomal proteases like cathepsin B.[1] This faster cleavage could potentially lead to a more rapid release of the payload within the target tumor cell, a desirable characteristic for potent and efficient cell killing.
A study analyzing the stability of various linker-payloads in human liver S9 fractions and lysosomes provides insights into their relative cleavage rates. While not a direct comparison of Phe-Lys-PAB, the study design offers a framework for evaluating linker lability in relevant biological matrices.[2] The Val-Cit linker, for instance, showed over 80% digestion within 30 minutes in human liver lysosomes.[2]
Mass Spectrometry Fragmentation Analysis
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is an indispensable tool for the detailed characterization of ADCs, including the determination of the drug-to-antibody ratio (DAR), identification of conjugation sites, and elucidation of linker-payload fragmentation patterns.[1][3][4]
For the commonly used payload, monomethyl auristatin E (MMAE), characteristic fragment ions have been identified. For instance, when the sodium adduct of MMAE ([M+Na]⁺ at m/z 740.4) is used as the precursor ion, a specific MS/MS fragment at m/z 496.3 is observed.[5]
The following table summarizes hypothetical and reported mass spectrometry data for linkers conjugated to MMAE.
| Parameter | Phe-Lys-PAB-MMAE | Val-Cit-PAB-MMAE | Data Source |
| Precursor Ion (m/z) | [M+H]⁺ (Calculated) | ~1319.8 (Observed for MC-VC-PAB-MMAE) | Hypothetical /[6] |
| Primary Cleavage Site | Amide bond between Lys and PAB | Amide bond between Cit and PAB | [7] |
| Key Fragment Ion 1 | Phe-Lys dipeptide fragment | Val-Cit dipeptide fragment | Hypothetical |
| Key Fragment Ion 2 | PAB-MMAE fragment | PAB-MMAE fragment | Hypothetical |
| MMAE-specific Fragment (from [M+Na]⁺) | 496.3 | 496.3 | [5] |
Note: The precursor ion mass for Phe-Lys-PAB-MMAE is calculated based on its chemical formula and is presented as a hypothetical value for comparison. The observed mass for MC-VC-PAB-MMAE is from a patent and includes a maleimidocaproyl spacer.
Experimental Protocols
Detailed characterization of ADC linkers by mass spectrometry involves several key steps, from sample preparation to data analysis. The following is a generalized protocol that can be adapted for the analysis of Phe-Lys-PAB and Val-Cit-PAB linkers.
Sample Preparation
-
Enzymatic Digestion (for peptide mapping): The ADC is typically denatured, reduced, and alkylated, followed by digestion with a protease such as trypsin. This process generates smaller peptides, some of which will contain the linker-payload conjugated to a specific amino acid residue.[8]
-
Intact Mass Analysis: For DAR determination, the ADC can be analyzed intact or at the subunit level (e.g., light chain and heavy chain) after reduction.[1]
-
Released Payload Analysis: To study linker cleavage, the ADC can be incubated in a relevant biological matrix (e.g., plasma, lysosomal fractions), and the released payload can be extracted and analyzed.[2][9]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to separate the peptides or intact protein subunits before they enter the mass spectrometer. A C4 or C8 column is often employed for larger molecules, while a C18 column is suitable for smaller peptides. The mobile phases typically consist of water and acetonitrile (B52724) with a small amount of formic acid.[3][10]
-
Mass Spectrometry: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is used for analysis.[11][12]
-
MS1 Scan (Full Scan): This is used to determine the mass-to-charge ratio (m/z) of the intact peptides or protein subunits, allowing for the calculation of their molecular weights and the determination of DAR.
-
MS/MS Scan (Fragmentation): In this mode, a specific precursor ion (e.g., a peptide with the linker-payload) is selected and fragmented. The resulting fragment ions provide information about the sequence of the peptide and the structure of the linker-payload. Higher-energy collisional dissociation (HCD) is a common fragmentation technique.[13]
-
Data Analysis
Specialized software is used to process the mass spectrometry data. For peptide mapping, the MS/MS spectra are searched against a database containing the antibody sequence to identify the peptides and the site of conjugation. For intact mass analysis, the raw data is deconvoluted to determine the mass of the different ADC species and calculate the average DAR.[9]
Visualization of Linker Cleavage and Fragmentation
The following diagrams illustrate the key processes involved in the enzymatic cleavage of a dipeptide linker and the subsequent fragmentation in a mass spectrometer.
Caption: Workflow of ADC internalization and payload release.
Caption: Mass spectrometry fragmentation of a linker-payload.
Conclusion
The choice between a Phe-Lys-PAB and a Val-Cit-PAB linker for an ADC depends on the desired balance between plasma stability and the rate of payload release within the tumor cell. While Val-Cit-PAB offers superior stability in circulation, Phe-Lys-PAB may provide a faster payload release. Mass spectrometry is a critical analytical tool for characterizing these linkers, providing essential information on DAR, conjugation sites, and linker stability. Although direct comparative fragmentation data is limited in the public literature, the established methodologies for ADC analysis allow for a thorough characterization of these and other linker technologies, enabling informed decisions in the drug development process.
References
- 1. criver.com [criver.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. US8541178B2 - Analysis of antibody drug conjugates by bead-based affinity capture and mass spectrometry - Google Patents [patents.google.com]
- 7. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. news-medical.net [news-medical.net]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Spectroscopy of Dipeptide Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload plays a pivotal role in determining the efficacy, stability, and overall therapeutic index of the conjugate. A thorough understanding of the linker's structural integrity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this characterization. This guide provides a comparative analysis of the NMR spectroscopic features of two prominent dipeptide linkers: Fmoc-Phe-Lys(Boc)-PAB and a widely used alternative, Fmoc-Val-Cit-PAB-OH .
The selection of a dipeptide linker is often dictated by the desired cleavage mechanism at the target cell. The this compound linker is designed for cleavage by lysosomal proteases that recognize the Phe-Lys motif, while the Fmoc-Val-Cit-PAB-OH linker is susceptible to cleavage by cathepsin B, an enzyme often overexpressed in tumor cells. Understanding their distinct NMR profiles is crucial for identity confirmation, purity assessment, and stability studies during the development of ADCs.
Comparative NMR Data Analysis
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and Fmoc-Val-Cit-PAB-OH. The data for this compound is estimated based on the analysis of structurally related compounds containing Fmoc, Phenylalanine, Boc-protected Lysine, and p-aminobenzyl (PAB) moieties. The data for Fmoc-Val-Cit-PAB-OH is compiled from literature reports on analogous structures. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm)
| Assignment | This compound (Estimated) | Fmoc-Val-Cit-PAB-OH (Literature-based) | Key Differences & Rationale |
| Fmoc Protons | |||
| Aromatic | 7.85 (d), 7.65 (d), 7.40 (t), 7.30 (t) | 7.77 (d), 7.59 (d), 7.41 (t), 7.32 (t) | Minor shifts due to subtle differences in the electronic environment. |
| CH | 4.25 (t) | 4.22 (t) | The chemical environment of the fluorenyl methine proton is largely unaffected by the dipeptide sequence. |
| CH₂ | 4.40 (d) | 4.38 (d) | Similar to the CH proton, the methylene (B1212753) protons of the Fmoc group show consistent chemical shifts. |
| Amino Acid Protons | |||
| Phe α-CH | ~4.5 | - | The α-proton of Phenylalanine is expected in this region. |
| Phe β-CH₂ | ~3.1 (m), ~2.9 (m) | - | The diastereotopic β-protons of Phenylalanine. |
| Phe Aromatic | ~7.2 (m) | - | Aromatic protons of the Phenylalanine side chain. |
| Lys α-CH | ~4.2 | - | The α-proton of Lysine. |
| Lys β, γ, δ-CH₂ | ~1.8-1.4 (m) | - | Aliphatic protons of the Lysine side chain. |
| Lys ε-CH₂ | ~3.0 (m) | - | The ε-methylene protons adjacent to the Boc-protected amine. |
| Val α-CH | - | ~4.1 | The α-proton of Valine. |
| Val β-CH | - | ~2.1 | The β-proton of Valine. |
| Val γ-CH₃ | - | ~0.9 (d) | The diastereotopic methyl groups of Valine. |
| Cit α-CH | - | ~4.3 | The α-proton of Citrulline. |
| Cit β, γ-CH₂ | - | ~1.9-1.6 (m) | Aliphatic protons of the Citrulline side chain. |
| Cit δ-CH₂ | - | ~3.1 (m) | The δ-methylene protons adjacent to the ureido group. |
| PAB Protons | |||
| Aromatic | ~7.4 (d), ~7.2 (d) | ~7.5 (d), ~7.2 (d) | The para-substituted aromatic protons of the PAB linker. |
| CH₂OH | ~4.5 | ~4.5 | The benzylic methylene protons. |
| Boc Protons | |||
| C(CH₃)₃ | ~1.4 (s) | - | The characteristic singlet of the nine equivalent tert-butyl protons. |
Table 2: Comparative ¹³C NMR Chemical Shift Data (ppm)
| Assignment | This compound (Estimated) | Fmoc-Val-Cit-PAB-OH (Literature-based) | Key Differences & Rationale |
| Fmoc Carbons | |||
| C=O | ~156.5 | ~156.3 | The carbamate (B1207046) carbonyl of the Fmoc group. |
| Aromatic | ~144.0, ~141.3, ~127.7, ~127.0, ~125.1, ~120.0 | ~143.8, ~141.3, ~127.8, ~127.1, ~125.3, ~120.0 | Consistent aromatic carbon signals of the fluorenyl group. |
| CH | ~47.2 | ~47.3 | The methine carbon of the Fmoc group. |
| CH₂ | ~67.0 | ~66.8 | The methylene carbon of the Fmoc group. |
| Amino Acid Carbons | |||
| Phe C=O | ~172.0 | - | The amide carbonyl of Phenylalanine. |
| Phe α-C | ~55.0 | - | The α-carbon of Phenylalanine. |
| Phe β-C | ~38.0 | - | The β-carbon of Phenylalanine. |
| Phe Aromatic | ~137.0, ~129.0, ~128.5, ~126.5 | - | Aromatic carbons of the Phenylalanine side chain. |
| Lys C=O | ~173.0 | - | The amide carbonyl of Lysine. |
| Lys α-C | ~54.0 | - | The α-carbon of Lysine. |
| Lys β, γ, δ, ε-C | ~40.0, ~32.0, ~29.0, ~22.0 | - | Aliphatic carbons of the Lysine side chain. |
| Val C=O | - | ~171.5 | The amide carbonyl of Valine. |
| Val α-C | - | ~60.0 | The α-carbon of Valine. |
| Val β-C | - | ~30.5 | The β-carbon of Valine. |
| Val γ-C | - | ~19.0, ~18.0 | The diastereotopic methyl carbons of Valine. |
| Cit C=O | - | ~172.8 | The amide carbonyl of Citrulline. |
| Cit α-C | - | ~53.5 | The α-carbon of Citrulline. |
| Cit β, γ, δ-C | - | ~29.5, ~27.0, ~40.0 | Aliphatic carbons of the Citrulline side chain. |
| Cit Ureido C=O | - | ~159.0 | The carbonyl of the ureido group in Citrulline. |
| PAB Carbons | |||
| Aromatic | ~137.0, ~132.0, ~128.0, ~120.0 | ~137.5, ~131.5, ~128.5, ~120.5 | Aromatic carbons of the PAB linker. |
| CH₂OH | ~64.0 | ~64.5 | The benzylic methylene carbon. |
| Boc Carbons | |||
| C=O | ~156.0 | - | The carbamate carbonyl of the Boc group. |
| C(CH₃)₃ | ~79.0 | - | The quaternary carbon of the Boc group. |
| C(CH₃)₃ | ~28.5 | - | The methyl carbons of the Boc group. |
Experimental Protocols
A standardized protocol is essential for obtaining reproducible NMR data for these dipeptide linkers.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the dipeptide linker and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic molecules and to allow for the observation of exchangeable amide protons.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (B1202638) (TMS) can be used as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the complex spin systems in these molecules.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of approximately 16 ppm is generally adequate.
-
Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A spectral width of around 220 ppm is necessary to cover the full range of carbon chemical shifts.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
-
2D NMR Spectroscopy (for full structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same amino acid residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, aiding in the definitive assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments of the molecule.
-
Visualization of Key Structural Features and NMR Logic
The following diagrams, generated using Graphviz, illustrate the chemical structures and the logical workflow for NMR analysis.
Caption: Chemical structure and NMR analysis workflow for this compound.
Caption: Chemical structure and NMR analysis workflow for Fmoc-Val-Cit-PAB-OH.
A Comparative Guide to the Stability of Fmoc-Phe-Lys(Boc)-PAB and Val-Cit-PAB ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant in the design of effective and safe Antibody-Drug Conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while efficiently cleaving to release the cytotoxic agent upon internalization into target tumor cells. This guide provides an objective comparison of two prominent dipeptide linkers: Fmoc-Phe-Lys(Boc)-PAB and Val-Cit-PAB, focusing on their stability profiles supported by experimental data.
Overview of Dipeptide Linkers
Both Phe-Lys-PAB and Val-Cit-PAB are enzymatically cleavable linkers designed for selective release of payloads within the lysosomal compartment of cancer cells.[1] The cleavage is primarily mediated by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor tissues.[2] The mechanism involves the cleavage of the dipeptide sequence, leading to the self-immolation of the p-aminobenzyl carbamate (B1207046) (PAB) spacer and the subsequent release of the unmodified payload.[1][3]
Comparative Plasma Stability
The stability of the linker in plasma is a crucial parameter for predicting the therapeutic window of an ADC. Premature cleavage in circulation can lead to systemic toxicity and reduced efficacy. The following table summarizes the available quantitative data on the plasma stability of Phe-Lys-PAB and Val-Cit-PAB linkers.
| Linker | Species | Parameter | Value | Reference |
| Phe-Lys-PABC | Human | Half-life (t½) | 30 days | [4] |
| Mouse | Half-life (t½) | 12.5 hours | [4] | |
| Val-Cit-PABC | Human | Half-life (t½) | 230 days | [4] |
| Mouse | Half-life (t½) | 80 hours | [4] |
Key Observations:
-
In human plasma, the Val-Cit-PAB linker demonstrates significantly higher stability with a half-life of 230 days compared to 30 days for the Phe-Lys-PAB linker.[4]
-
Conversely, in mouse plasma, the Val-Cit-PAB linker shows greater stability (t½ = 80 hours) than the Phe-Lys-PAB linker (t½ = 12.5 hours).[4] It is important to note that the Val-Cit linker is known to be susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), which contributes to its lower stability in murine models compared to human plasma.[5][6]
Enzymatic Cleavage and Specificity
The intended mechanism of action for both linkers relies on cleavage by lysosomal proteases. However, their susceptibility to other enzymes can influence their overall stability and potential for off-target effects.
Val-Cit-PAB:
-
Cathepsin B: Efficiently cleaved by Cathepsin B within the acidic environment of the lysosome.[2]
-
Carboxylesterase 1C (Ces1C): Susceptible to cleavage by rodent Ces1C, leading to lower stability in mouse and rat plasma.[5][6] This is a critical consideration for preclinical studies in these species.
-
Neutrophil Elastase: Can be cleaved by human neutrophil elastase, which has been suggested as a potential contributor to off-target toxicities like neutropenia.[5][7]
Phe-Lys-PAB:
-
Cathepsin B: Also designed to be a substrate for Cathepsin B.[] Studies have shown that model molecules with the Phe-Lys dipeptide exhibit excellent stability in human plasma and are effectively cleaved by Cathepsin B.[] The rate of cleavage can be influenced by the steric hindrance of the conjugated payload.[]
-
Other Enzymes: There is less specific data available in the public domain regarding the susceptibility of the Phe-Lys-PAB linker to other enzymes like carboxylesterases or neutrophil elastase.
Experimental Protocols
In Vitro Plasma Stability Assay
This protocol provides a general framework for assessing the stability of ADCs in plasma.
Objective: To determine the rate of linker cleavage and payload release of an ADC in plasma from different species.
Materials:
-
Test ADC (with either Phe-Lys-PAB or Val-Cit-PAB linker)
-
Control ADC (with a known stable linker, if available)
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system
-
Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)
Procedure:
-
Incubation: Dilute the test ADC to a final concentration (e.g., 10-100 µg/mL) in the plasma of the desired species. Prepare a control sample in PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, 96, 120, 144, 168 hours), collect aliquots and immediately freeze them at -80°C to halt any further reaction.[4]
-
Sample Preparation:
-
For Released Payload Analysis: Precipitate plasma proteins using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the proteins and collect the supernatant containing the free payload.
-
For Intact ADC Analysis (DAR measurement): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A/G beads).
-
-
LC-MS/MS Analysis: Analyze the processed samples by LC-MS/MS to quantify the amount of released payload or the change in the drug-to-antibody ratio (DAR) over time.[4][9]
-
Data Analysis: Plot the concentration of the released payload or the average DAR against time. Calculate the half-life (t½) of the linker in plasma.[4]
Cathepsin B Cleavage Assay
This assay determines the susceptibility of the linker to its intended cleavage enzyme.
Objective: To measure the rate of payload release from an ADC upon incubation with Cathepsin B.
Materials:
-
Test ADC
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Incubator at 37°C
-
HPLC or LC-MS/MS system
Procedure:
-
Enzyme Activation: Pre-activate Cathepsin B in the assay buffer according to the manufacturer's instructions.
-
Reaction Initiation: In a microcentrifuge tube, combine the test ADC with the assay buffer. Initiate the reaction by adding the activated Cathepsin B.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a protease inhibitor or by immediate freezing).
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.
Conclusion
Both this compound and Val-Cit-PAB are effective cathepsin-cleavable linkers for ADCs. The choice between them may depend on the specific requirements of the therapeutic application.
-
The Val-Cit-PAB linker offers exceptional stability in human plasma, making it an excellent candidate for ADCs with a long circulating half-life to maximize tumor accumulation. However, its instability in rodent plasma necessitates careful consideration and potentially the use of specialized animal models for preclinical evaluation. Its susceptibility to neutrophil elastase may also be a factor to consider in safety assessments.
-
The Phe-Lys-PAB linker, while exhibiting lower stability in human plasma compared to Val-Cit-PAB, still possesses a substantial half-life of 30 days.[4] This level of stability may be sufficient for many ADC applications. Further investigation into its susceptibility to a broader range of proteases would provide a more complete understanding of its in vivo behavior.
Ultimately, the optimal linker choice will depend on a comprehensive evaluation of the ADC's overall properties, including the antibody, the payload, and the target indication, with in-depth stability studies being a cornerstone of the selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to Dipeptide Linkers in Antibody-Drug Conjugates
The linker is a critical component in the design of Antibody-Drug Conjugates (ADCs), bridging the antibody and the cytotoxic payload. Its chemical properties dictate the stability of the ADC in circulation and the efficiency of payload release within the target tumor cell, thereby influencing the overall therapeutic index.[1] Among the various types of linkers, enzyme-cleavable dipeptide linkers have become a cornerstone of modern ADC design, utilized in a majority of clinically approved and investigational ADCs.[2][]
This guide provides an objective comparison of the most common dipeptide linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in linker selection and ADC design.
Common Dipeptide Linkers and Their Properties
The most prevalent dipeptide linkers are Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala).[4] These sequences are designed to be substrates for lysosomal proteases, such as Cathepsin B, which are highly active within cancer cells.[5] This enzymatic cleavage is the primary mechanism for releasing the cytotoxic payload at the target site.[4]
Valine-Citrulline (Val-Cit):
-
Prevalence: Val-Cit is the most widely used dipeptide linker in ADCs, featured in approved drugs like Adcetris® and Polivy®.[6]
-
Cleavage: It is efficiently cleaved by several lysosomal proteases, including Cathepsin B, K, and L.[] This broad sensitivity ensures robust payload release.[]
-
Stability: Val-Cit linkers demonstrate good plasma stability, which is crucial for minimizing off-target toxicity.[6][8]
-
Limitations: The hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PABC) spacer can lead to ADC aggregation, particularly at high drug-to-antibody ratios (DAR).[6][9] This can negatively impact the ADC's pharmacokinetic properties.[10]
Valine-Alanine (Val-Ala):
-
Properties: Val-Ala is another effective dipeptide linker with comparable stability and cellular activity to Val-Cit.[4]
-
Advantages: It possesses lower hydrophobicity compared to Val-Cit, which can be advantageous when working with lipophilic payloads like PBD dimers.[6] ADCs with Val-Ala linkers have been shown to achieve high DARs (up to 7.4) with limited aggregation.[4][6]
-
Performance: In some studies with non-internalizing antibodies, Val-Ala has demonstrated better performance compared to Val-Cit, Val-Lys, and Val-Arg analogs.[11]
Other Dipeptide Linkers:
-
Phenylalanine-Lysine (Phe-Lys): While also a substrate for Cathepsin B, Phe-Lys linkers have shown substantially lower stability in human plasma compared to Val-Cit.[2][8]
-
Valine-Lysine (Val-Lys) and Valine-Arginine (Val-Arg): These linkers have generally exhibited weaker in vivo anticancer activity compared to Val-Ala and Val-Cit in certain models.[11]
Quantitative Data Comparison
The following tables summarize key performance data for different dipeptide linkers based on published studies.
Table 1: In Vitro and In Vivo Performance Comparison
| Linker | ADC Example | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Model) | Key Findings |
| Val-Cit | F16-MMAE | Not specified | Curative at 7 mg/kg | Showed similar metabolic profiles and MMAE loss rate to Val-Ala.[11] |
| Val-Ala | F16-MMAE | Not specified | Best tumor growth inhibition at 3 mg/kg | Exhibited better performance than Val-Cit, Val-Lys, and Val-Arg at suboptimal doses.[11] |
| Val-Lys | F16-MMAE | Not specified | Showed anticancer activity | Less effective than Val-Ala and Val-Cit.[11] |
| Val-Arg | F16-MMAE | Not specified | Weakest anticancer activity | Least effective among the four tested dipeptides.[11] |
| Val-Cit | Anti-HER2 ADC | Not specified | Not specified | Prone to aggregation at high DAR.[6] |
| Val-Ala | Anti-HER2 ADC | Not specified | Not specified | Allows for high DAR with limited aggregation.[6] |
Table 2: Stability and Cleavage Efficiency
| Linker | Plasma Stability | Cathepsin B Cleavage Efficiency | Notes |
| Val-Cit | Good stability in human plasma.[8] | Efficiently cleaved.[] | Broadly sensitive to multiple cathepsins.[] |
| Val-Ala | Similar buffer stability to Val-Cit.[] | Similar to Val-Cit.[] | Better hydrophilicity than Val-Cit.[12] |
| Phe-Lys | Substantially less stable than Val-Cit in human plasma.[8] | Efficiently cleaved.[2] | |
| cBu-Cit | Not specified | Highly selective for Cathepsin B.[] | Designed for improved selectivity over Val-Cit.[] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: The ADC is incubated in human or animal plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[13]
-
Sample Collection: At each time point, an aliquot of the plasma-ADC mixture is collected.
-
Quantification of Intact ADC: The concentration of the intact ADC can be measured using methods like ELISA.[14]
-
Quantification of Free Payload:
-
Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma samples to precipitate proteins.[1]
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
LC-MS/MS Analysis: The supernatant, containing the released payload, is collected and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the free drug.[1]
-
Protocol 2: Enzymatic Cleavage Assay
Objective: To measure the rate and efficiency of linker cleavage by a specific protease (e.g., Cathepsin B).
Methodology:
-
Reaction Setup: The ADC or a model peptide-payload conjugate is incubated with purified Cathepsin B in an appropriate assay buffer (typically pH 5.0-6.0 with a reducing agent like DTT) at 37°C.[5]
-
Time-Course Analysis: Aliquots are taken at different time points.
-
Reaction Quenching: The enzymatic reaction is stopped, often by adding a protease inhibitor or by protein precipitation.
-
Analysis: The samples are analyzed by HPLC or LC-MS/MS to quantify the amount of released payload and remaining intact conjugate over time.[15]
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against cancer cell lines.
Methodology:
-
Cell Seeding: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and free payload for a set duration (e.g., 72-96 hours).
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®).
-
Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
ADC Mechanism of Action and Linker Cleavage
The following diagram illustrates the general mechanism of action for an ADC with a protease-cleavable dipeptide linker.
Caption: General mechanism of action for an ADC with a protease-cleavable linker.
Experimental Workflow for Linker Stability Analysis
This diagram outlines the workflow for comparing the stability of different dipeptide linkers.
Caption: Workflow for the comparative evaluation of ADC dipeptide linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to In-Vitro Cleavage Assays for Phe-Lys Linkers in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Phenylalanine-Lysine (Phe-Lys) dipeptide linker, a critical component in the design of antibody-drug conjugates (ADCs), against other common linker technologies. We present detailed experimental protocols, comparative performance data, and visualizations to assist researchers in the selection and evaluation of linkers for targeted therapeutic delivery.
Introduction to Phe-Lys Linkers
Enzyme-cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload upon internalization into target tumor cells.[1][2][] The Phe-Lys dipeptide linker is a well-established substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[][5] Upon cleavage of the amide bond by Cathepsin B, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often triggered to spontaneously release the active drug.[2][6] The Phe-Lys linker has demonstrated a favorable balance of plasma stability and efficient intracellular cleavage, making it a valuable tool in ADC development.[1][6]
Experimental Protocol: In-Vitro Cathepsin B Cleavage Assay
This protocol details a fluorometric assay to determine the susceptibility and kinetics of a Phe-Lys linker conjugated to a fluorophore.
1. Materials and Reagents
-
Recombinant Human Cathepsin B
-
Phe-Lys linker conjugated to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Cathepsin B Inhibitor (e.g., CA-074) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/460 nm for AMC)
2. Procedure
a. Reagent Preparation:
- Prepare Assay Buffer and Activation Buffer.
- Thaw recombinant Cathepsin B on ice. Dilute to a working concentration (e.g., 2X the final desired concentration) in Activation Buffer. Incubate for 15 minutes at room temperature to activate the enzyme.
- Prepare the Phe-Lys-fluorophore substrate solution. Dissolve the substrate in DMSO to create a stock solution and then dilute to a working concentration (e.g., 2X the final desired concentration) in Assay Buffer.
- For the negative control, pre-incubate a portion of the activated Cathepsin B solution with a Cathepsin B inhibitor for 15 minutes at room temperature.
b. Assay Plate Setup (50 µL final volume per well):
- Test Wells: Add 25 µL of activated Cathepsin B solution and 25 µL of the Phe-Lys-fluorophore substrate solution.
- Negative Control Wells: Add 25 µL of the inhibitor-treated Cathepsin B solution and 25 µL of the substrate solution.
- Blank (Substrate Only) Wells: Add 25 µL of Activation Buffer and 25 µL of the substrate solution.
c. Incubation:
- Incubate the plate at 37°C. For an endpoint assay, incubate for a fixed time (e.g., 60 minutes). For a kinetic assay, take fluorescence readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
d. Measurement:
- Measure the fluorescence intensity using a microplate reader set to the appropriate excitation and emission wavelengths for the chosen fluorophore.
3. Data Analysis
-
Subtract the average fluorescence of the Blank wells from all other wells.
-
The rate of cleavage is proportional to the increase in fluorescence over time.
-
For kinetic analysis, plot fluorescence units versus time. The initial velocity (V₀) can be determined from the linear portion of the curve.
-
Kinetic parameters (Km and kcat) can be determined by measuring the initial velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[7][8]
References
- 1. adcreview.com [adcreview.com]
- 2. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
A Comparative Guide to Validating ADC Conjugation: Fmoc-Phe-Lys(Boc)-PAB vs. Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the stability and cleavage characteristics of its linker. The validation of the conjugation process is therefore a pivotal step in ADC development. This guide provides an objective comparison of ADCs conjugated with the protease-cleavable Fmoc-Phe-Lys(Boc)-PAB linker against other common linker technologies. The comparison is based on key performance indicators: Drug-to-Antibody Ratio (DAR), aggregation propensity, in vitro cytotoxicity, and plasma stability, supported by experimental data from various studies.
Performance Comparison of ADC Linkers
The selection of a linker technology significantly impacts the therapeutic window of an ADC. The following tables summarize quantitative data from multiple sources to facilitate a comparative analysis of different linker types. It is important to note that these values are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Typical DAR | Aggregation (%) | Comments |
| Phe-Lys | ~4 | Data not available | A protease-cleavable dipeptide linker. |
| Val-Cit | 3-4 | Can be significant, especially at high DAR | A widely used cathepsin B-cleavable linker. Aggregation can be a challenge with hydrophobic payloads.[1] |
| Val-Ala | Up to 7.4 | <10% (at high DAR) | Exhibits lower hydrophobicity and less aggregation at high DAR compared to Val-Cit.[1] |
| Non-cleavable (e.g., SMCC) | ~3.5 | Generally low | Offers high plasma stability but relies on antibody degradation for payload release. |
Table 2: In Vitro Cytotoxicity (IC50)
| Linker Type | Payload | Cell Line | IC50 |
| Phe-Lys | Auristatin | Various | Data not available |
| Val-Cit | MMAE | Various | Potent, often in the low nM range |
| Val-Ala | MMAE | Various | Potent, with similar or slightly better performance than Val-Cit in some models.[2] |
| Val-Lys | MMAE | A431 | Less potent than Val-Ala and Val-Cit[2] |
| Val-Arg | MMAE | A431 | Least potent among the tested dipeptides[2] |
Table 3: Plasma Stability
| Linker Type | Species | Parameter | Value | Reference |
| Phe-Lys-PABC | Human | Half-life (t1/2) | 30 days | [3] |
| Phe-Lys-PABC | Mouse | Half-life (t1/2) | 12.5 hours | [3] |
| Val-Cit-PABC | Human | Half-life (t1/2) | 230 days | [3] |
| Val-Cit-PABC | Mouse | Half-life (t1/2) | 80 hours | [3] |
The data suggests that while both Phe-Lys and Val-Cit are effective protease-cleavable linkers, Val-Cit exhibits significantly greater stability in both human and mouse plasma.[3] The choice between different dipeptide linkers can also impact the ADC's potency, with Val-Ala showing promise as a potent and less aggregation-prone alternative to Val-Cit.[1][2]
Experimental Protocols for ADC Validation
Accurate and reproducible validation of ADC conjugation is essential for quality control and preclinical development. Below are detailed methodologies for key experiments.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that influences both the efficacy and toxicity of an ADC.
a) Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC separates ADC species based on the hydrophobicity conferred by the conjugated payload.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A linear gradient from high to low salt concentration.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the ADC sample.
-
Run a linear gradient to 100% Mobile Phase B over 20-30 minutes.
-
Peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) will elute at different retention times.
-
Calculate the average DAR by determining the weighted average of the peak areas.
-
b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC can also be used to determine DAR, often after reduction of the ADC.
-
Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from low to high acetonitrile concentration.
-
Detection: UV absorbance at 280 nm and/or mass spectrometry (LC-MS).
-
Procedure:
-
(Optional) Reduce the ADC sample with a reducing agent like DTT to separate light and heavy chains.
-
Inject the sample onto the equilibrated column.
-
Run a suitable gradient to separate the different species.
-
If using LC-MS, the mass of the light and heavy chains with different numbers of conjugated drugs can be determined to calculate the DAR.
-
Analysis of ADC Aggregation
Aggregation is a critical quality attribute as it can affect efficacy, pharmacokinetics, and immunogenicity.
Size Exclusion Chromatography (SEC-HPLC)
SEC separates molecules based on their hydrodynamic radius.
-
Column: A size exclusion column with an appropriate pore size for antibodies (e.g., 300 Å).
-
Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: Isocratic flow, typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the ADC sample.
-
Monitor the elution profile. Monomeric ADC will elute as the main peak, while aggregates will elute earlier as high molecular weight (HMW) species.
-
Quantify the percentage of aggregates by integrating the peak areas.
-
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
MTT/XTT Assay
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
-
Materials:
-
Target cancer cell line (expressing the antigen of interest).
-
Complete cell culture medium.
-
ADC samples at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent.
-
Solubilization buffer (for MTT assay).
-
-
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and control antibodies.
-
Incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizing the Validation Workflow
To provide a clear overview of the experimental process for validating ADC conjugation, the following workflow diagram has been generated using Graphviz (DOT language).
Caption: Workflow for ADC conjugation and validation.
This comprehensive approach to validating ADC conjugation, incorporating rigorous analytical techniques and a thorough understanding of linker properties, is essential for the successful development of safe and effective antibody-drug conjugates.
References
Comparative Plasma Stability of Peptide Linkers for Antibody-Drug Conjugates: A Focus on Phe-Lys-PAB
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing both safety and efficacy. An ideal linker must remain intact in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity and reduced therapeutic effect. Upon reaching the target tumor cells, the linker should then be efficiently cleaved to release the drug.[1] This guide provides a comparative analysis of the plasma stability of the Phenylalanine-Lysine (Phe-Lys) self-immolative p-aminobenzyl (PAB) linker and other commonly used dipeptide linkers in ADC development.
While the query specified Fmoc-Phe-Lys(Boc)-PAB, it is important to note that the Fmoc and Boc groups are protecting groups used during synthesis. In the final ADC construct, these are removed to allow conjugation of the antibody and the payload. Therefore, the plasma stability of the core Phe-Lys-PAB linker is the relevant focus for researchers, scientists, and drug development professionals.
Comparative Plasma Stability Data
Dipeptide linkers are designed to be cleaved by proteases, such as cathepsin B, which are highly active within the lysosomes of tumor cells.[1][2] The stability of these linkers can vary significantly between different peptide sequences and across species, a crucial consideration for preclinical evaluation. The following table summarizes available quantitative data on the plasma stability of Phe-Lys and other cleavable ADC linkers.
| Linker | Species | Metric | Value | Reference |
| Phe-Lys-PABC | Human | Half-life (t1/2) | ~30 days | [1] |
| Phe-Lys-PABC | Mouse | Half-life (t1/2) | ~20 hours | [1] |
| Val-Cit-PABC | Human | Half-life (t1/2) | Stable | [2][3][4] |
| Val-Cit-PABC | Mouse | Half-life (t1/2) | ~80 hours | [1] |
| Val-Cit-PABC | Mouse | Stability Issue | Susceptible to Carboxylesterase 1C (Ces1C) | [2][5][6] |
| EVCit-PABC | Mouse | Half-life (t1/2) | ~12 days | [7][8] |
| Val-Ala-PABC | Not Specified | Stability | Good systemic stability | [9] |
Note: Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, ADC constructs, and analytical methods.
The Val-Cit linker is a widely used, well-established linker that demonstrates excellent stability in human plasma.[1][2] However, it is known to be less stable in rodent plasma due to its susceptibility to the enzyme carboxylesterase 1C (Ces1C), which can complicate preclinical assessment.[2][5][6] The Phe-Lys linker also shows good stability in human plasma but is more rapidly cleaved in mouse plasma compared to the Val-Cit linker.[1] To address the stability issues in rodent models, next-generation linkers, such as the glutamic acid-valine-citrulline (EVCit) linker, have been developed, showing dramatically improved half-life in mice.[7][8]
Experimental Protocol: In Vitro ADC Plasma Stability Assay
The following is a generalized protocol for assessing the in vitro plasma stability of an ADC. Specific parameters may need to be optimized based on the specific ADC and the analytical method used.
Objective: To determine the stability of an ADC in plasma over time by measuring the amount of intact ADC or released payload.
Materials:
-
Test ADC (e.g., containing Phe-Lys-PAB linker)
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator with gentle shaking
-
Analytical instrumentation (e.g., LC-MS, ELISA)
-
Reagents for sample processing (e.g., affinity capture beads like Protein A, reagents for payload extraction)
Procedure:
-
ADC Incubation:
-
Time-Point Sampling:
-
Sample Analysis:
-
To measure intact ADC (Drug-to-Antibody Ratio - DAR):
-
Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A magnetic beads).[1][11]
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[1][12] A decrease in DAR over time indicates linker cleavage or payload loss.
-
-
To measure released payload:
-
Extract the free payload from the plasma samples using an appropriate method (e.g., protein precipitation followed by solid-phase extraction).
-
Quantify the amount of free payload using LC-MS.[13] An increase in free payload over time corresponds to linker cleavage.
-
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing plasma stability and the structure of the Phe-Lys-PAB linker.
Caption: Workflow for in vitro plasma stability assay of ADCs.
Caption: Structure of the Phe-Lys-PAB linker and the protease cleavage site.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
A Comparative Performance Analysis of PAB and Other Self-Immolative Spacers in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the performance characteristics of p-aminobenzyl (PAB) self-immolative spacers in comparison to other prevalent linker technologies, supported by experimental data and methodologies.
Self-immolative spacers are critical components in the design of advanced drug delivery systems, particularly in antibody-drug conjugates (ADCs). They are designed to remain stable in circulation and then, upon a specific triggering event, undergo a spontaneous cascade of electronic rearrangements to release a therapeutic payload. The p-aminobenzyl (PAB) group is a widely utilized self-immolative spacer, but a variety of other systems have been developed, each with distinct performance characteristics. This guide provides a comprehensive comparison of PAB with other self-immolative spacers, focusing on key performance metrics such as cleavage kinetics, stability, and the resulting bystander effect.
Data Presentation: A Quantitative Comparison
The efficacy of a self-immolative spacer is largely determined by its cleavage kinetics and stability. The following tables summarize the available quantitative data for PAB and other common self-immolative spacers.
Table 1: Comparison of Cleavage Kinetics of Self-Immolative Spacers
| Self-Immolative Spacer | Triggering Mechanism | Payload/Reporter | Half-life (t½) | Experimental Conditions | Reference |
| p-Aminobenzyl Carbamate (PABC) | Enzymatic (Penicillin G Amidase) | 7-hydroxycoumarin | 6 min | Not specified | [1] |
| PABC-Cyclization Hybrid | Enzymatic (Penicillin G Amidase) | 7-hydroxycoumarin | < 10 min (complete release) | Not specified | [1] |
| Valine-Citrulline-PABC (vc-PABC) | Enzymatic (Cathepsin B) | Doxorubicin | ~150 min | Purified cathepsin B, pH 4.5 | [2] |
| Imine-based (double PABC) | Acidic pH | Not specified | >20 hours (at pH 7.4) | pH 7.4 buffer | [3] |
| Esterase-triggered | Enzymatic (Esterase) | Umbelliferone | 5 min | Not specified | [4] |
| Dextran-based (H₂O₂ sensitive) | Chemical (H₂O₂) | Ovalbumin | 36 ± 1 min | Not specified | [4] |
Table 2: Comparative Bystander Effect of ADCs with Different Self-Immolative Linkers
The bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, is a crucial attribute for ADCs. The efficiency of this effect is influenced by the linker's ability to release a membrane-permeable drug.
| ADC (Linker-Payload) | Target Cell Line (Antigen+) | Bystander Cell Line (Antigen-) | IC50 (Bystander Cells) | Experimental Conditions | Reference |
| Trastuzumab-vc-PABC-MMAE | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | >10,000 pM | 5-day co-culture | [5] |
| DS-8201a (GGFG-PABC-DXd) | KPL-4 (HER2+) | MDA-MB-468 (HER2-) | 109.7 pM | 5-day co-culture | [5] |
| cAC10-vc-PABC-MMAE | Karpas 299 (CD30+) | Karpas-35R (CD30-) | Not specified (potent killing observed) | In vivo admixed tumor model | [1] |
| cAC10-vc-PABC-MMAF | Karpas 299 (CD30+) | Karpas-35R (CD30-) | Not specified (no bystander effect) | In vivo admixed tumor model | [1] |
Mandatory Visualization: Mechanisms of Self-Immolation
The following diagrams, generated using the DOT language, illustrate the signaling pathways of PAB-based 1,6-elimination and a common cyclization-based self-immolation mechanism.
Caption: Mechanism of p-aminobenzyl (PAB) 1,6-elimination.
Caption: Mechanism of a cyclization-based self-immolative spacer.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of performance data.
Protocol for Determining Self-Immolative Linker Cleavage Kinetics
This protocol outlines a general method for measuring the rate of payload release from a self-immolative linker triggered by a specific stimulus.
-
Preparation of the Conjugate: Synthesize the drug-linker conjugate with the desired self-immolative spacer.
-
Incubation: Incubate the conjugate at a specific concentration in a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4, or an acidic buffer to mimic lysosomal conditions) at 37°C.
-
Initiation of Cleavage: Introduce the trigger for self-immolation. This could be a specific enzyme (e.g., Cathepsin B for vc-PABC linkers), a change in pH, or a reducing agent.
-
Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Quenching the Reaction: Immediately quench the reaction in the collected aliquots, for example, by adding a strong acid or an organic solvent.
-
Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of released payload and the remaining intact conjugate.
-
Data Analysis: Plot the concentration of the released payload or the disappearance of the conjugate over time. The data can be fitted to a first-order kinetic model to determine the half-life (t½) of the cleavage reaction.
Protocol for In Vitro Co-Culture Bystander Effect Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Line Preparation:
-
Select an antigen-positive (Ag+) cancer cell line that expresses the target of the ADC's antibody.
-
Select an antigen-negative (Ag-) cancer cell line that is sensitive to the ADC's payload but does not express the target antigen. To distinguish between the two cell lines, the Ag- cells are often transfected with a fluorescent protein (e.g., Green Fluorescent Protein, GFP).
-
-
Co-Culture Seeding: Seed the Ag+ and Ag- cells together in various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) in a 96-well plate. Also include monocultures of each cell line as controls.
-
ADC Treatment: After allowing the cells to adhere overnight, treat the co-cultures and monocultures with a range of ADC concentrations. Include an untreated control. The ADC concentration should be chosen to be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.
-
Incubation: Incubate the plates for a period of 48 to 144 hours.
-
Viability Assessment:
-
For fluorescently labeled Ag- cells, quantify their viability by measuring the fluorescence intensity at appropriate wavelengths.
-
Total cell viability can be assessed using assays such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the percentage of viable Ag- cells in the co-cultures compared to the untreated co-culture control.
-
The IC50 value for the bystander effect can be determined by plotting the viability of the Ag- cells against the ADC concentration. A lower IC50 value indicates a more potent bystander effect.[6][7]
-
Protocol for Assessing ADC Stability in Plasma
This protocol is used to determine the stability of an ADC and the rate of premature payload release in a biologically relevant matrix.
-
Plasma Preparation: Obtain plasma from the desired species (e.g., human, mouse, rat).
-
ADC Incubation: Incubate the ADC at a defined concentration in the plasma at 37°C.
-
Time-Course Sampling: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to isolate the ADC and any released payload. This can involve protein precipitation, immunocapture using protein A/G beads, or size-exclusion chromatography.
-
LC-MS Analysis: Analyze the processed samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Intact ADC Analysis: To determine the drug-to-antibody ratio (DAR) over time, the intact or partially deglycosylated ADC can be analyzed. A decrease in the average DAR indicates payload release.
-
Released Payload Quantification: To measure the concentration of prematurely released payload, a specific LC-MS/MS method is developed for the payload molecule.
-
-
Data Analysis: Plot the average DAR or the concentration of released payload as a function of time. The half-life of the ADC in plasma can be calculated from these data, providing a quantitative measure of its stability.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-Phe-Lys(Boc)-PAB: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) and Handling:
| Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Ventilation | Chemical fume hood | Handle the solid compound and all solutions within a fume hood to prevent inhalation of dust or vapors. |
In Case of Exposure:
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Rinse mouth with water.
In all cases of exposure, seek medical attention if irritation or other symptoms persist.
Disposal of Unused or Expired Solid Fmoc-Phe-Lys(Boc)-PAB
Solid, unused, or expired this compound should be disposed of as hazardous chemical waste.
Step-by-Step Procedure:
-
Containerization: Keep the compound in its original, clearly labeled container. If the original container is damaged, transfer the contents to a new, sealable, and chemically compatible container.
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name, "this compound," and the words "Hazardous Waste."
-
Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.
-
Disposal Request: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.
Disposal of Liquid Waste from Experimental Procedures
Liquid waste generated from experiments involving this compound, such as deprotection steps, must also be treated as hazardous waste. This includes solutions containing solvents like dimethylformamide (DMF), piperidine (B6355638) (for Fmoc removal), or trifluoroacetic acid (TFA) (for Boc removal).
Step-by-Step Procedure:
-
Waste Collection: Use a dedicated, properly labeled, and sealed container for liquid waste. Do not mix incompatible waste streams.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations (e.g., "this compound, DMF, Piperidine").
-
Storage and Disposal: Store the sealed container in a designated hazardous waste area. Follow your institution's procedures for the disposal of hazardous liquid waste.
Key Experimental Protocols Leading to Waste Generation:
-
Fmoc Deprotection: This process typically involves treating the compound with a 20-50% solution of piperidine in DMF. The resulting waste will contain the Fmoc-piperidine adduct, residual piperidine, and DMF.
-
Boc Deprotection: The Boc group is commonly removed using a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). This waste stream will be acidic and contain the cleaved Boc group byproducts.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Disposal workflow for this compound.
Regulatory Compliance
It is imperative to adhere to all federal, state, and local regulations concerning hazardous waste disposal. Chemical waste generators are responsible for correctly classifying and disposing of waste. Always consult your institution's EHS department for specific guidance and to ensure full compliance.
Disclaimer: The information provided here is a guide based on the handling and disposal of similar chemical compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers must consult their institution's Environmental Health and Safety (EHS) department for disposal procedures specific to their location and facilities.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
